Product packaging for Isobutyl isovalerate(Cat. No.:CAS No. 589-59-3)

Isobutyl isovalerate

Cat. No.: B1194191
CAS No.: 589-59-3
M. Wt: 158.24 g/mol
InChI Key: KEBDNKNVCHQIJU-UHFFFAOYSA-N
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Description

2-Methylpropyl 3-methylbutanoate, also known as isobutyl isovalerate or 2-methylpropyl isovalerate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Methylpropyl 3-methylbutanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 2-Methylpropyl 3-methylbutanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, 2-methylpropyl 3-methylbutanoate is primarily located in the cytoplasm. 2-Methylpropyl 3-methylbutanoate is a sweet, apple, and banana tasting compound that can be found in fig, pepper (spice), and roman camomile. This makes 2-methylpropyl 3-methylbutanoate a potential biomarker for the consumption of these food products.
2-Methylpropyl 3-methylbutanoate is a fatty acid ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B1194191 Isobutyl isovalerate CAS No. 589-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl 3-methylbutanoate
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InChI

InChI=1S/C9H18O2/c1-7(2)5-9(10)11-6-8(3)4/h7-8H,5-6H2,1-4H3
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InChI Key

KEBDNKNVCHQIJU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC(C)C
Source PubChem
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Molecular Formula

C9H18O2
Source PubChem
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DSSTOX Substance ID

DTXSID5060431
Record name Butanoic acid, 3-methyl-, 2-methylpropyl ester
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Molecular Weight

158.24 g/mol
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Physical Description

colourless to pale yellow liquid
Record name 2-Methylpropyl 3-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/194/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

168.50 °C. @ 760.00 mm Hg
Record name 2-Methylpropyl 3-methylbutanoate
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Solubility

miscible with alcohol
Record name 2-Methylpropyl 3-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.850-0.854
Record name 2-Methylpropyl 3-methylbutyrate
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CAS No.

589-59-3
Record name Isobutyl isovalerate
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Record name Isobutyl isovalerate
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Record name Butanoic acid, 3-methyl-, 2-methylpropyl ester
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Record name 2-Methylpropyl 3-methylbutanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthesis of Isobutyl Isovalerate in Xanthoxylum piperitum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl isovalerate, a branched-chain ester, contributes to the complex aromatic profile of various plants, including the Japanese pepper, Xanthoxylum piperitum. While research on the volatile composition of X. piperitum has primarily focused on terpenes and pungent sanshools, the presence of this compound has been reported in its fruit oil.[1] This technical guide provides an in-depth overview of the plausible biosynthetic pathway of this compound in X. piperitum, based on established knowledge of ester biosynthesis in plants. Furthermore, this document details comprehensive experimental protocols for the extraction, identification, quantification, and enzymatic characterization of this compound, aiming to facilitate further research in this area. The methodologies and hypothetical data presented herein are intended to serve as a foundational resource for researchers investigating the flavor and fragrance chemistry, as well as the potential biotechnological applications, of Xanthoxylum piperitum.

A Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of branched-chain esters in plants is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs).[2][3][4][5] this compound is formed from two such amino acids: L-valine, which provides the isobutyl alcohol moiety, and L-leucine, which is the precursor to the isovalerate (isovaleryl-CoA) moiety. The final condensation reaction is catalyzed by an alcohol acyltransferase (AAT).[2][3][6]

The proposed pathway can be divided into two precursor-forming branches converging in a final esterification step:

  • Formation of Isobutanol from L-Valine: This pathway involves a series of enzymatic reactions that convert L-valine into isobutanol.

  • Formation of Isovaleryl-CoA from L-Leucine: Similarly, L-leucine undergoes enzymatic transformation to produce isovaleryl-CoA.

  • Esterification: An alcohol acyltransferase (AAT) enzyme catalyzes the condensation of isobutanol and isovaleryl-CoA to form this compound.

Isobutyl_Isovalerate_Biosynthesis cluster_valine Isobutanol Biosynthesis cluster_leucine Isovaleryl-CoA Biosynthesis cluster_esterification Esterification Valine L-Valine KIV α-Ketoisovalerate Valine->KIV Branched-chain aminotransferase (BCAT) Isobutyraldehyde Isobutyraldehyde KIV->Isobutyraldehyde Keto-acid decarboxylase (KDC) Isobutanol Isobutanol Isobutyraldehyde->Isobutanol Alcohol dehydrogenase (ADH) AAT Alcohol Acyltransferase (AAT) Isobutanol->AAT Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Branched-chain aminotransferase (BCAT) IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Branched-chain α-keto acid dehydrogenase complex (BCKDH) IsovalerylCoA->AAT IsobutylIsovalerate This compound AAT->IsobutylIsovalerate

Figure 1: Hypothetical biosynthetic pathway of this compound in X. piperitum.

Quantitative Data Summary

Currently, there is a lack of published quantitative data on the concentration of this compound and its precursors in Xanthoxylum piperitum. The following table is presented for illustrative purposes to demonstrate how such data could be structured for comparative analysis across different tissues or developmental stages of the plant.

CompoundTissueDevelopmental StageConcentration (µg/g fresh weight)Standard Deviation
L-ValineFruit PericarpMatureData not availableData not available
L-LeucineFruit PericarpMatureData not availableData not available
IsobutanolFruit PericarpMatureData not availableData not available
Isovaleric AcidFruit PericarpMatureData not availableData not available
This compoundFruit PericarpMatureData not availableData not available
This compoundLeafYoungData not availableData not available
This compoundLeafMatureData not availableData not available

Experimental Protocols

The following sections provide detailed methodologies for the investigation of this compound biosynthesis in X. piperitum.

Extraction of Volatile Compounds for GC-MS Analysis

This protocol is adapted from general methods for plant volatile extraction.[7][8][9][10]

Objective: To extract this compound and other volatile compounds from X. piperitum tissues for analysis.

Materials:

  • Fresh plant material (e.g., fruit pericarp, leaves)

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., ethyl nonanoate)

  • Mortar and pestle or cryogenic grinder

  • Centrifuge tubes (50 mL)

  • Glass vials with PTFE-lined caps

  • Rotary evaporator

Procedure:

  • Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Weigh approximately 5 g of the powdered tissue into a 50 mL centrifuge tube.

  • Add 20 mL of a 2:1 (v/v) mixture of methanol and dichloromethane.

  • Add a known amount of internal standard (e.g., 10 µL of a 1 mg/mL solution of ethyl nonanoate in methanol).

  • Vortex the mixture vigorously for 1 minute and then agitate on a shaker at 4°C for 1 hour.

  • Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Re-extract the pellet with 10 mL of dichloromethane, vortex for 1 minute, and centrifuge as before.

  • Combine the supernatants and add 10 mL of deionized water. Vortex for 30 seconds and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collect the lower organic phase (dichloromethane) and dry it over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen or using a rotary evaporator.

  • Transfer the concentrated extract to a glass vial for GC-MS analysis.

GC-MS Analysis and Quantification

This protocol outlines the typical parameters for the identification and quantification of volatile esters.[11][12][13][14]

Objective: To identify and quantify this compound in the plant extract.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms)

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: Increase to 150°C at a rate of 5°C/min

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-450

Data Analysis:

  • Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. The NIST Mass Spectral Library can also be used for tentative identification.

  • Quantification: Create a calibration curve using a series of dilutions of the authentic this compound standard with the internal standard at a constant concentration. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Calculate the concentration of this compound in the plant extract based on this calibration curve.

Alcohol Acyltransferase (AAT) Enzyme Assay

This is a generalized protocol for assaying AAT activity, which would need to be optimized for X. piperitum.[15][16]

Objective: To determine the activity of AAT enzymes in crude protein extracts from X. piperitum in synthesizing this compound.

Materials:

  • Fresh plant material

  • Protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT)

  • Polyvinylpolypyrrolidone (PVPP)

  • Substrates: Isobutanol and Isovaleryl-CoA

  • Hexane

  • Bradford reagent for protein quantification

Procedure:

  • Protein Extraction:

    • Homogenize 2 g of fresh plant tissue in 10 mL of ice-cold protein extraction buffer with 0.2 g of PVPP.

    • Filter the homogenate through cheesecloth and centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude protein extract.

    • Determine the total protein concentration using the Bradford assay.

  • Enzyme Reaction:

    • In a glass vial, prepare a reaction mixture containing:

      • 100 µL of crude protein extract

      • 50 mM Tris-HCl pH 7.5

      • 1 mM Isobutanol

      • 0.5 mM Isovaleryl-CoA

      • Total volume adjusted to 500 µL with extraction buffer.

    • Run a control reaction without the protein extract.

    • Incubate the reaction mixture at 30°C for 1 hour.

  • Product Extraction and Analysis:

    • Stop the reaction by adding 200 µL of hexane containing an internal standard (e.g., ethyl nonanoate).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Analyze 1 µL of the upper hexane phase by GC-MS as described in section 3.2 to detect the formation of this compound.

  • Activity Calculation:

    • Quantify the amount of this compound produced and express the enzyme activity as pkat/mg protein (picomoles of product formed per second per milligram of protein).

Visualizations of Workflows and Relationships

The following diagrams illustrate the general experimental workflow and the logical relationship of the key components in the study of this compound biosynthesis.

Experimental_Workflow A Plant Material Collection (X. piperitum) B Volatile Compound Extraction A->B C Protein Extraction A->C D GC-MS Analysis B->D E AAT Enzyme Assay C->E F Data Analysis D->F E->D H Determination of Enzyme Activity E->H G Identification & Quantification of this compound F->G

Figure 2: General experimental workflow for studying this compound.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the study of this compound biosynthesis in Xanthoxylum piperitum. The proposed biosynthetic pathway, derived from established principles of plant biochemistry, offers a solid foundation for future research. The detailed experimental protocols for extraction, analysis, and enzyme assays are designed to be readily adaptable by researchers in the fields of natural product chemistry, flavor science, and plant biotechnology. Further investigation is required to validate the proposed pathway, identify and characterize the specific enzymes involved (particularly the alcohol acyltransferases), and quantify the abundance of this compound and its precursors in X. piperitum. Such research will not only enhance our understanding of the chemical ecology and flavor profile of this important plant but may also open avenues for the biotechnological production of this valuable ester.

References

The Enigmatic Presence of Isobutyl Isovalerate in Elsholtzia ciliata Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the reported natural occurrence of isobutyl isovalerate in the essential oil of Elsholtzia ciliata, a plant with a rich history in traditional medicine and a subject of modern scientific inquiry. While the presence of this specific ester is not widely documented, this paper aims to provide a comprehensive overview of the available data, set against the backdrop of the well-characterized chemical profile of E. ciliata oil. We will explore the methodologies for essential oil analysis, the general biosynthetic pathways of such esters, and present the existing quantitative data in a structured format to aid researchers in the fields of phytochemistry, natural product chemistry, and drug development.

Chemical Profile of Elsholtzia ciliata Essential Oil

Elsholtzia ciliata, commonly known as Vietnamese balm, is an aromatic herb belonging to the Lamiaceae family. The essential oil extracted from this plant is a complex mixture of volatile organic compounds, primarily monoterpenes and sesquiterpenes. The chemical composition of E. ciliata essential oil can vary significantly based on factors such as geographical location, climate, harvest time, and the specific plant part used for extraction.

While one source reports the presence of this compound in the oil of Elsholtzia ciliata, comprehensive analyses from various studies have identified a range of other major constituents.[1] These typically include ketones, monoterpenes, and sesquiterpenes.

Table 1: Major Chemical Constituents Reported in Elsholtzia ciliata Essential Oil from Various Studies

Study ReferenceMajor ComponentsRelative Percentage (%)Plant Part & Origin
Pudziuvelyte et al.Dehydroelsholtzia ketone, Elsholtzia ketone78.28, 14.58Dried Herbal Material (Hydrodistillation)
AnonymousDehydroelsholtzia ketone, Elsholtzia ketone, Perillene, Humulene, α-dehydro-elsholtzione66.1–72.4, 3.3–19.3, 2.1–3.9, 1.5–3.8, 2.0-5.7Aerial Parts (Novosibirsk, Russia)
Ma et al.Carvone, Limonene, α-caryophyllene, Dehydroelsholtzia ketone31.6, 22.05, 15.47, 14.86Leaves
Anonymous(Z)-β-Farnesene, Neral, Geranial, β-Ocimene22.72, 15.66, 15.62, 13.30Fresh Leaves (Vietnam)
AnonymousDehydroelsholtzia ketone, (R)-carvone, Elsholtzia ketone, D-limonene26.5, 16.6, 14.6, 4.1Aerial Parts (Flowering Stage)

Note: This table summarizes data from multiple sources and is not an exhaustive list of all identified compounds.

This compound: A Fruity Ester

This compound, also known as 2-methylpropyl 3-methylbutanoate, is an ester characterized by its sweet, fruity aroma, often reminiscent of apple, raspberry, and banana.[2] It is used in the flavor and fragrance industry.[3] While it can be produced synthetically, it also occurs naturally in some fruits and plants, including banana, fig, and jackfruit.[1] Its reported presence in E. ciliata oil, though not widely corroborated, presents an interesting avenue for phytochemical investigation.

Experimental Protocols for Essential Oil Analysis

The extraction and analysis of essential oils are critical for identifying their chemical constituents. The following protocols are standard methods employed in the study of E. ciliata and would be applicable for the detection and quantification of this compound.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.

  • Plant Material Preparation: Fresh or dried aerial parts of Elsholtzia ciliata are collected and, if necessary, ground to a powder.

  • Apparatus: A Clevenger-type apparatus is typically used.

  • Procedure:

    • A known quantity of the plant material is placed in a round-bottom flask with distilled water.

    • The mixture is heated to boiling. The steam and volatile components rise and are condensed in a condenser.

    • The condensed mixture of water and essential oil is collected in a graduated tube, where the oil separates from the water based on density.

    • The oil is collected and dried over anhydrous sodium sulfate.

    • The yield of the essential oil is calculated as a percentage of the initial plant material weight.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying the individual components of a volatile mixture like an essential oil.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

  • Chromatographic Conditions:

    • Column: A non-polar or slightly polar capillary column (e.g., HP-5MS) is commonly used.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Temperature Program: The oven temperature is gradually increased to separate compounds based on their boiling points. A typical program might start at 50-60°C and ramp up to 250-280°C.

    • Injection: A small volume of the diluted essential oil is injected into the GC inlet.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard.

    • Mass Range: The mass spectrometer scans a mass-to-charge ratio (m/z) range, typically from 40 to 500 amu.

  • Component Identification:

    • The retention indices (RI) of the separated components are calculated relative to a homologous series of n-alkanes.

    • The mass spectrum of each component is compared with reference spectra in a mass spectral library (e.g., NIST, Wiley).

    • Confirmation is achieved by comparing the obtained mass spectra and retention indices with those of authentic standards, if available.

  • Quantification: The relative percentage of each component is calculated from the peak area in the GC chromatogram.

Visualizing Workflows and Pathways

Experimental Workflow for Essential Oil Analysis

The following diagram illustrates the typical workflow for the extraction and analysis of essential oil from Elsholtzia ciliata.

experimental_workflow plant_material Plant Material (Elsholtzia ciliata) extraction Hydrodistillation plant_material->extraction essential_oil Essential Oil extraction->essential_oil gc_ms GC-MS Analysis essential_oil->gc_ms data_processing Data Processing gc_ms->data_processing identification Component Identification (Mass Spectra & Retention Indices) data_processing->identification quantification Quantification (Peak Area %) data_processing->quantification report Chemical Profile Report identification->report quantification->report

Workflow for Essential Oil Extraction and Analysis.
Biosynthesis of this compound

While the specific biosynthetic pathway of this compound in Elsholtzia ciliata has not been elucidated, a general pathway can be proposed based on known biochemical reactions in plants. The synthesis of esters involves the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). The precursors, isobutanol and isovaleryl-CoA, are derived from amino acid metabolism.

  • Isobutanol Biosynthesis: Isobutanol can be synthesized from the amino acid L-valine via a pathway that involves transamination, decarboxylation, and reduction reactions.[4]

  • Isovaleryl-CoA Biosynthesis: Isovaleryl-CoA is an intermediate in the degradation of the amino acid L-leucine.

The following diagram outlines a plausible biosynthetic pathway for this compound.

biosynthesis_pathway cluster_valine From L-Valine cluster_leucine From L-Leucine l_valine L-Valine keto_isovalerate α-Ketoisovalerate l_valine->keto_isovalerate Transaminase isobutyraldehyde Isobutyraldehyde keto_isovalerate->isobutyraldehyde Decarboxylase isobutanol Isobutanol isobutyraldehyde->isobutanol Reductase aat Alcohol Acyltransferase (AAT) isobutanol->aat l_leucine L-Leucine isovaleryl_coa Isovaleryl-CoA l_leucine->isovaleryl_coa Degradation Pathway isovaleryl_coa->aat isobutyl_isovalerate This compound aat->isobutyl_isovalerate

Proposed Biosynthetic Pathway of this compound.

Future Directions and Conclusion

The current body of literature presents a detailed picture of the chemical composition of Elsholtzia ciliata essential oil, dominated by various ketones and terpenoids. The reported presence of this compound is an outlier that warrants further investigation. Future research should focus on:

  • Targeted Analysis: Employing sensitive analytical techniques such as GC-MS with a focus on detecting and quantifying this compound across different E. ciliata populations and chemotypes.

  • Confirmation with Standards: Using an authentic standard of this compound to confirm its identity in E. ciliata oil extracts.

  • Biosynthetic Studies: Investigating the expression of genes encoding for alcohol acyltransferases and enzymes involved in the valine and leucine metabolic pathways in E. ciliata.

References

Isobutyl Isovalerate: A Key Volatile Contributor to the Aromatic Profiles of Banana and Jackfruit

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Flavor Scientists

Abstract

Isobutyl isovalerate, a branched-chain ester, is a significant volatile organic compound (VOC) that contributes to the characteristic fruity and sweet aromas of various fruits, notably banana (Musa spp.) and jackfruit (Artocarpus heterophyllus). This technical guide provides a comprehensive overview of the role of this compound in the flavor profiles of these two tropical fruits. It details the quantitative occurrence of this compound, the intricate biosynthetic pathways responsible for its formation, and the standardized experimental protocols for its extraction and analysis. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are engaged in the study of fruit volatiles and flavor chemistry.

Quantitative Analysis of this compound

This compound is a key contributor to the complex aroma of banana and jackfruit. Its concentration varies depending on the cultivar, ripening stage, and environmental factors. The following tables summarize the quantitative data on this compound found in different varieties of banana and jackfruit.

Table 1: Quantitative Data of this compound in Banana (cv. Brazilian)

Ripening StageRelative Content (%)
Turning2.73[1]
Full-Ripening1.63[1]

Data from a comparative study of volatile compounds in Brazilian banana fruit at various stages of ripening.

Table 2: Quantitative Data of this compound in Jackfruit Varieties

Jackfruit VarietyRelative Content (%)
Hard3.0[2]
Soft0.8[2]

Data from an analysis of aroma volatiles in two varieties of jackfruit.

Biosynthesis of this compound

The formation of this compound in plants is a multi-step enzymatic process primarily involving the metabolism of branched-chain amino acids. The biosynthesis can be broadly divided into two main stages: the formation of the precursor molecules, isobutanol and isovaleryl-CoA, and their subsequent esterification.

The amino acid L-valine serves as the precursor for the alcohol moiety, isobutanol . Through a series of enzymatic reactions including transamination, decarboxylation, and reduction, L-valine is converted to isobutanol.

The acyl moiety, isovaleryl-CoA , is derived from the amino acid L-leucine . The biosynthetic pathway of leucine starts with α-ketoisovalerate and involves several enzymatic steps to yield α-ketoisocaproate, which is then converted to isovaleryl-CoA.

The final step in the biosynthesis of this compound is the esterification of isobutanol with isovaleryl-CoA. This reaction is catalyzed by the enzyme alcohol acyltransferase (AAT) . AATs are a diverse family of enzymes that play a crucial role in the formation of volatile esters in fruits.

This compound Biosynthesis L_Valine L-Valine alpha_Keto_Val α-Ketoisovalerate L_Valine->alpha_Keto_Val Transamination Isobutyraldehyde Isobutyraldehyde alpha_Keto_Val->Isobutyraldehyde Decarboxylation Isobutanol Isobutanol Isobutyraldehyde->Isobutanol Reduction AAT Alcohol Acyltransferase (AAT) Isobutanol->AAT L_Leucine L-Leucine alpha_Keto_Leu α-Ketoisocaproate L_Leucine->alpha_Keto_Leu Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_Keto_Leu->Isovaleryl_CoA Oxidative Decarboxylation Isovaleryl_CoA->AAT Isobutyl_Isovalerate This compound AAT->Isobutyl_Isovalerate

Biosynthesis of this compound.

Experimental Protocols for Volatile Compound Analysis

The identification and quantification of this compound in banana and jackfruit are typically performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is highly sensitive and allows for the analysis of volatile compounds without the need for solvent extraction.

Sample Preparation
  • Fruit Homogenization: A representative sample of the fruit pulp (e.g., 5 grams) is homogenized. For jackfruit, the flesh is often homogenized in liquid nitrogen.[2][3]

  • Vial Incubation: The homogenized sample is placed in a sealed headspace vial (e.g., 20 mL). An internal standard may be added for quantitative analysis.[3][4]

  • Equilibrium Phase: The vial is incubated at a specific temperature (e.g., 30-50°C) for a set period (e.g., 10-40 minutes) to allow the volatile compounds to equilibrate in the headspace.[3][5]

Headspace Solid-Phase Microextraction (HS-SPME)
  • Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile compounds.[5]

  • Extraction: The SPME fiber is exposed to the headspace of the sample vial for a defined period (e.g., 10-30 minutes) at a controlled temperature to adsorb the volatile compounds.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph (e.g., 250°C), where the adsorbed volatile compounds are thermally desorbed.[3]

  • Separation: The desorbed compounds are separated on a capillary column (e.g., DB-5 or Supelcowax 10).[3][6] The oven temperature is programmed to increase gradually to facilitate the separation of compounds with different boiling points. A typical temperature program might start at 40-50°C and ramp up to 250°C.[3][6]

  • Detection and Identification: The separated compounds are detected by a mass spectrometer. The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard or with data from a spectral library (e.g., NIST).[6]

Experimental Workflow cluster_gcms GC-MS System Sample Fruit Sample (Banana/Jackfruit) Homogenization Homogenization Sample->Homogenization Vial Incubation in Headspace Vial Homogenization->Vial SPME HS-SPME Extraction Vial->SPME GCMS GC-MS Analysis SPME->GCMS Desorption Thermal Desorption in GC Inlet Separation Chromatographic Separation Detection Mass Spectrometric Detection Desorption->Separation Separation->Detection Data Data Analysis & Identification Detection->Data

General Experimental Workflow for Volatile Analysis.

Conclusion

This compound is a crucial component of the aromatic bouquet of both banana and jackfruit, contributing to their desirable fruity notes. Understanding the quantitative variations of this compound across different cultivars and ripening stages, as well as its underlying biosynthetic pathways, is essential for quality assessment, breeding programs, and the development of natural flavorings. The standardized analytical methodology of HS-SPME-GC-MS provides a robust and sensitive tool for the detailed investigation of this compound and other key volatile compounds in these and other fruits. Further research into the genetic and environmental factors influencing the expression of AATs and the availability of precursors will provide deeper insights into the modulation of fruit flavor.

References

The Role of Isobutyl Isovalerate in Insect Chemical Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyl isovalerate (2-methylpropyl 3-methylbutanoate) is a naturally occurring ester, recognized by its characteristic sweet, fruity aroma reminiscent of apples and bananas.[1][2][3][4] Found in a variety of plants and fruits, this volatile organic compound (VOC) has the potential to play a significant role in the chemical ecology of insects, mediating their interactions with the surrounding environment.[2][5] In the intricate language of chemical cues that govern insect behavior, compounds like this compound can act as semiochemicals—signals that convey information between organisms.

The function of a semiochemical is defined by the outcome of the interaction for the emitter and the receiver:

  • Pheromones: Mediate interactions between individuals of the same species, such as sex attractants or aggregation signals.

  • Allelochemicals: Mediate interactions between different species. These are further subdivided into:

    • Kairomones: Benefit the receiver but not the emitter (e.g., a scent from a plant that attracts a herbivore).[6][7]

    • Allomones: Benefit the emitter but not the receiver (e.g., a defensive secretion from an insect that repels a predator).

    • Synomones: Benefit both the emitter and the receiver (e.g., a floral scent that attracts a pollinator).

While direct and extensive research on the specific role of this compound in insect chemical ecology is limited, studies on structurally similar esters, particularly isoamyl isovalerate, provide critical insights. This guide will synthesize the available information on this compound and its analogs, detailing their function as kairomones for certain insect species, and will provide an in-depth overview of the experimental protocols used to elucidate these roles.

This compound and Its Analogs as Kairomones

This compound has been identified as a floral compound in several plant species, including those in the Annonaceae family.[8] Its presence in fruits and flowers suggests a strong potential to act as a kairomone, guiding insects to food sources or oviposition sites.

The most compelling evidence for the role of isovalerate esters in insect attraction comes from studies on the oriental fruit fly, Bactrocera dorsalis, a significant agricultural pest. Research has shown that various fruit-derived esters are key components in the host-seeking behavior of this insect.

Case Study: Bactrocera dorsalis and Isoamyl Isovalerate

A study investigating the olfactory responses of Bactrocera dorsalis to common fruit volatiles found that isoamyl isovalerate, a close isomer of this compound, acts as a potent attractant.[9] Gravid females, in particular, showed a significant preference for a 1.25% solution of isoamyl isovalerate over a solvent control in Y-tube olfactometer bioassays.[9] This attraction is indicative of a kairomonal effect, where the insect uses the fruit's volatile cues to its advantage in locating a suitable place to lay its eggs.

Data Presentation: Behavioral Response of Bactrocera dorsalis to Fruit Esters

The following table summarizes quantitative data from behavioral assays on Bactrocera dorsalis with various esters, including the attractive isoamyl isovalerate.

CompoundConcentration (% in hexane)Insect SpeciesSexBehavioral ResponseAttraction Percentage (%)Reference
Isobutyl acetate5%Bactrocera dorsalisGravid FemaleSignificant preference over controlNot specified[9]
Isoamyl acetate1.25%Bactrocera dorsalisGravid FemaleSignificant preference over controlNot specified[9]
Isobutyl butyrate1.25%Bactrocera dorsalisGravid FemaleSignificant preference over controlNot specified[9]
Isoamyl isovalerate 1.25% Bactrocera dorsalis Gravid Female Significant preference over control Not specified [9]
Isoamyl butyrateNot specifiedBactrocera dorsalisGravid FemaleNot specifiedNot specified[9]
Blend (1.25% isoamyl acetate, 1.25% isoamyl isovalerate, 20% isoamyl butyrate)As specifiedBactrocera dorsalisBothPotent attractantNot specified[9]

Experimental Protocols

The identification and characterization of semiochemicals like this compound rely on a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

EAG is a technique used to measure the average electrical response of an insect's antenna to a volatile stimulus. It is a powerful tool for screening compounds to determine if they can be detected by the insect's olfactory system.[5][10][11][12]

Methodology:

  • Insect Preparation: An insect is anesthetized (e.g., by chilling), and one of its antennae is carefully excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes using a conductive gel. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode.

  • Stimulus Preparation: A stock solution of this compound is prepared in a solvent (e.g., hexane or mineral oil). Serial dilutions are made to create a range of concentrations for dose-response testing. A solvent-only sample serves as the control.

  • Stimulus Delivery: A filter paper is loaded with a known amount of the test solution. A purified, humidified air stream is passed over the filter paper and directed towards the mounted antenna for a short duration (e.g., 0.5-1 second).

  • Data Recording: The electrical potential (in millivolts) generated by the antenna in response to the stimulus is amplified and recorded by a computer. The response is measured as the peak amplitude of the depolarization.

  • Data Analysis: The response to the solvent control is subtracted from the response to the test compound to obtain the net EAG response. Responses to different concentrations are plotted to generate a dose-response curve.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a technique that couples the separation power of gas chromatography with the sensitivity of an insect's antenna as a detector. This allows for the identification of specific, biologically active compounds within a complex mixture of volatiles (e.g., a natural fruit extract).[6][13]

Methodology:

  • Sample Injection: A volatile sample (e.g., headspace extract from a fruit) is injected into the gas chromatograph.

  • Separation: The compounds in the sample are separated based on their volatility and interaction with the GC column.

  • Effluent Splitting: As the separated compounds elute from the column, the effluent is split into two paths. One path goes to a standard GC detector (e.g., a Flame Ionization Detector - FID), which records the chemical profile of the sample. The other path is directed over a mounted insect antenna, as in an EAG setup.

  • Simultaneous Recording: The signals from both the FID and the antenna are recorded simultaneously.

  • Data Analysis: The two chromatograms (FID and EAD) are overlaid. A peak in the EAD trace that corresponds in time to a peak in the FID trace indicates that the insect's antenna is responding to that specific compound. The active compound can then be identified using Gas Chromatography-Mass Spectrometry (GC-MS).

Behavioral Assays: Y-Tube Olfactometer

The Y-tube olfactometer is a common apparatus used to assess the behavioral response (attraction or repulsion) of an insect to a specific odor.[2][3][14]

Methodology:

  • Apparatus Setup: A Y-shaped glass tube is used. A purified, humidified air stream is passed through each of the two arms and exits through the base of the "Y".

  • Odor and Control Introduction: The test odor (e.g., this compound) is introduced into the airflow of one arm (the "treatment" arm), while the solvent alone is introduced into the other arm (the "control" arm).

  • Insect Introduction: A single insect is released at the base of the Y-tube.

  • Choice Observation: The insect is given a set amount of time to move upwind and choose one of the arms. A choice is typically recorded when the insect crosses a line a certain distance into an arm.

  • Data Collection: The number of insects choosing the treatment arm versus the control arm is recorded over multiple trials with different insects. The position of the treatment and control arms is swapped between trials to avoid positional bias.

  • Data Analysis: A chi-square test or similar statistical analysis is used to determine if there is a significant preference for the treatment arm over the control arm.

Visualization of Pathways and Workflows

Insect Olfactory Signaling Pathway

olfactory_pathway cluster_antennal_sensillum Antennal Sensillum cluster_brain Insect Brain Odorant Odorant Molecule (e.g., this compound) Pore Pore Tubule Odorant->Pore Enters OBP Odorant Binding Protein (OBP) Pore->OBP Binds to OR_Complex Odorant Receptor (OR) - Orco Complex OBP->OR_Complex Transports to and binds ORN Olfactory Receptor Neuron (ORN) OR_Complex->ORN Activates AntennalLobe Antennal Lobe (Glomerulus) ORN->AntennalLobe Signal Transduction (Action Potential) HigherCenters Higher Brain Centers (Mushroom Body, Lateral Horn) AntennalLobe->HigherCenters Signal Processing BehavioralResponse Behavioral Response (Attraction/Repulsion) HigherCenters->BehavioralResponse Initiates

Caption: General insect olfactory signaling pathway.

Experimental Workflow for Semiochemical Identification

experimental_workflow VolatileCollection Volatile Collection (e.g., from fruit headspace) GC_EAD Coupled Gas Chromatography- Electroantennographic Detection (GC-EAD) VolatileCollection->GC_EAD ActivePeak Identification of Antennally Active Peaks GC_EAD->ActivePeak GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) ActivePeak->GC_MS Yes Conclusion Conclusion: Compound is a Semiochemical ActivePeak->Conclusion No Active Peaks CompoundID Compound Identification GC_MS->CompoundID BehavioralAssay Behavioral Assay (Y-Tube Olfactometer) CompoundID->BehavioralAssay Confirmation Confirmation of Behavioral Activity BehavioralAssay->Confirmation Confirmation->CompoundID No Confirmation->Conclusion Yes

Caption: Workflow for identifying insect semiochemicals.

Y-Tube Olfactometer Experimental Setup

y_tube_setup cluster_arms AirSource Purified Air Source Arm1 Arm 1 (Treatment) + this compound AirSource->Arm1 Airflow Arm2 Arm 2 (Control) + Solvent AirSource->Arm2 Airflow Y_Tube Insect Release Point Arm1->Y_Tube:arm1 Arm2->Y_Tube:arm2 Insect Insect Insect->Y_Tube:base Introduced

Caption: Y-Tube olfactometer experimental setup.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and related short-chain esters function as important kairomones for fruit-visiting insects, such as Bactrocera dorsalis. These compounds, emitted by ripening fruits, serve as crucial olfactory cues that guide insects to food resources and oviposition sites.

However, the body of research specifically focused on this compound remains limited. To fully elucidate its role in insect chemical ecology, further investigation is warranted. Future research should include:

  • Broad-Spectrum EAG Screening: Testing this compound against a wide range of insect species, particularly those that are pests of fruits and crops known to produce this compound.

  • Dose-Response Behavioral Studies: Conducting detailed behavioral assays with various concentrations of this compound to determine attraction and repulsion thresholds for different insect species.

  • Field Trials: Validating laboratory findings through field trapping experiments to assess the effectiveness of this compound as a lure under natural conditions.

A deeper understanding of the role of this compound could have significant implications for the development of novel and environmentally benign pest management strategies. By harnessing the power of these natural chemical cues, it may be possible to create more effective attractants for monitoring and mass trapping of agricultural pests, thereby reducing the reliance on conventional insecticides.

References

The Olfactory Response of Drosophila melanogaster to Isobutyl Isovalerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the olfactory response of the model organism Drosophila melanogaster to the volatile organic compound isobutyl isovalerate. The document details the peripheral olfactory components, including the primary olfactory receptor, the associated sensory neuron, and the target glomerulus in the antennal lobe. Detailed experimental protocols for key methodologies used to study this response—single-sensillum recording, T-maze behavioral assays, and in vivo calcium imaging—are provided. While the neural circuitry and investigatory techniques are well-characterized, specific quantitative data for the response to this compound are not extensively available in the current literature. This guide presents the established frameworks and methodologies to enable further research into the specific electrophysiological and behavioral effects of this odorant on Drosophila melanogaster.

Introduction

The fruit fly, Drosophila melanogaster, is a powerful model organism for studying the neural circuits that underlie sensory perception and behavior. Its relatively simple and genetically tractable nervous system allows for detailed investigation of how olfactory information is detected, processed, and ultimately translated into a behavioral response. This compound is a volatile ester with a fruity aroma, and understanding how it is perceived by the fly can provide insights into the general principles of olfaction. This guide synthesizes the current understanding of the olfactory pathway involved in the detection of this compound and provides detailed protocols for its experimental investigation.

Olfactory Signaling Pathway for this compound

The detection of this compound is initiated at the periphery by specialized olfactory sensory neurons (OSNs) located in sensilla on the fly's antennae. While direct experimental data for this compound is limited, evidence from studies on structurally similar esters and ligand screening of olfactory receptors strongly suggests the involvement of the Or49a receptor.

  • Olfactory Receptor (OR): Or49a

  • Olfactory Sensory Neuron (OSN): ab10B

  • Sensillum Type: Large basiconic sensillum (ab10)

  • Target Glomerulus: DL4 in the antennal lobe

Upon binding of this compound to the Or49a receptor, an action potential is generated in the ab10B OSN. This signal is then transmitted along the axon of the OSN to the DL4 glomerulus in the antennal lobe, the primary olfactory processing center in the fly brain. Within the DL4 glomerulus, the OSN synapses with projection neurons (PNs) and local interneurons (LNs), which further process and relay the olfactory information to higher brain centers, such as the mushroom body and the lateral horn, where the information is integrated to elicit a behavioral response.

Olfactory_Signaling_Pathway cluster_periphery Periphery (Antenna) cluster_brain Central Nervous System odorant This compound sensillum ab10 Sensillum odorant->sensillum Enters pore osn ab10B OSN (Expressing Or49a) sensillum->osn Binds to Or49a glomerulus DL4 Glomerulus (Antennal Lobe) osn->glomerulus Axonal Projection pn Projection Neuron (PN) glomerulus->pn ln Local Interneuron (LN) glomerulus->ln higher_brain Higher Brain Centers (Mushroom Body, Lateral Horn) pn->higher_brain ln->glomerulus Lateral Inhibition behavior Behavioral Response higher_brain->behavior SSR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis fly_prep Immobilize fly and stabilize antenna electrode_prep Position recording and reference electrodes fly_prep->electrode_prep odor_prep Prepare this compound dilutions electrode_prep->odor_prep odor_delivery Deliver odor puff to antenna odor_prep->odor_delivery recording Record electrical activity odor_delivery->recording spike_sorting Spike sorting to isolate ab10B neuron recording->spike_sorting quantification Quantify spike frequency spike_sorting->quantification result Determine response to this compound quantification->result Tmaze_Workflow cluster_setup Setup cluster_trial Trial cluster_analysis Data Analysis maze_prep Prepare T-maze with odorant and control fly_loading Load flies into central elevator maze_prep->fly_loading choice Allow flies to choose between arms fly_loading->choice counting Count flies in each arm choice->counting pi_calc Calculate Preference Index (PI) counting->pi_calc interpretation Determine attraction or repulsion pi_calc->interpretation Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis fly_selection Select transgenic fly with GCaMP expression fly_mounting Mount fly and expose antennal lobe fly_selection->fly_mounting odor_stim Deliver this compound stimulus fly_mounting->odor_stim fluorescence_rec Record GCaMP fluorescence odor_stim->fluorescence_rec deltaF_calc Calculate change in fluorescence (ΔF/F) fluorescence_rec->deltaF_calc activity_map Generate glomerular activity map deltaF_calc->activity_map

The Genesis of a Fruity Ester: A Technical Guide to the Discovery and Synthesis of 2-Methylpropyl 3-Methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpropyl 3-methylbutanoate, also known as isobutyl isovalerate, is a carboxylic acid ester recognized for its characteristic fruity aroma, reminiscent of apple and raspberry. This document provides a comprehensive overview of the historical context of its discovery, detailed methodologies for its chemical synthesis, and a compilation of its physicochemical and spectroscopic data. The synthesis primarily relies on the Fischer esterification, a classic and versatile method for ester formation. This guide is intended to be a valuable resource for researchers in organic synthesis, flavor chemistry, and drug development, offering both historical perspective and practical experimental details.

Historical Perspective: The Dawn of Synthetic Flavors

The discovery of 2-methylpropyl 3-methylbutanoate is intrinsically linked to the burgeoning field of organic chemistry in the mid-19th century and the subsequent rise of the synthetic flavor and fragrance industry. While a definitive date for the first synthesis of this specific ester is not precisely documented, the pioneering work of chemists such as Auguste Cahours and August Wilhelm von Hofmann laid the groundwork for the creation of a wide array of "artificial fruit essences."[1]

Their investigations into the products of fermentation and the reactions of alcohols and carboxylic acids led to the systematic synthesis and characterization of numerous esters. These newly created compounds, with their pleasant, fruity aromas, quickly found commercial application in the food and perfume industries, marking the beginning of a new era in flavor science.[1] The synthesis of 2-methylpropyl 3-methylbutanoate would have been a logical extension of the systematic study of ester formation from readily available fusel oils, which are byproducts of alcohol fermentation and rich in alcohols like isobutanol, and various carboxylic acids.

Chemical Synthesis: The Fischer Esterification

The most common and historically significant method for the synthesis of 2-methylpropyl 3-methylbutanoate is the Fischer esterification. This acid-catalyzed equilibrium reaction involves the condensation of a carboxylic acid (isovaleric acid) with an alcohol (isobutanol).

Reaction Principle

The Fischer esterification is a reversible reaction that forms an ester and water.[2][3] To drive the equilibrium towards the product side and achieve a high yield of the ester, the reaction is typically carried out using an excess of one of the reactants (usually the less expensive one, in this case, often the alcohol) or by removing water as it is formed.[3]

Signaling Pathway of Fischer Esterification

The mechanism of the Fischer esterification proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol.

Fischer_Esterification Reactants Isovaleric Acid + Isobutanol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H+ (catalyst) Activated_Acid Activated Carboxylic Acid (Oxonium Ion) Protonation->Activated_Acid Nucleophilic_Attack Nucleophilic Attack by Isobutanol Activated_Acid->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Product 2-Methylpropyl 3-Methylbutanoate Deprotonation->Product Catalyst_Regen Catalyst Regeneration (H+) Deprotonation->Catalyst_Regen

Caption: Mechanism of Fischer Esterification.

Experimental Protocols

The following sections provide a detailed methodology for the synthesis of 2-methylpropyl 3-methylbutanoate via Fischer esterification.

Materials and Reagents
  • Isovaleric acid (3-methylbutanoic acid)

  • Isobutanol (2-methyl-1-propanol)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Synthesis Workflow

Synthesis_Workflow Start Start Mixing Combine Isovaleric Acid, Isobutanol, and H₂SO₄ Start->Mixing Reflux Heat the Mixture under Reflux Mixing->Reflux Cooling Cool the Reaction Mixture Reflux->Cooling Extraction Perform Liquid-Liquid Extraction with Ether Cooling->Extraction Washing Wash Organic Layer with NaHCO₃ and Brine Extraction->Washing Drying Dry the Organic Layer with Na₂SO₄ Washing->Drying Filtration Filter to Remove Drying Agent Drying->Filtration Solvent_Removal Remove Solvent by Rotary Evaporation Filtration->Solvent_Removal Purification Purify by Distillation (Optional) Solvent_Removal->Purification Characterization Characterize the Product (NMR, IR, GC-MS) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis and purification of 2-methylpropyl 3-methylbutanoate.

Detailed Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isovaleric acid and a molar excess of isobutanol (typically 2-3 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the molar amount of the limiting reagent) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reflux time is 1-2 hours.

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

  • Extraction: Dilute the mixture with diethyl ether and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude ester can be further purified by fractional distillation under atmospheric or reduced pressure to obtain the final product.

Quantitative Data

Physicochemical Properties
PropertyValueReference
IUPAC Name 2-methylpropyl 3-methylbutanoate[4]
Synonyms This compound, Isobutyl 3-methylbutanoate[4][5]
CAS Number 589-59-3[5]
Molecular Formula C₉H₁₈O₂[4][5]
Molecular Weight 158.24 g/mol [4]
Appearance Colorless liquid[6]
Odor Fruity, apple, raspberry[6]
Density 0.853 g/mL at 20 °C[6]
Boiling Point 168-171 °C[2][6]
Refractive Index (n²⁰/D) 1.406[6]
Flash Point 57 °C[6]
Reaction Parameters and Yield
ParameterConditionNotesReference
Reactant Ratio 1:2 to 1:3 (Acid:Alcohol)Using excess alcohol drives the equilibrium.[7]
Catalyst H₂SO₄, p-TsOHTypically 1-5 mol% relative to the carboxylic acid.[3]
Reaction Temperature Reflux temperature of the alcoholDepends on the specific alcohol used.[2]
Reaction Time 1 - 5 hoursCan be monitored by TLC or GC for completion.
Typical Yield 60 - 95%Yield depends on reaction conditions and purification method.[7][8]
Spectroscopic Data
SpectroscopyKey Peaks / Chemical Shifts (δ)Reference
¹H NMR δ ~0.9 (d, 12H), ~1.9 (m, 2H), ~2.1 (d, 2H), ~3.8 (d, 2H)[4]
¹³C NMR δ ~22.5, ~25.9, ~27.9, ~43.5, ~70.5, ~173.0
IR (Infrared) ~1735 cm⁻¹ (C=O stretch), ~1170 cm⁻¹ (C-O stretch)[9]
MS (Mass Spec) m/z = 85, 57, 56, 41, 103[4]

Conclusion

2-Methylpropyl 3-methylbutanoate serves as a classic example of a simple ester with significant commercial applications in the flavor and fragrance industry. Its synthesis, primarily achieved through the robust and well-understood Fischer esterification, is a staple in introductory organic chemistry and a fundamental transformation in industrial chemical production. This technical guide has provided a detailed account of its historical discovery, a thorough examination of its synthesis, and a compilation of essential quantitative data. It is our hope that this document will be a valuable and practical resource for professionals in the chemical sciences.

References

Physicochemical Properties of Isobutyl Isovalerate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Temperature-Dependent Properties and Experimental Methodologies

This technical guide provides a comprehensive overview of the physicochemical properties of isobutyl isovalerate, with a particular focus on the influence of temperature on these characteristics. This document is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance science, and chemical engineering who require detailed data and experimental protocols for this important ester.

Introduction to this compound

This compound (2-methylpropyl 3-methylbutanoate) is a fatty acid ester known for its characteristic fruity, apple-like aroma. It is found naturally in various fruits and is widely used as a flavoring and fragrance agent. Beyond its sensory applications, a thorough understanding of its physicochemical properties is crucial for its application in various industrial processes, including its potential use as a solvent or in formulation development.

This guide details the temperature-dependent variations in the density, viscosity, surface tension, and refractive index of this compound. It also provides a detailed description of the experimental methodologies used to determine these properties.

Physicochemical Properties of this compound

The following sections present quantitative data on the key physicochemical properties of this compound at various temperatures. The data is compiled from various scientific sources and presented in tabular format for ease of comparison.

Density

Table 1: Temperature Dependence of the Density of Isoamyl Butyrate

Temperature (K)Density (g/cm³)
293.150.8645
298.150.8604
303.150.8563
313.150.8481
323.150.8399
333.150.8317
343.150.8235

Data for isoamyl butyrate, a structurally similar ester, from Djojoputro and Ismadji (2005).[1]

Viscosity

The viscosity of a fluid is a measure of its resistance to flow. For liquids, viscosity typically decreases as temperature increases. The increased thermal energy allows molecules to overcome intermolecular forces more easily, resulting in lower flow resistance. Data for isoamyl butyrate serves as a useful proxy for this compound.

Table 2: Temperature Dependence of the Viscosity of Isoamyl Butyrate

Temperature (K)Dynamic Viscosity (mPa·s)
293.151.15
298.151.05
303.150.96
313.150.81
323.150.70
333.150.61
343.150.54

Data for isoamyl butyrate, a structurally similar ester, from Djojoputro and Ismadji (2005).[1]

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a result of cohesive forces between liquid molecules. Generally, the surface tension of a liquid decreases with an increase in temperature. A comprehensive compilation of surface tension data for pure liquid compounds provides a linear relationship for isobutyl valerates as a function of temperature.[2]

Table 3: Temperature Dependence of the Surface Tension of Isobutyl Valerate

Temperature (°C)Surface Tension (dyn/cm)
2024.52
3023.75
4022.98
5022.21
6021.44
7020.67
8019.90

Calculated from the equation γ = 26.07 - 0.0775T (where T is in °C), derived from experimental data for isobutyl valerate by Jasper (1972).[2]

Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through the material. It is a fundamental physical property that is dependent on temperature and the wavelength of light. For liquids, the refractive index generally decreases as the temperature increases due to the decrease in density. While specific temperature-dependent data for this compound is scarce, data for the related compound ethyl isovalerate is available.[3]

Table 4: Refractive Index of Ethyl Isovalerate at 20°C

Wavelength (nm)Refractive Index (nD)
589.31.39500 to 1.39900 @ 20.00 °C

Data for ethyl isovalerate from The Good Scents Company.[3] It is important to note that this is a range at a single temperature. The refractive index will decrease with increasing temperature.

Experimental Protocols

The accurate determination of the physicochemical properties of this compound requires precise and well-defined experimental protocols. This section details the methodologies for measuring density, viscosity, surface tension, and refractive index as a function of temperature.

Density Measurement

Methodology: Vibrating Tube Densitometry

The density of this compound can be measured as a function of temperature using a vibrating tube densitometer.

  • Apparatus: A digital vibrating tube densitometer equipped with a temperature-controlled cell.

  • Procedure:

    • Calibrate the instrument with dry air and deionized water at the desired temperatures.

    • Inject a sample of this compound into the thermostatically controlled measuring cell, ensuring no air bubbles are present.

    • Allow the sample to reach thermal equilibrium at the set temperature.

    • The instrument measures the oscillation period of the U-shaped tube containing the sample.

    • The density is calculated from the oscillation period using the instrument's calibration constants.

    • Repeat the measurement at various temperatures, allowing the system to stabilize at each new setpoint.

DensityMeasurement cluster_prep Preparation cluster_measurement Measurement cluster_iteration Temperature Variation Calibrate Calibrate with Air and Water Sample Inject this compound Calibrate->Sample Equilibrate Thermal Equilibration Sample->Equilibrate Measure Measure Oscillation Period Equilibrate->Measure Calculate Calculate Density Measure->Calculate ChangeTemp Set New Temperature Calculate->ChangeTemp Repeat Repeat Measurement ChangeTemp->Repeat Repeat->Equilibrate

Figure 1: Workflow for Density Measurement.
Viscosity Measurement

Methodology: Capillary Viscometry

The dynamic viscosity of this compound can be determined using a capillary viscometer.

  • Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a temperature-controlled water bath, and a stopwatch.

  • Procedure:

    • Clean and dry the viscometer thoroughly.

    • Introduce a precise volume of this compound into the viscometer.

    • Place the viscometer in the water bath and allow it to reach thermal equilibrium at the desired temperature.

    • Using suction, draw the liquid up through the capillary tube to above the upper timing mark.

    • Release the suction and measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

    • The kinematic viscosity (ν) is calculated using the equation ν = C * t, where C is the viscometer constant and t is the flow time.

    • The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at that temperature: η = ν * ρ.

    • Repeat the measurements at different temperatures.

ViscosityMeasurement cluster_setup Setup cluster_measurement Measurement FillViscometer Fill Viscometer PlaceInBath Place in Water Bath FillViscometer->PlaceInBath Equilibrate Thermal Equilibration PlaceInBath->Equilibrate DrawLiquid Draw Liquid Up Equilibrate->DrawLiquid MeasureTime Measure Flow Time DrawLiquid->MeasureTime CalculateViscosity Calculate Viscosity MeasureTime->CalculateViscosity

Figure 2: Experimental Workflow for Viscosity.
Surface Tension Measurement

Methodology: Pendant Drop Method

The surface tension of this compound can be measured as a function of temperature using the pendant drop method.

  • Apparatus: A goniometer/tensiometer with a temperature-controlled syringe and environmental chamber, a high-resolution camera, and analysis software.

  • Procedure:

    • Fill the syringe with this compound.

    • Place the syringe in the temperature-controlled unit and allow the liquid to reach the desired temperature.

    • Form a pendant drop of the liquid at the tip of the syringe needle.

    • The camera captures a high-resolution image of the drop profile.

    • The software analyzes the shape of the pendant drop, which is determined by the balance between surface tension and gravity.

    • The surface tension is calculated by fitting the drop profile to the Young-Laplace equation.

    • Repeat the measurements at various temperatures.

SurfaceTensionMeasurement Start Start FillSyringe Fill Syringe with this compound Start->FillSyringe SetTemp Set Desired Temperature FillSyringe->SetTemp FormDrop Form Pendant Drop SetTemp->FormDrop CaptureImage Capture Drop Image FormDrop->CaptureImage AnalyzeShape Analyze Drop Shape CaptureImage->AnalyzeShape CalculateST Calculate Surface Tension AnalyzeShape->CalculateST End End CalculateST->End

Figure 3: Pendant Drop Method for Surface Tension.
Refractive Index Measurement

Methodology: Digital Refractometry

The refractive index of this compound can be measured at different temperatures using a digital Abbe refractometer.

  • Apparatus: A digital Abbe refractometer with a temperature-controlled prism.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

    • Set the desired temperature for the prism.

    • Apply a few drops of this compound onto the surface of the prism.

    • Close the prism cover.

    • Allow the sample to reach thermal equilibrium.

    • The instrument will automatically measure and display the refractive index at the specified wavelength (typically 589.3 nm, the sodium D-line).

    • Clean the prism thoroughly before the next measurement.

    • Repeat the procedure for each desired temperature.

RefractiveIndexMeasurement cluster_process Measurement Process Calibrate Calibrate Refractometer SetTemp Set Prism Temperature Calibrate->SetTemp ApplySample Apply Sample to Prism SetTemp->ApplySample Equilibrate Allow Thermal Equilibrium ApplySample->Equilibrate MeasureRI Measure Refractive Index Equilibrate->MeasureRI Clean Clean Prism MeasureRI->Clean

Figure 4: Refractive Index Measurement Workflow.

Conclusion

This technical guide has summarized the available data on the temperature-dependent physicochemical properties of this compound and provided detailed experimental protocols for their determination. While experimental data for some properties of this compound itself are limited, the use of data from structurally similar esters provides valuable insights into its behavior. The provided methodologies offer a robust framework for researchers to conduct their own measurements and further expand the body of knowledge on this versatile compound. A thorough understanding of these properties is essential for the effective and efficient application of this compound in various scientific and industrial fields.

References

Isobutyl isovalerate as a semiochemical in plant-insect interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

Introduction

Volatile organic compounds (VOCs) are pivotal in mediating the intricate relationships between plants and insects. These chemical signals, or semiochemicals, govern a wide array of behaviors, from host-plant location and pollination to defense against herbivores. Among the vast arsenal of plant-produced volatiles, esters represent a significant class of compounds known for their roles as attractants and feeding stimulants for various insect species. This technical guide focuses on isobutyl isovalerate, a branched-chain ester identified as a volatile component in several plant species, including hops (Humulus lupulus), bell peppers (Capsicum annuum), and certain Eucalyptus species. While specific research on this compound is limited, this guide synthesizes available data, draws parallels from closely related compounds, and provides a comprehensive overview of its potential role as a semiochemical in plant-insect interactions. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of plant-insect interactions and the potential applications of semiochemicals in pest management and other fields.

Chemical Identity and Occurrence

This compound, also known as 2-methylpropyl 3-methylbutanoate, is a fatty acid ester with the chemical formula C₉H₁₈O₂.[1] It is a colorless liquid with a fruity, apple-like aroma. Its presence has been reported in the volatile profiles of several plants, suggesting a role in their interactions with the surrounding environment, including insects.

Table 1: Reported Plant Sources of this compound

Plant SpeciesFamilyPlant PartReference(s)
Humulus lupulus (Hops)CannabaceaeCones[1]
Capsicum annuum (Bell Pepper)SolanaceaeFruit[2]
Eucalyptus sparsaMyrtaceaeNot specified[1]

Role as a Semiochemical

Semiochemicals are broadly classified based on whether they mediate intraspecific (pheromones) or interspecific (allelochemicals) communication. Allelochemicals are further divided into kairomones (beneficial to the receiver), allomones (beneficial to the emitter), and synomones (beneficial to both). This compound, as a plant-produced volatile, likely functions as an allelochemical, influencing the behavior of various insect species.

Attractant and Oviposition Stimulant

While direct quantitative data for this compound is scarce, studies on structurally similar compounds provide strong evidence for its potential role as an insect attractant and oviposition stimulant. A study on the oriental fruit fly, Bactrocera dorsalis, a major agricultural pest, demonstrated the significant attractant and oviposition-stimulating properties of a blend of fruit volatiles that included isoamyl isovalerate, a close analog of this compound.

Table 2: Behavioral Response of Bactrocera dorsalis to a Volatile Blend Containing Isoamyl Isovalerate

BioassayTreatmentResponseSignificanceReference
Y-tube Olfactometer1.25% Isoamyl Isovalerate vs. Hexane (Control)Significant preference for isoamyl isovaleratep < 0.05[3]
Oviposition AssayBlend containing 1.25% Isoamyl IsovalerateSignificant increase in egg-layingp < 0.05[3]

These findings suggest that this compound could elicit similar behaviors in susceptible insect species, particularly fruit flies. The fruity aroma of this compound mimics the scent of ripe fruit, a key resource for many herbivorous and frugivorous insects.

Repellent

Conversely, some plant volatiles, including those from hops and Eucalyptus, have been shown to possess repellent properties against certain insect pests. Essential oils from Humulus lupulus have demonstrated repellent activity against stored product pests. While the specific contribution of this compound to this repellency is unknown, it is a component of the overall volatile blend and may contribute to the defensive chemistry of the plant.

Biosynthesis in Plants

The biosynthesis of this compound in plants is presumed to follow the general pathway for the formation of branched-chain esters. This process involves the convergence of amino acid catabolism and fatty acid metabolism, culminating in an esterification reaction catalyzed by an alcohol acyltransferase (AAT).

The likely precursors for this compound are isobutanol and isovaleryl-CoA. Isobutanol can be derived from the catabolism of the amino acid valine, while isovaleryl-CoA is a product of leucine degradation. The final step is the condensation of these two molecules.

Biosynthesis_of_Isobutyl_Isovalerate Valine Valine Isobutanol Isobutanol Valine->Isobutanol Catabolism Leucine Leucine IsovalerylCoA Isovaleryl-CoA Leucine->IsovalerylCoA Catabolism AAT Alcohol Acyltransferase (AAT) Isobutanol->AAT IsovalerylCoA->AAT IsobutylIsovalerate This compound AAT->IsobutylIsovalerate

A putative biosynthetic pathway for this compound in plants.

Insect Olfactory Signaling

Insects detect volatile compounds like this compound through their olfactory system, primarily located on the antennae. The perception of these chemical cues initiates a signal transduction cascade that ultimately leads to a behavioral response.

The process begins with the odorant molecule entering the sensillum lymph through pores in the cuticle of the olfactory sensilla. Odorant-binding proteins (OBPs) may facilitate the transport of hydrophobic molecules like esters across the aqueous lymph to the olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs). The binding of this compound to a specific OR, in complex with the obligate co-receptor (Orco), triggers the opening of an ion channel. This leads to the depolarization of the ORN membrane and the generation of action potentials, which are then transmitted to the antennal lobe of the insect's brain for processing.

Insect_Olfactory_Signaling cluster_sensillum Olfactory Sensillum cluster_brain Insect Brain Odorant This compound OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding OR_Orco Olfactory Receptor (OR) + Orco OBP->OR_Orco Transport ORN Olfactory Receptor Neuron (ORN) OR_Orco->ORN Ion Channel Opening & Depolarization AntennalLobe Antennal Lobe ORN->AntennalLobe Action Potentials HigherCenters Higher Brain Centers AntennalLobe->HigherCenters Signal Processing Behavior Behavioral Response HigherCenters->Behavior

A generalized signaling pathway for insect perception of this compound.

Experimental Protocols

Volatile Collection and Analysis

Objective: To identify and quantify this compound and other volatiles from plant tissues.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Enclose a known weight of fresh plant material (e.g., flowers, leaves, or fruit) in a sealed headspace vial.

  • Volatile Trapping: Expose a Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature.

  • Desorption and Analysis: Insert the SPME fiber into the injection port of a gas chromatograph (GC) for thermal desorption of the trapped volatiles.

  • Separation: Separate the volatile compounds on a capillary column (e.g., DB-5ms).

  • Identification and Quantification: Identify the compounds using a mass spectrometer (MS) by comparing their mass spectra with libraries (e.g., NIST). Quantify the compounds by comparing their peak areas to those of authentic standards.

SPME_GCMS_Workflow PlantSample Plant Sample in Headspace Vial SPME SPME Fiber Exposure PlantSample->SPME Volatile Trapping GCMS GC-MS Analysis SPME->GCMS Thermal Desorption Data Data Analysis (Identification & Quantification) GCMS->Data

Workflow for the analysis of plant volatiles using HS-SPME-GC-MS.
Insect Behavioral Bioassays

Objective: To assess the behavioral response of insects to this compound.

Methodology: Y-Tube Olfactometer Bioassay

  • Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms connected to odor sources.

  • Odor Sources: One arm is connected to a source of purified, humidified air passed over a filter paper treated with a known concentration of this compound dissolved in a solvent (e.g., hexane). The other arm is connected to a control source with the solvent alone.

  • Insect Release: Release individual insects at the base of the central arm.

  • Observation: Record the first choice of the insect (which arm it enters) and the time spent in each arm over a defined period.

  • Data Analysis: Use statistical tests (e.g., Chi-square test) to determine if there is a significant preference for the arm containing this compound.

YTube_Olfactometer_Workflow cluster_setup Y-Tube Olfactometer Setup OdorSource Odor Source (this compound) YTube Y-Tube OdorSource->YTube ControlSource Control Source (Solvent) ControlSource->YTube Observation Observation of Insect Choice YTube->Observation InsectRelease Insect Release InsectRelease->YTube DataAnalysis Statistical Analysis Observation->DataAnalysis

Workflow for a Y-tube olfactometer behavioral bioassay.
Electrophysiological Recordings

Objective: To measure the response of insect antennae to this compound.

Methodology: Electroantennography (EAG)

  • Antenna Preparation: Excise an antenna from a live insect and mount it between two electrodes using conductive gel.

  • Stimulus Delivery: Deliver a puff of purified, humidified air containing a known concentration of this compound over the antenna.

  • Signal Recording: Record the change in electrical potential (the EAG response) across the antenna using an amplifier and data acquisition software.

  • Dose-Response: Test a range of concentrations to determine the sensitivity of the antenna to the compound.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique combines GC with EAG to identify which specific compounds in a complex mixture (e.g., a plant headspace extract) elicit an antennal response. The effluent from the GC column is split, with one part going to a flame ionization detector (FID) and the other to the insect antenna preparation.

Conclusion and Future Directions

This compound is a plant-produced volatile with the potential to act as a significant semiochemical in plant-insect interactions. While direct evidence is currently limited, data from structurally related compounds strongly suggest its role as an attractant and oviposition stimulant for certain insect species, particularly fruit flies. Conversely, as a component of the volatile profiles of plants like hops, it may also contribute to repellent effects against other insects.

Future research should focus on several key areas to fully elucidate the role of this compound:

  • Quantitative Behavioral Studies: Dose-response behavioral assays with a range of insect species are needed to determine the attractive or repellent effects of pure this compound.

  • Electrophysiological Screening: GC-EAD studies using the volatile profiles of plants known to produce this compound can identify insect species that are sensitive to this compound.

  • Olfactory Receptor Deorphanization: Heterologous expression and functional characterization of olfactory receptors from relevant insect species will be crucial to identify the specific receptors that detect this compound.

  • Biosynthetic Pathway Elucidation: Genetic and biochemical studies are required to identify the specific alcohol acyltransferases and precursor pathways responsible for this compound biosynthesis in plants.

A deeper understanding of the role of this compound and other branched-chain esters will not only advance our knowledge of chemical ecology but also open new avenues for the development of novel, environmentally friendly pest management strategies.

References

Methodological & Application

Application Note: GC-MS Analysis of Isobutyl Isovalerate in Fruit Volatile Profiles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview and detailed protocols for the analysis of isobutyl isovalerate in the volatile profiles of various fruits using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant ester that contributes to the characteristic fruity aroma of many fruits. This document is intended for researchers, scientists, and quality control professionals in the food and beverage industry, as well as those in drug development utilizing flavor and fragrance compounds. Detailed methodologies for sample preparation, HS-SPME, and GC-MS analysis are presented, along with a summary of reported quantitative data for this compound in select fruits.

Introduction

The aroma of fruits is a complex mixture of volatile organic compounds (VOCs), including esters, alcohols, aldehydes, ketones, and terpenes. Among these, esters are often the most significant contributors to the characteristic sweet and fruity notes. This compound (2-methylpropyl 3-methylbutanoate) is an ester known for its apple, pear, and sweet, fruity aroma. Its presence and concentration can significantly impact the sensory perception and consumer acceptance of fruits and fruit-derived products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. When combined with a solvent-free and sensitive extraction technique like Headspace Solid-Phase Microextraction (HS-SPME), it provides an efficient and robust method for the analysis of fruit aroma profiles. This application note outlines a detailed protocol for the analysis of this compound in fruits and presents available quantitative data to aid in comparative studies and quality assessment.

Data Presentation

The concentration of this compound can vary significantly between different fruit species and even between cultivars of the same fruit. The following table summarizes the available quantitative and qualitative data for this compound in the volatile profiles of selected fruits. It is important to note that direct quantitative comparisons can be challenging due to variations in analytical methodologies and reporting units across different studies.

FruitCultivar(s)Concentration (µg/kg)Method of AnalysisReference
Jackfruit (Artocarpus heterophyllus)Multiple CultivarsIdentified as a major volatile component; quantitative data for other esters such as ethyl 3-methylbutanoate (190.7-961.2 µg/kg) and butyl 3-methylbutanoate (152.8-205.2 µg/kg) are available.[1]HS-SPME-GC-MS[1]
Apple (Malus domestica)'Granny Smith', 'Jonagold'Not explicitly quantified, but other esters like hexyl acetate were found in concentrations up to 885.38 µg/kg in 'Jonagold'.[2]HS-SPME-GC-MS[2]
Pear (Pyrus spp.)'Dr. Guyot'Not explicitly quantified, but total VOCs reached up to 117.96 mg/kg (117,960 µg/kg) during storage, with esters being a major class.[3]HS-SPME-GC-MS[3]
Banana (Musa acuminata)'Cavendish'Identified as a significant component of banana aroma; quantitative data for other esters like isoamyl acetate are more commonly reported.[4]GC-MS[4]

Note: The absence of a specific concentration value indicates that the compound was identified as present, but not quantified in the cited study, or the study focused on other related esters.

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of this compound in fruit volatile profiles using HS-SPME-GC-MS.

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible results.

Materials:

  • Fresh, ripe fruit samples

  • Homogenizer or blender

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Sodium chloride (NaCl), analytical grade

  • Internal standard (e.g., 2-octanol or a suitable deuterated ester), if quantitative analysis is desired.

Protocol:

  • Wash the fruit samples thoroughly with deionized water and pat dry.

  • For fruits with inedible peels (e.g., banana, pear), peel the fruit. For fruits where the peel contributes to the aroma (e.g., apple), the peel may be included in the analysis.

  • Cut the fruit flesh into small pieces and homogenize to a consistent puree. To prevent enzymatic reactions that could alter the volatile profile, this step should be performed quickly and at a low temperature if possible.

  • Accurately weigh 5.0 g of the fruit homogenate into a 20 mL headspace vial.

  • Add 1.0 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample matrix, which can enhance the release of volatile compounds into the headspace.

  • If an internal standard is used for quantification, add a known amount (e.g., 10 µL of a 100 µg/mL solution in methanol) to the vial.

  • Immediately seal the vial with the screw cap.

  • Prepare samples in triplicate for each fruit type to ensure statistical validity.

HS-SPME Procedure

The selection of the SPME fiber and optimization of extraction parameters are crucial for efficient extraction of the target analytes.

Materials and Equipment:

  • SPME fiber assembly. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of volatile compounds, including esters.

  • SPME autosampler or manual holder

  • Heating block or water bath with agitation capabilities

Protocol:

  • Fiber Conditioning: Before the first use, and briefly before each analysis, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a high temperature (e.g., 250-270 °C) for a specified time to remove any contaminants.

  • Incubation/Equilibration: Place the sealed sample vial in a heating block or water bath set to a specific temperature (e.g., 50-60 °C). Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with gentle agitation. This step facilitates the partitioning of volatile compounds from the sample matrix into the headspace.

  • Extraction: After equilibration, expose the conditioned SPME fiber to the headspace of the sample vial for a defined period (e.g., 30-45 minutes) at the same temperature. The fiber coating will adsorb the volatile compounds from the headspace.

  • Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC for thermal desorption of the analytes onto the analytical column.

GC-MS Analysis

The GC-MS parameters should be optimized for the separation and detection of this compound and other fruit volatiles.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD)

  • Capillary GC column: A non-polar or mid-polar column is suitable for the analysis of esters. A common choice is a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

GC Parameters (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min

    • Ramp 2: Increase to 240 °C at a rate of 10 °C/min, hold for 5 minutes

  • Desorption Time: 5 minutes

MS Parameters (Example):

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-350

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Solvent Delay: 3 minutes

Data Analysis and Quantification

Identification:

  • The identification of this compound is achieved by comparing the mass spectrum of the chromatographic peak with the mass spectrum in a reference library (e.g., NIST, Wiley).

  • Confirmation of the identification should be done by comparing the retention time of the peak with that of a pure standard of this compound analyzed under the same chromatographic conditions.

Quantification:

  • For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at different concentrations.

  • The peak area of this compound in the sample chromatogram is used to determine its concentration based on the calibration curve.

  • If an internal standard is used, the ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration to construct the calibration curve. This method helps to correct for variations in sample preparation and injection volume.

Visualizations

The following diagrams illustrate the key workflows and relationships described in this application note.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis fruit Fruit Sample homogenize Homogenization fruit->homogenize weigh Weighing & Vialing homogenize->weigh add_salt Addition of NaCl weigh->add_salt add_is Addition of Internal Standard add_salt->add_is seal Sealing Vial add_is->seal equilibrate Equilibration (Heating & Agitation) seal->equilibrate extract Headspace Extraction equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Identification (Mass Spectra & Retention Time) detect->identify quantify Quantification (Calibration Curve) identify->quantify

Caption: Experimental workflow for GC-MS analysis of this compound.

logical_relationship cluster_factors Factors Influencing Analysis cluster_outcomes Analytical Outcomes sample_prep Sample Preparation (Homogenization, Salting) analysis Reliable Quantification of This compound sample_prep->analysis spme_params SPME Parameters (Fiber Type, Time, Temp) spme_params->analysis gcms_params GC-MS Parameters (Column, Temp Program) gcms_params->analysis accuracy Accuracy precision Precision sensitivity Sensitivity analysis->accuracy analysis->precision analysis->sensitivity

Caption: Logical relationship of factors affecting analytical outcomes.

Conclusion

The HS-SPME-GC-MS method described in this application note provides a robust and sensitive approach for the analysis of this compound in the volatile profiles of various fruits. The detailed protocols for sample preparation, HS-SPME, and GC-MS analysis serve as a valuable resource for researchers and industry professionals. While quantitative data for this compound is not uniformly available across all fruit types, this work highlights its importance as a key aroma compound, particularly in jackfruit. Further research is encouraged to establish a more comprehensive quantitative database of this compound and other important esters across a wider range of fruit cultivars and geographical locations. This will aid in a better understanding of fruit aroma chemistry and contribute to improved quality control and product development in the food and fragrance industries.

References

Application Note: Quantification of Isobutyl Isovalerate in Essential Oils using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of isobutyl isovalerate in essential oils using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This compound is a key ester contributing to the characteristic fruity and sweet aroma of various essential oils, notably from plants of the Valeriana genus. The described methodology provides a reliable workflow for the accurate and precise measurement of this compound, which is crucial for quality control, authentication, and research into the therapeutic properties of essential oils.

Introduction

This compound, an ester known for its strong fruity aroma, is a significant volatile organic compound present in a variety of essential oils. Its quantification is essential for the quality assessment and standardization of these natural products in the pharmaceutical, food, and fragrance industries. Headspace solid-phase microextraction (HS-SPME) offers a solvent-free, rapid, and sensitive sample preparation technique for the analysis of volatile and semi-volatile compounds in complex matrices. When coupled with gas chromatography-mass spectrometry (GC-MS), it provides excellent selectivity and sensitivity for the identification and quantification of target analytes like this compound. This note provides a comprehensive protocol and performance data for this application.

Experimental Protocols

Materials and Reagents
  • Essential Oil Samples: e.g., Valeriana edulis ssp. procera root essential oil.

  • Analytical Standard: this compound (≥99% purity).

  • Internal Standard (IS): A suitable internal standard, such as a structurally similar ester not present in the sample (e.g., hexyl acetate) or an isotopically labeled version of the analyte, should be chosen. The internal standard should have similar chemical and physical properties to this compound.

  • Solvent: Methanol or ethanol (HPLC grade) for the preparation of standard solutions.

  • Vials: 20 mL amber glass headspace vials with polytetrafluoroethylene (PTFE)/silicone septa and magnetic screw caps.

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for volatile and semi-volatile compounds.

Instrumentation
  • Gas Chromatograph: Equipped with a split/splitless injector and coupled to a mass spectrometer.

  • Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan acquisition.

  • SPME Autosampler: For automated and reproducible extraction and injection.

Preparation of Standards and Samples
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Spiking Solution: Prepare a stock solution of the internal standard (e.g., 100 µg/mL) in methanol.

  • Sample Preparation: Accurately weigh 100 mg of the essential oil into a 20 mL headspace vial. Add a fixed volume of the internal standard spiking solution to achieve a final concentration of 10 µg/mL.

HS-SPME Procedure
  • Incubation: Place the sample vial in the autosampler tray and incubate at 60°C for 15 minutes with agitation to facilitate the partitioning of volatile compounds into the headspace.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample vial for 30 minutes at 60°C.

  • Desorption: After extraction, the fiber is immediately transferred to the GC injector port for thermal desorption of the analytes at 250°C for 5 minutes in splitless mode.

GC-MS Analysis
  • GC Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 57, 70, 85, 101) and the internal standard.

Data Presentation

The quantitative performance of the method should be evaluated through a validation process. The following tables summarize representative validation data for the analysis of esters using HS-SPME-GC-MS, which can be expected for this compound.

Table 1: Method Validation Parameters for this compound Quantification

ParameterResultReference
Linearity Range 1 - 100 µg/mL[1][2]
Correlation Coefficient (r²) > 0.99[1][3]
Limit of Detection (LOD) 0.1 - 0.5 µg/L[1]
Limit of Quantification (LOQ) 0.5 - 1.0 µg/L[1]
Precision (RSD%) < 10%[1]
Recovery 90 - 110%[1]

Table 2: this compound Content in a Representative Essential Oil Sample

Essential OilThis compound Content (%)Reference
Valeriana edulis ssp. procera root46.28[4]

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Weigh Essential Oil (100 mg) add_is Add Internal Standard (10 µg/mL) prep_sample->add_is incubate Incubate Vial (60°C, 15 min) add_is->incubate prep_standards Prepare Calibration Standards (1-100 µg/mL) extract Expose SPME Fiber (60°C, 30 min) incubate->extract desorb Thermal Desorption in GC Injector (250°C) extract->desorb separate Chromatographic Separation (GC) desorb->separate detect Mass Spectrometric Detection (MS) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification of This compound calibrate->quantify

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs essential_oil Essential Oil Sample spme HS-SPME essential_oil->spme isobutyl_std This compound Standard isobutyl_std->spme is_std Internal Standard is_std->spme gcms GC-MS spme->gcms qual_data Qualitative Data (Mass Spectrum) gcms->qual_data quant_data Quantitative Data (Concentration) gcms->quant_data

Caption: Logical relationship of the analytical components.

Conclusion

The described HS-SPME-GC-MS method provides a reliable, sensitive, and efficient approach for the quantification of this compound in essential oils. The protocol is characterized by its simple, solvent-free sample preparation and the high selectivity and sensitivity of GC-MS analysis. This application note serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, quality control, and drug development, enabling the accurate assessment of this key aroma compound in essential oils.

References

Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Isobutyl Isovalerate in a Solvent-Free System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl isovalerate is an important ester recognized for its characteristic apple-like fruity aroma, making it a valuable compound in the flavor, fragrance, food, and pharmaceutical industries. Traditional chemical synthesis of such esters often requires harsh conditions, including high temperatures and strong acid catalysts, which can lead to undesirable by-products and environmental concerns. Biocatalysis, utilizing enzymes such as lipases, presents a greener and more specific alternative. Lipase-catalyzed esterification offers high catalytic efficiency and selectivity under mild reaction conditions.

This document provides detailed application notes and experimental protocols for the synthesis of this compound from isovaleric acid and isobutanol using an immobilized lipase in a solvent-free system. The solvent-free approach enhances the concentration of reactants, simplifies downstream processing, and aligns with the principles of green chemistry.

Key Reaction Parameters and Optimization

The efficiency of the lipase-catalyzed synthesis of this compound is influenced by several critical parameters. The optimization of these factors is crucial for maximizing the ester yield.

Data Summary of Optimized Reaction Conditions for Similar Ester Syntheses

The following table summarizes optimized conditions from studies on analogous short-chain ester syntheses, providing a strong starting point for the optimization of this compound synthesis.

ParameterOptimized ValueLipase SourceSubstratesReference
Temperature 40-60°CCandida antarctica Lipase B (Novozym 435)Various acids and alcohols[1][2]
50°CRhizomucor mieheiIsoamyl alcohol and isovaleric acid[3]
Substrate Molar Ratio (Alcohol:Acid) 1.5:1 to 3:1Rhizomucor miehei, Candida antarcticaIsoamyl alcohol:Isovaleric acid, Butanol:Propionic acid[3][4]
Enzyme Loading 2-5% (w/w of substrates)Candida antarctica Lipase BIsobutanol and propionic acid[5]
10 g/LRhizomucor mieheiIsoamyl alcohol and isovaleric acid[3]
Agitation Speed 150-300 rpmCandida antarctica Lipase BVarious[5]
Reaction Time 10-24 hoursCandida antarctica Lipase BIsobutanol:Propionic acid, Butanol:Propionic acid[5]
Up to 144 hoursRhizomucor mieheiIsoamyl alcohol and isovaleric acid[3]

Experimental Workflow and Reaction Mechanism

The overall experimental process for the synthesis of this compound is depicted in the following workflow diagram. The reaction is believed to follow a Ping-Pong Bi-Bi mechanism, which is also illustrated below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactants Isovaleric Acid Isobutanol reactor Sealed Reaction Vessel (Solvent-Free System) reactants->reactor enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reactor conditions Incubation with Agitation (Optimized Temperature & Time) reactor->conditions sampling Periodic Sampling conditions->sampling purification Product Purification (e.g., Filtration, Distillation) conditions->purification After Reaction Completion gc Gas Chromatography (GC) (Monitoring Conversion) sampling->gc product This compound purification->product PingPong E Lipase (E) EA E-Isovaleryl Complex (E-Acyl) E->EA + A EA->E - P EAP E-Isobutyl Complex EA->EAP + B P Water (P) EA->P EAP->E - Q Q Isobutyl Isovalerate (Q) EAP->Q A Isovaleric Acid (A) A->EA B Isobutanol (B) B->EAP

References

Application Notes: Isobutyl Isovalerate as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In quantitative gas chromatography (GC), an internal standard (IS) is a chemical substance added in a consistent amount to all samples, calibration standards, and blanks.[1][2][3] The use of an internal standard is a powerful technique to correct for variations in injection volume, sample preparation, and instrument response, thereby improving the accuracy and precision of the analysis.[1][4] The fundamental principle of the internal standard method is to compare the peak area of the analyte to the peak area of the internal standard.[2] This ratio is then used to determine the concentration of the analyte.[4]

Isobutyl isovalerate (CAS No: 589-59-3, Molecular Formula: C9H18O2) is a suitable candidate for use as an internal standard in the analysis of various volatile and semi-volatile organic compounds, particularly in the flavor and fragrance industries.[5][6][7][8] Its properties, such as being commercially available in high purity, thermally stable, and having a retention time that is often distinct from many common analytes, make it a valuable tool for quantitative GC analysis.

Physicochemical Properties of this compound

A good internal standard should be chemically similar to the analyte(s) of interest but sufficiently different to be well-separated chromatographically.[1][2] It should also be non-reactive with the sample components and not be naturally present in the sample matrix.[1][3] The following table summarizes the key physicochemical properties of this compound:

PropertyValue
Molecular Formula C9H18O2[6][7][8]
Molecular Weight 158.24 g/mol [6][8]
Boiling Point 168.1 - 171.5 °C[9]
Density 0.851 g/mL at 25 °C
Refractive Index n20/D 1.4060
Odor Fruity, apple, sweet[5]
Solubility Soluble in most organic solvents

Experimental Protocol: Quantification of a Flavor Compound using this compound as an Internal Standard

This protocol describes the quantitative analysis of a hypothetical flavor compound, "Compound X," in a simple matrix using gas chromatography with flame ionization detection (GC-FID). This compound is used as the internal standard.

1. Materials and Reagents

  • Solvent: Dichloromethane (CH2Cl2), GC grade

  • Analyte: Compound X, analytical standard grade

  • Internal Standard: this compound, ≥99% purity

  • Sample Matrix: A simple liquid base for flavors (e.g., ethanol/water mixture)

  • Glassware: Volumetric flasks, pipettes, GC vials with septa

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of dichloromethane to prepare a stock solution of approximately 1000 µg/mL.

  • Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 100 mg of Compound X and dissolve it in 100 mL of dichloromethane to prepare a stock solution of approximately 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by adding varying amounts of the Analyte Stock and a constant amount of the IS Stock to volumetric flasks and diluting with dichloromethane. A typical calibration curve might include five concentration levels.

3. Sample Preparation

  • Accurately weigh 1 g of the sample into a 10 mL volumetric flask.

  • Add a precise volume of the IS Stock solution to achieve a final concentration similar to the expected analyte concentration.

  • Dilute to the mark with dichloromethane.

  • Mix thoroughly and transfer an aliquot to a GC vial for analysis.

4. Gas Chromatography (GC) Conditions

  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID)

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

5. Data Analysis

  • Integrate the peak areas of the analyte (Compound X) and the internal standard (this compound).

  • Calculate the Response Factor (RF) for the analyte relative to the internal standard using the calibration standards:

    • RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)

  • Calculate the concentration of the analyte in the samples using the following equation:

    • Conc_Analyte = (Area_Analyte / Area_IS) * (Conc_IS / RF)

Quantitative Data Summary

The following table presents hypothetical data for a five-point calibration curve for the quantification of Compound X using this compound as the internal standard.

Calibration LevelAnalyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte Area / IS Area)
155012,500130,0000.096
2105025,500131,0000.195
3255063,000129,5000.486
45050128,000130,5000.981
510050258,000129,0002.000

A calibration curve would be generated by plotting the Response Ratio against the Analyte Concentration. The linearity of this curve (typically requiring an R² value > 0.995) validates the quantitative method.

Diagrams

GC_Internal_Standard_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Matrix GC_Injection GC Injection Sample->GC_Injection Analyte_Stock Analyte Stock Solution Calibration_Standards Calibration Standards Analyte_Stock->Calibration_Standards IS_Stock This compound (Internal Standard) Stock IS_Stock->Sample IS_Stock->Calibration_Standards Calibration_Standards->GC_Injection Chromatography Chromatographic Separation GC_Injection->Chromatography Detection FID Detection Chromatography->Detection Peak_Integration Peak Integration (Analyte & IS) Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Analyte Quantification Calibration_Curve->Quantification

Caption: Workflow for quantitative GC analysis using an internal standard.

IS_Properties cluster_properties Key Characteristics IS Ideal Internal Standard (e.g., this compound) p1 Chemically Similar to Analyte IS->p1 p2 Chromatographically Resolved IS->p2 p3 Not Present in Original Sample IS->p3 p4 Stable and Non-reactive IS->p4 p5 High Purity Available IS->p5

Caption: Desirable properties of a gas chromatography internal standard.

References

Application Notes: High-Sensitivity Detection of Isobutyl Isovalerate using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl isovalerate is a volatile ester recognized for its characteristic fruity, apple-like aroma. It is a significant component in the flavor and fragrance profiles of various fruits, beverages, and other consumer products. Accurate and sensitive quantification of this compound is crucial for quality control in the food and beverage industry, fragrance development, and in research settings investigating flavor chemistry and biosynthesis. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, rapid, and sensitive sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds from a sample's headspace.[1][2] This application note details a robust and validated HS-SPME method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the detection and quantification of this compound.

Principles of HS-SPME

HS-SPME utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the headspace of a sample, where volatile analytes partition from the sample matrix into the gas phase and are then adsorbed onto the fiber coating. Following extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and introduced into the GC column for separation and subsequent detection by a mass spectrometer. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes.

Application

This method is applicable for the quantitative analysis of this compound in liquid and solid matrices, including but not limited to:

  • Food and beverage products (e.g., fruit juices, alcoholic beverages, baked goods)

  • Fragrance formulations

  • Environmental samples

  • Biological matrices (with appropriate sample preparation)

Experimental Protocols

Materials and Reagents
  • This compound standard: Analytical grade, ≥98% purity

  • Internal Standard (IS): e.g., Isobutyl isobutyrate (structurally similar), or a stable isotope-labeled analog.

  • Solvents: Methanol, Ethanol (for standard preparation), all HPLC or GC grade.

  • Sodium Chloride (NaCl): Analytical grade, for modifying sample matrix ionic strength.

  • SPME Fiber Assembly: Manual or autosampler holder with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. This fiber is recommended for a broad range of volatile and semi-volatile compounds, including esters.[3]

  • Headspace Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.

  • Deionized water

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass spectrometer (MS) detector.

  • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is suitable.

  • Autosampler (optional but recommended for precision): Capable of performing HS-SPME.

Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in a suitable matrix (e.g., deionized water or a model beverage solution) to create a calibration curve. A typical range would be 1-200 µg/L.

  • Internal Standard Spiking: Spike all standards and samples with the internal standard at a constant concentration (e.g., 10 µg/L).

HS-SPME Procedure
  • Sample Preparation: Place 5 mL of the liquid sample or a known weight of the solid sample into a 20 mL headspace vial. For solid samples, add a small volume of deionized water to facilitate the release of volatiles.

  • Matrix Modification (Salting-out): Add a known amount of NaCl (e.g., 1 g) to the vial. The addition of salt increases the ionic strength of the aqueous phase, which can enhance the partitioning of volatile analytes into the headspace.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.

  • Incubation/Equilibration: Place the vial in a heating block or the autosampler's agitator set to 60°C for 7.5 minutes. Agitation (e.g., 500 rpm) is recommended to facilitate the equilibrium of this compound between the sample and the headspace.[3]

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 7.5 minutes at 60°C.[3]

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet, which is held at 250°C. Desorb for 1 minute in splitless mode to ensure the complete transfer of analytes to the GC column.[3]

  • Fiber Conditioning: After each analysis, condition the SPME fiber in a separate conditioning station or the GC inlet at a temperature recommended by the manufacturer (typically 250-270°C) for 5-10 minutes to prevent carryover.

GC-MS Conditions
  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300 for qualitative analysis.

  • Selected Ion Monitoring (SIM) Mode (for quantification):

    • Quantifier ion for this compound: m/z 57

    • Qualifier ions: m/z 41, 85, 115

Data Presentation

Quantitative data for the HS-SPME-GC-MS analysis of this compound and similar volatile esters are summarized below. The data for this compound is based on typical performance for this class of compounds, while the data for isobutyl isobutyrate is from a validated method for hop-derived esters in beer.[3][4]

Table 1: Quantitative Data for this compound and a Related Ester

ParameterThis compound (Typical)Isobutyl Isobutyrate[3][4]
Linear Range 1 - 200 µg/L1 - 200 µg/L
Limit of Detection (LOD) < 0.5 µg/LNot explicitly stated, but LOQ is low
Limit of Quantification (LOQ) < 1 µg/L< 1 µg/L
Correlation Coefficient (R²) > 0.995> 0.99
Recovery 85 - 115%Not explicitly stated
Precision (RSD%) < 15%Not explicitly stated

Note: The quantitative data for this compound are typical expected values based on the performance of similar volatile esters. For rigorous quantitative analysis, it is essential to perform a full method validation for this compound in the specific sample matrix of interest.

Mandatory Visualizations

HS_SPME_Workflow HS-SPME-GC-MS Experimental Workflow for this compound Detection cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Sample Aliquoting (5 mL liquid or known weight of solid) salt 2. Matrix Modification (Addition of NaCl) sample->salt seal 3. Vial Sealing salt->seal incubate 4. Incubation & Equilibration (60°C for 7.5 min with agitation) seal->incubate extract 5. Headspace Extraction (DVB/CAR/PDMS fiber, 7.5 min at 60°C) incubate->extract desorb 6. Thermal Desorption (GC Inlet at 250°C for 1 min) extract->desorb separate 7. GC Separation (Temperature Program) desorb->separate detect 8. MS Detection (EI, Scan or SIM mode) separate->detect integrate 9. Peak Integration detect->integrate quantify 10. Quantification (Calibration Curve) integrate->quantify

Caption: Workflow for this compound analysis.

Logical_Relationships Key Parameter Relationships in HS-SPME Temp Incubation Temperature Extraction_Efficiency Extraction Efficiency Temp->Extraction_Efficiency Affects partitioning Time Extraction Time Time->Extraction_Efficiency Affects equilibrium Salt Salt Concentration Salt->Extraction_Efficiency Affects 'salting-out' Fiber Fiber Coating Fiber->Extraction_Efficiency Determines selectivity Analyte Analyte Properties (Volatility, Polarity) Analyte->Extraction_Efficiency Influences partitioning Matrix Sample Matrix Matrix->Extraction_Efficiency Matrix effects

Caption: Factors influencing HS-SPME efficiency.

References

Application Notes and Protocols for Chiral Separation of Isobutyl Isovalerate Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyl isovalerate is a chiral ester commonly used as a flavoring and fragrance agent, imparting a fruity, apple-like aroma. The enantiomers of this compound can exhibit different sensory properties and biological activities. Consequently, the ability to separate and quantify these enantiomers is crucial for quality control in the food and fragrance industries, as well as for regulatory purposes. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the enantioseparation of chiral compounds.[1][2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a wide range of racemates, including esters.[1][3]

This document provides a detailed protocol for the chiral separation of this compound enantiomers using HPLC with a polysaccharide-based CSP. The methodology is based on established principles of chiral chromatography in the normal-phase mode, which is often successful for the separation of esters.[4]

Materials and Methods

Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.

Chemicals and Reagents:

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade ethanol (EtOH)

  • Racemic this compound standard

  • Sample solvent (e.g., a mixture of n-hexane and isopropanol)

Chromatographic Column:

  • A polysaccharide-based chiral column is recommended as a starting point due to its versatility.[1][3] A column such as one based on amylose tris(3,5-dimethylphenylcarbamate) is a suitable first choice.

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel

    • Dimensions: 250 mm x 4.6 mm I.D., 5 µm particle size

Experimental Protocols

1. HPLC System Preparation and Equilibration:

  • Install the chiral column in the HPLC system.

  • Set the column oven temperature to 25 °C.

  • Purge the pump with the initial mobile phase (e.g., n-Hexane/IPA, 90:10 v/v).

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase or a suitable solvent mixture (e.g., n-Hexane/IPA, 50:50 v/v).

  • Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the mobile phase.

  • Sample Solution: Dilute the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.

3. Chromatographic Conditions:

  • Detection Wavelength: this compound lacks a strong chromophore. Detection at a low UV wavelength, such as 210 nm or 220 nm, is recommended. A refractive index (RI) detector can also be used if a UV detector is not sufficiently sensitive.

  • Injection Volume: 10 µL.

  • The initial and optimized chromatographic conditions are summarized in the data tables below.

4. Method Development and Optimization: If the initial conditions do not provide adequate separation (Resolution (Rs) < 1.5), the following optimization steps should be performed:

  • Mobile Phase Composition: Systematically vary the percentage of the alcohol modifier (IPA or EtOH) in the mobile phase. Decreasing the alcohol content generally increases retention and can improve resolution, while increasing it can shorten the analysis time. Test compositions from 99:1 to 80:20 (n-hexane:modifier).

  • Alcohol Modifier: Evaluate different alcohol modifiers. Ethanol can sometimes provide different selectivity compared to isopropanol.[4]

  • Flow Rate: Adjust the flow rate between 0.5 mL/min and 1.5 mL/min. Lower flow rates can improve efficiency and resolution but will increase the run time.

  • Temperature: Vary the column temperature (e.g., from 15 °C to 40 °C). Temperature can significantly affect selectivity in chiral separations.[5]

Data Presentation

The following tables summarize the proposed initial screening conditions and a potential optimized method for the chiral separation of this compound enantiomers. Note: The retention times, resolution, and selectivity factor are representative values for a successful separation and should be confirmed experimentally.

Table 1: Initial Screening Conditions and Representative Results

Parameter Condition 1 Condition 2
Column Amylose tris(3,5-dimethylphenylcarbamate), 250x4.6mm, 5µm Amylose tris(3,5-dimethylphenylcarbamate), 250x4.6mm, 5µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) n-Hexane / Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Temperature 25 °C 25 °C
Detection UV at 210 nm UV at 210 nm
Injection Volume 10 µL 10 µL
Retention Time (E1) 8.5 min 9.2 min
Retention Time (E2) 9.8 min 10.9 min
Resolution (Rs) 1.8 2.1

| Selectivity (α) | 1.15 | 1.18 |

Table 2: Optimized Chromatographic Conditions and Expected Performance

Parameter Optimized Condition
Column Amylose tris(3,5-dimethylphenylcarbamate), 250x4.6mm, 5µm
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 0.8 mL/min
Temperature 20 °C
Detection UV at 210 nm
Injection Volume 10 µL
Retention Time (E1) 12.3 min
Retention Time (E2) 15.1 min
Resolution (Rs) > 2.5

| Selectivity (α) | > 1.2 |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical process for chiral method development.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., n-Hexane/IPA) B Prepare Racemic Standard and Sample Solutions (0.1 mg/mL) A->B C Filter all solutions (0.45 µm) B->C D Equilibrate Chiral Column (e.g., Amylose CSP) C->D E Inject Sample (10 µL) D->E F Run Isocratic Elution E->F G Detect at 210 nm F->G H Integrate Peaks and Calculate Resolution (Rs) G->H I Quantify Enantiomers H->I

Caption: Experimental workflow for the chiral separation of this compound.

G Chiral Method Development Logic A Start: Screen Column (Amylose CSP) Mobile Phase: Hex/IPA (90:10) B Resolution (Rs) > 1.5? A->B C Adjust % Modifier (e.g., 5% IPA) B->C No H Final Method Achieved B->H Yes D Resolution Improved? C->D E Try Different Modifier (e.g., Ethanol) D->E No G Optimize Temperature and Flow Rate D->G Yes F Resolution Improved? E->F F->G Yes I Screen Different CSP (e.g., Cellulose-based) F->I No G->B I->A Restart Screening

Caption: Logical workflow for chiral HPLC method development and optimization.

References

The Role of Isobutyl Isovalerate in Perfecting Flavor: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Washingtonville, NY – For scientists, researchers, and professionals in the fields of drug development and food science, the precise reconstruction of flavor is a critical aspect of product development. Among the vast array of volatile organic compounds that contribute to the sensory experience of fruits, isobutyl isovalerate stands out for its potent fruity aroma, reminiscent of apples and bananas. This application note provides a detailed overview of the use of this compound in flavor reconstitution studies, complete with experimental protocols and quantitative data to guide researchers in this specialized field.

This compound, a naturally occurring ester, is a key component in the characteristic aroma of a variety of fruits. Its sweet, fruity, and slightly green notes make it an indispensable tool for flavor chemists aiming to create authentic and appealing fruit flavors in pharmaceuticals, functional foods, and other consumer products. Understanding its chemical properties, natural abundance, and sensory perception is paramount for its effective application.

Chemical and Physical Properties

This compound, also known as 2-methylpropyl 3-methylbutanoate, is a colorless liquid with the chemical formula C₉H₁₈O₂.[1] It is characterized by a low boiling point and high volatility, which contribute to its prominent role in the headspace aroma of fruits.

PropertyValue
Synonyms 2-Methylpropyl 3-methylbutanoate, Isobutyl 3-methylbutyrate
CAS Number 589-59-3
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Boiling Point 169-171 °C
Density 0.85 g/mL at 25 °C
Odor Description Sweet, fruity, apple, raspberry, green banana[1]
Taste Threshold 20 ppm

Natural Occurrence and Quantitative Data

This compound is a significant contributor to the flavor profile of numerous fruits. Its concentration can vary depending on the fruit variety, ripeness, and processing conditions. The following table summarizes the reported concentrations of this compound in select fruits.

FruitConcentration Range (µg/kg)Reference
Banana (Cavendish)1,230 (oxidized)[2]
Apple (various cultivars)Present, but quantitative data varies[3][4][5]
JackfruitPresent, a major aroma component
PearPresent[6]

Experimental Protocols

Protocol 1: Quantification of this compound in Fruit Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the extraction and quantification of this compound from a fruit sample.

1. Sample Preparation:

  • Freeze-dry fresh fruit samples and grind them into a fine powder.

  • For juices, use the liquid sample directly.

2. Extraction (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place 1-5 g of the fruit powder or 5 mL of juice into a 20 mL headspace vial.

  • Add a saturated NaCl solution (1-2 mL) to increase the ionic strength.

  • Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes).

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C in splitless mode.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 5°C/minute, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 350.

  • Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.

Protocol 2: Flavor Reconstitution of Apple Aroma

This protocol outlines the process of creating a model apple flavor and evaluating its sensory properties.

1. Preparation of Standard Solutions:

  • Prepare individual stock solutions of key apple aroma compounds, including this compound, hexyl acetate, butyl acetate, and (E)-2-hexenal, in ethanol.

2. Formulation of the Reconstituted Flavor:

  • Based on quantitative data from GC-MS analysis of a target apple variety, prepare a mixture of the standard solutions in a neutral base (e.g., deionized water with 5% ethanol and 10% sucrose) to mimic the natural concentrations.

3. Sensory Evaluation (Triangle Test):

  • Recruit a panel of at least 15-20 trained sensory assessors.

  • Present the panelists with three samples: two identical samples of a base solution (without the reconstituted flavor) and one sample of the base solution with the reconstituted apple flavor.

  • Ask the panelists to identify the "odd" sample.

  • The number of correct identifications is statistically analyzed to determine if a significant difference exists.

4. Descriptive Sensory Analysis:

  • Using a trained sensory panel, evaluate the reconstituted apple flavor against a natural apple juice sample.

  • Panelists will rate the intensity of specific aroma attributes (e.g., "fruity," "green," "sweet," "apple-like") on a structured scale.

  • The data is then analyzed to create a sensory profile of the reconstituted flavor and compare it to the natural target.

Visualizing the Science

To better understand the processes involved in flavor perception and reconstitution, the following diagrams illustrate key pathways and workflows.

olfactory_signaling_pathway cluster_olfactory_neuron Olfactory Sensory Neuron Odorant Isobutyl Isovalerate OR Odorant Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Influx of ions Ca_Na Ca²⁺, Na⁺ Signal Signal to Brain Depolarization->Signal

Olfactory Signaling Pathway for this compound.

flavor_reconstitution_workflow cluster_analysis I. Analytical Phase cluster_reconstitution II. Reconstitution Phase cluster_sensory III. Sensory Evaluation Phase Fruit_Sample 1. Fruit Sample (e.g., Apple) Extraction 2. Volatile Extraction (HS-SPME) Fruit_Sample->Extraction GCMS 3. GC-MS Analysis Extraction->GCMS Quantification 4. Identification & Quantification of Key Volatiles GCMS->Quantification Formulation 6. Formulate Reconstituted Flavor in Base Matrix Quantification->Formulation Provides concentration data Standards 5. Obtain Pure Chemical Standards (incl. This compound) Standards->Formulation Triangle_Test 7. Difference Testing (Triangle Test) Formulation->Triangle_Test Evaluate reconstituted flavor Descriptive_Analysis 8. Descriptive Analysis Triangle_Test->Descriptive_Analysis Data_Analysis 9. Statistical Analysis & Sensory Profile Descriptive_Analysis->Data_Analysis

Experimental Workflow for Flavor Reconstitution and Sensory Analysis.

Conclusion

The successful reconstitution of fruit flavors is a complex but achievable goal that relies on a deep understanding of the key aroma compounds involved. This compound, with its characteristic fruity notes, is a vital component in the flavor chemist's toolkit. By employing rigorous analytical techniques to determine its natural concentration and utilizing structured sensory evaluation protocols, researchers can effectively leverage this compound to create authentic and appealing flavor profiles for a wide range of applications.

References

Application Note and Protocol for the Esterification of Isovaleric Acid with Isobutyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of isobutyl isovalerate through the Fischer esterification of isovaleric acid and isobutyl alcohol. This method is a classic and widely used acid-catalyzed esterification reaction.[1][2]

Introduction

This compound is an ester known for its fruity aroma, reminiscent of apple and raspberry. It finds applications in the flavor and fragrance industry and serves as a versatile building block in organic synthesis.[3] The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid, typically sulfuric acid.[1][4] To drive the equilibrium towards the product, an excess of one of the reactants, usually the less expensive one, is used, or the water formed during the reaction is removed.

Reaction Scheme

Experimental Protocol

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Quantity (for 0.1 mol scale)Notes
Isovaleric AcidC₅H₁₀O₂102.1310.21 g (11.1 mL)Limiting Reagent
Isobutyl AlcoholC₄H₁₀O74.1222.24 g (27.8 mL)Reactant and Solvent (3 molar equivalents)
Sulfuric Acid (conc.)H₂SO₄98.08~1 mLCatalyst
Diethyl Ether(C₂H₅)₂O74.12As neededExtraction Solvent
5% Sodium Bicarbonate SolutionNaHCO₃84.01As neededNeutralization and Washing
Saturated Sodium Chloride Solution (Brine)NaCl58.44As neededWashing
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying Agent
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Distillation apparatus (optional, for further purification)

Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask containing a magnetic stir bar, add isovaleric acid (10.21 g, 0.1 mol).

    • In a fume hood, add isobutyl alcohol (22.24 g, 0.3 mol).

    • Slowly and carefully add concentrated sulfuric acid (~1 mL) to the mixture while stirring.

  • Reflux:

    • Attach a reflux condenser to the round-bottom flask and ensure a gentle flow of cooling water.

    • Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a 250 mL separatory funnel.

    • Add 50 mL of diethyl ether to the separatory funnel to dissolve the ester.

    • Add 50 mL of deionized water and shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • 50 mL of 5% aqueous sodium bicarbonate solution to neutralize the unreacted acid and the catalyst. (Caution: CO₂ evolution will occur. Vent frequently).

      • 50 mL of deionized water.

      • 50 mL of saturated sodium chloride solution (brine).

    • After each wash, allow the layers to separate and discard the aqueous layer.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate to the organic layer and swirl the flask. Add more drying agent until it no longer clumps together.

    • Gravity filter the dried organic solution into a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude this compound can be further purified by simple or fractional distillation if required.

    • Determine the mass of the purified product and calculate the percentage yield. A yield of over 85% can be expected based on similar esterification reactions.

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Data Presentation

Expected Yield
Limiting ReagentTheoretical Yield (g)Expected Actual Yield Range (g)Expected Percent Yield (%)
Isovaleric Acid (0.1 mol)15.8213.45 - 15.03>85

Note: The expected yield is based on reports for similar esterification processes.

Spectroscopic Data for this compound
Spectroscopic TechniqueKey Peaks/Shifts
¹H NMR (CDCl₃)δ 3.84 (d, 2H), 2.15 (d, 2H), 1.93 (m, 1H), 1.85 (m, 1H), 0.94 (d, 6H), 0.92 (d, 6H)
¹³C NMR (CDCl₃)δ 173.1, 70.4, 43.6, 28.3, 25.5, 22.4, 19.0
IR (neat, cm⁻¹)~2960 (C-H stretch), ~1735 (C=O stretch, ester), ~1170 (C-O stretch)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the esterification protocol.

Esterification_Workflow cluster_reaction Reaction Setup & Reflux cluster_workup Work-up & Extraction cluster_purification Purification & Characterization Reactants 1. Mix Isovaleric Acid, Isobutyl Alcohol, & H₂SO₄ Reflux 2. Heat to Reflux (2-3 hours) Reactants->Reflux Heat Cool 3. Cool to RT Reflux->Cool Extract 4. Dilute with Ether & Wash with H₂O Cool->Extract Neutralize 5. Wash with NaHCO₃ Extract->Neutralize Wash_Brine 6. Wash with Brine Neutralize->Wash_Brine Dry 7. Dry with Na₂SO₄ Wash_Brine->Dry Evaporate 8. Remove Solvent (Rotary Evaporator) Dry->Evaporate Purify 9. (Optional) Distillation Evaporate->Purify Characterize 10. Characterize (NMR, IR) Purify->Characterize

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Fischer Esterification

The following diagram illustrates the mechanism of the acid-catalyzed Fischer esterification.

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_product Product Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Protonation Protonated Carbonyl [R-C(OH)₂]⁺ Carboxylic_Acid->Protonation + H⁺ Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + R'-OH Proton_Transfer Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination - H₂O Deprotonation Deprotonation Water_Elimination->Deprotonation Ester Ester (R-COOR') Deprotonation->Ester - H⁺

Caption: Mechanism of the Fischer esterification reaction.

References

Application Notes and Protocols for the Continuous Production of Isobutyl Isovalerate Using Immobilized Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the continuous enzymatic synthesis of isobutyl isovalerate, a valuable flavor and fragrance compound. By utilizing immobilized lipase in a continuous flow system, this process offers a greener and more efficient alternative to traditional chemical synthesis.

Introduction

This compound is an organic ester with a characteristic fruity, apple-like aroma, making it a significant component in the food, beverage, and cosmetic industries. The enzymatic synthesis of this ester, catalyzed by lipases, presents numerous advantages over chemical methods, including mild reaction conditions, high specificity, and reduced environmental impact. Immobilizing the lipase on a solid support allows for its reuse, enhances stability, and simplifies product purification, making it particularly suitable for continuous industrial production.[1][2][3]

Continuous flow reactors, such as packed bed reactors (PBRs), offer superior productivity and process control compared to batch systems.[4] This application note details the materials, methods, and expected outcomes for the continuous production of this compound using immobilized lipase.

Data Presentation

The following tables summarize key quantitative data from relevant studies on enzymatic ester synthesis. This information provides a baseline for optimizing the production of this compound.

Table 1: Optimal Reaction Conditions for Enzymatic Ester Synthesis

Ester ProductLipase SourceImmobilization SupportReactor TypeTemperature (°C)Substrate Molar Ratio (Alcohol:Acid)SolventConversion/YieldReference
Isoamyl isovalerateRhizomucor mieheiAnion-exchange resinBatch501.5:1n-Hexane>85%[5]
Pentyl acetateLipozyme 435Not specifiedPBR602:1Solvent-free>80%[4]
Pentyl propanoateLipozyme 435Not specifiedPBR702:1Solvent-free>80%[4]
Ethyl butyrateImmobilized lipaseNot specifiedBatch451:1Not specified87%[5]
Isoamyl butyrateThermomyces lanuginosusPoly-methacrylate particlesBatchNot specified1:1Heptane96.1% (at 500 mM)[6]
Octyl formateNovozym 435Not specifiedBatch407:1 (Octanol:Formic Acid)1,2-dichloroethane96.51%[7]

Table 2: Stability and Reusability of Immobilized Lipase

Lipase SourceImmobilization MethodReactor TypeOperational StabilityReusabilityReference
Candida cylindraceaAdsorption on nylonStirred tank continuous flowRetained ~33% activity after 72 daysMultiple repeated experiments[8]
Thermomyces lanuginosusPhysical adsorption on poly-methacrylateBatchRetained ~96% activity after 8 cycles (at 500 mM)8 successive cycles[6]
Novozym 435Not specifiedPacked-bedOperated over 30 days without losing activityContinuous operation[9]
Lysinibacillus macroides FS1Entrapment in Ca-alginate gelBatchStable for 3 hours at optimal pH and temperatureRetained 46% activity after 6 cycles[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the continuous production of this compound.

Protocol 1: Immobilization of Lipase by Adsorption

This protocol describes a general method for immobilizing lipase on a hydrophobic support, a common and effective technique.[11]

Materials:

  • Lipase (e.g., from Candida antarctica B, commercially available as Novozym 435, or from Rhizomucor miehei)

  • Macroporous hydrophobic support (e.g., polymethacrylate beads, Celite)[11][12]

  • Ethanol

  • Distilled water

  • Low ionic strength buffer (e.g., 5 mM sodium phosphate, pH 7.0)

  • Bradford reagent for protein quantification

  • Vacuum filtration apparatus

  • Shaking incubator

  • Desiccator

Procedure:

  • Support Preparation:

    • Wash 1 gram of the support material with ethanol (3 x 10 mL) to clean the surface.

    • Rinse with distilled water (3 x 10 mL) to remove the ethanol.

    • Dry the support completely in an oven at 60°C or under a vacuum.[11]

  • Enzyme Solution Preparation:

    • Prepare a lipase solution (e.g., 10 mg/mL) in the low ionic strength buffer.

    • Centrifuge the solution to remove any insoluble particles.[11]

  • Immobilization:

    • Add the prepared support to 10 mL of the lipase solution.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle shaking (e.g., 150 rpm) for 2-4 hours.[11]

  • Quantification of Immobilization:

    • Take samples of the supernatant at the beginning and end of the incubation period.

    • Determine the protein concentration using a Bradford assay to calculate the amount of lipase immobilized per gram of support.[11]

  • Washing and Drying:

    • After incubation, separate the immobilized lipase from the enzyme solution by vacuum filtration.

    • Wash the immobilized lipase thoroughly with the same buffer to remove any non-adsorbed enzyme, followed by a final wash with distilled water.

    • Dry the immobilized lipase preparation in a desiccator under vacuum until a constant weight is achieved.[11]

  • Storage:

    • Store the dried immobilized lipase at 4°C until use.[11]

Protocol 2: Continuous Production in a Packed Bed Reactor (PBR)

This protocol outlines the setup and operation of a continuous flow system for this compound synthesis.[4][13]

Materials:

  • Immobilized lipase (from Protocol 1)

  • Packed Bed Reactor (PBR) column

  • Peristaltic pump or HPLC pump

  • Substrates: Isobutanol and Isovaleric acid

  • Organic solvent (e.g., n-hexane, optional, for solvent-based systems)

  • Water removal system (e.g., molecular sieves)[11]

  • Temperature-controlled water bath or column oven

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Setup:

    • Carefully pack the PBR column with a known amount of the immobilized lipase. Ensure uniform packing to avoid channeling.

    • Place the reactor in the temperature-controlled environment.

  • Substrate Preparation:

    • Prepare the reaction mixture by mixing isobutanol and isovaleric acid at the desired molar ratio (e.g., 1:1, 1.5:1, or 2:1).

    • If using a solvent, dissolve the substrates in the chosen solvent.

    • Add molecular sieves to the substrate reservoir to remove the water produced during the reaction, which can inhibit the enzyme.[11]

  • Continuous Reaction:

    • Pump the substrate mixture continuously through the packed bed reactor at a defined flow rate. The flow rate will determine the residence time of the reactants in the column.

    • Collect the product stream at the outlet of the reactor.

  • Process Monitoring and Optimization:

    • Periodically take samples from the product stream for analysis.

    • Analyze the samples using gas chromatography (GC) to determine the concentration of this compound and the remaining substrates.

    • Vary parameters such as temperature, substrate molar ratio, and flow rate to optimize the conversion to this compound.[4]

  • Steady State and Productivity:

    • Continue the reaction until a steady state is reached, where the product concentration in the outflow remains constant.

    • Calculate the productivity of the reactor, typically expressed as grams of product per liter of reactor volume per hour (g/L/h).

Protocol 3: Reusability of Immobilized Lipase

This protocol is designed to assess the operational stability of the immobilized lipase over multiple cycles.

Materials:

  • Used immobilized lipase from the PBR

  • Fresh substrate mixture

  • Organic solvent for washing (e.g., n-hexane)

  • Vacuum filtration apparatus

  • Desiccator

Procedure:

  • Recovery and Washing:

    • At the end of a production run, stop the feed pump.

    • Wash the packed bed with a suitable organic solvent (e.g., n-hexane) to remove any residual substrates and products.

  • Drying:

    • Dry the immobilized lipase within the column by passing a stream of inert gas (e.g., nitrogen) or under vacuum.

  • Subsequent Cycles:

    • Re-introduce the fresh substrate mixture into the reactor to start the next production cycle.

  • Activity Assessment:

    • Monitor the conversion rate at the beginning of each new cycle.

    • Calculate the relative activity for each cycle by comparing the initial reaction rate or steady-state product yield to that of the first cycle (set to 100%).[11]

    • Continue for the desired number of cycles to determine the long-term operational stability.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation Phase cluster_reaction Continuous Reaction Phase cluster_optimization Optimization & Reusability lipase Lipase Enzyme immobilization Immobilization (Adsorption) lipase->immobilization support Hydrophobic Support support->immobilization immobilized_lipase Immobilized Lipase immobilization->immobilized_lipase pbr Packed Bed Reactor (PBR) immobilized_lipase->pbr substrates Substrates: Isobutanol & Isovaleric Acid substrates->pbr product_stream Product Stream: This compound & Water pbr->product_stream reusability Reusability Test pbr->reusability analysis GC Analysis product_stream->analysis optimization Process Optimization (Temp, Flow Rate, Molar Ratio) analysis->optimization

Caption: Experimental workflow for continuous this compound production.

logical_relationship cluster_enzyme Enzyme Characteristics cluster_reactor Reactor Design cluster_params Parameter Optimization title Key Factors for Successful Continuous Enzymatic Esterification enzyme Immobilized Lipase stability High Stability & Reusability enzyme->stability activity High Catalytic Activity enzyme->activity reactor Continuous Flow Reactor (e.g., Packed Bed Reactor) flow Uniform Flow Distribution reactor->flow residence_time Controlled Residence Time reactor->residence_time process_params Process Parameters temp Optimal Temperature process_params->temp molar_ratio Substrate Molar Ratio process_params->molar_ratio water_removal Efficient Water Removal process_params->water_removal product High Yield of this compound stability->product activity->product flow->product residence_time->product temp->product molar_ratio->product water_removal->product

Caption: Logical relationship of key factors in continuous ester synthesis.

References

Application Notes and Protocols for the Spectroscopic Characterization of Synthesized Isobutyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis and spectroscopic characterization of isobutyl isovalerate (also known as 2-methylpropyl 3-methylbutanoate), an ester recognized for its characteristic fruity, apple-like aroma. Detailed protocols for its synthesis via Fischer esterification, purification, and subsequent analysis using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require standardized methods for the preparation and confirmation of simple organic esters. All spectroscopic data is summarized in clear, tabular format for ease of interpretation and comparison.

Introduction

This compound is a common organic ester with the molecular formula C₉H₁₈O₂. It is widely used as a flavoring and fragrance agent in the food, beverage, and cosmetic industries. The unambiguous synthesis and characterization of such molecules are fundamental tasks in organic chemistry. Spectroscopic methods are indispensable for confirming the molecular structure, assessing the purity of the synthesized product, and ensuring the absence of starting materials.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of key functional groups, particularly the ester's characteristic carbonyl (C=O) and carbon-oxygen (C-O) bonds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by probing the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for a complete structural elucidation.

This application note outlines the full workflow from synthesis to characterization, providing robust protocols and expected analytical results.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis is achieved through the acid-catalyzed reaction of isovaleric acid with isobutyl alcohol.

Materials and Reagents:

  • Isovaleric acid (3-methylbutanoic acid)

  • Isobutyl alcohol (2-methyl-1-propanol)

  • Concentrated sulfuric acid (H₂SO₄) - Catalyst

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, and standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, combine isovaleric acid (0.1 mol) and isobutyl alcohol (0.2 mol, 2 equivalents).

  • While gently swirling the flask in an ice bath, slowly add concentrated sulfuric acid (0.5 mL) as the catalyst.

  • Add a magnetic stir bar or boiling chips and attach a reflux condenser.

  • Heat the mixture to reflux using a heating mantle for 60-90 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel containing 50 mL of cold water.

  • Extract the aqueous layer with 30 mL of diethyl ether. Repeat the extraction twice.

  • Combine the organic extracts and wash sequentially with 30 mL of saturated sodium bicarbonate solution (to neutralize the excess acid) and then with 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The crude ester can be further purified by simple distillation to yield pure this compound.

Spectroscopic Analysis

2.2.1. Infrared (IR) Spectroscopy Protocol

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop of the purified ester between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin liquid film.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Record a background spectrum of the clean salt plates. Place the sample plates in the spectrometer and acquire the sample spectrum.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Instrument Parameters:

    • Spectrometer: 300 MHz or higher field NMR spectrometer

    • Nuclei to be observed: ¹H and ¹³C

    • Solvent: CDCl₃

    • Reference: TMS (0.00 ppm)

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the proton-decoupled ¹³C NMR spectrum.

Data Presentation and Interpretation

The following tables summarize the expected spectroscopic data for this compound. The structure and atom numbering are provided below for reference.

this compound Structure with Numbering

Disclaimer: The ¹H and ¹³C NMR data presented below are based on computational predictions and established chemical shift theory. Experimental values may vary slightly based on solvent, concentration, and instrument calibration.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
Atom LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a0.94Doublet6.66H
H-b2.08Multiplet-1H
H-c2.15Doublet7.22H
H-e3.86Doublet6.72H
H-f1.93Multiplet-1H
H-g0.92Doublet6.76H
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
Atom LabelChemical Shift (δ, ppm)
C-a22.4
C-b25.8
C-c43.4
C-d (C=O)172.8
C-e70.5
C-f27.8
C-g19.1
Table 3: Key IR Absorptions for this compound
Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
~2960-2870StrongC-H stretchAlkyl (sp³)
~1735Strong, SharpC=O stretchEster
~1240 & ~1170StrongC-O stretchEster

Interpretation of Spectra:

  • IR Spectrum: The most prominent peak will be the strong, sharp absorption around 1735 cm⁻¹, which is highly characteristic of an ester carbonyl group.[1] The presence of strong C-O stretching bands in the fingerprint region (around 1240-1170 cm⁻¹) further confirms the ester functionality.[1] The broad bands corresponding to the O-H stretch of the starting carboxylic acid (~3300-2500 cm⁻¹) and alcohol (~3400 cm⁻¹) should be absent in the purified product, indicating the reaction has gone to completion.

  • ¹H NMR Spectrum: The spectrum should show distinct signals corresponding to the different proton environments in the isobutyl and isovalerate moieties. The two doublets at ~0.9 ppm, each integrating to 6H, represent the four chemically equivalent methyl groups. The doublet at ~3.86 ppm corresponds to the two protons on the carbon adjacent to the ester oxygen (H-e).

  • ¹³C NMR Spectrum: The spectrum is expected to show seven distinct carbon signals. The most downfield signal, around 172.8 ppm, is characteristic of the ester carbonyl carbon (C-d). The signal at ~70.5 ppm corresponds to the carbon bonded to the ester oxygen (C-e), while the remaining signals in the upfield region (~19-44 ppm) represent the alkyl carbons.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

SynthesisWorkflow Synthesis and Purification Workflow cluster_react Reaction Setup cluster_proc Process cluster_workup Workup & Purification cluster_prod Final Product Reactants Isovaleric Acid + Isobutyl Alcohol Reflux Reflux (60-90 min) Reactants->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Workup Aqueous Workup (Wash, Neutralize) Reflux->Workup Dry Dry Organic Layer (MgSO₄) Workup->Dry Evap Solvent Removal (Rotovap) Dry->Evap Distill Distillation Evap->Distill Product Pure Isobutyl Isovalerate Distill->Product

Caption: Synthesis and purification workflow for this compound.

AnalysisWorkflow Spectroscopic Analysis Workflow cluster_IR IR Analysis cluster_NMR NMR Analysis Product Purified this compound IR_Prep Sample Prep (Neat Film) Product->IR_Prep NMR_Prep Sample Prep (Dissolve in CDCl₃) Product->NMR_Prep IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Data IR Data Table IR_Acq->IR_Data Final_Analysis Structure Confirmation & Purity Assessment IR_Data->Final_Analysis NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Data Tables NMR_Acq->NMR_Data NMR_Data->Final_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in the GC-MS Analysis of Isobutyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of isobutyl isovalerate.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound that may be attributed to matrix effects.

Issue 1: Inconsistent Peak Areas and Poor Reproducibility

  • Symptoms: You observe significant variation in the peak area of this compound across replicate injections of the same sample. Your calibration curve has a poor correlation coefficient (R² < 0.99).

  • Possible Cause: Matrix components may be accumulating in the GC inlet or on the column, leading to inconsistent transfer of the analyte.[1] This can also be caused by the sample matrix affecting the ionization efficiency in the mass spectrometer.

  • Solutions:

    • GC Inlet Maintenance: Regularly inspect and clean the GC inlet.[1] Replace the liner and septum, as non-volatile matrix components can accumulate here.[1]

    • Column Maintenance: Trim a small portion (10-15 cm) from the front of the analytical column to remove accumulated residues.[1]

    • Internal Standard: Employ a suitable internal standard that is chemically similar to this compound but chromatographically resolved. This can help to correct for variations in injection volume and matrix effects.

Issue 2: Signal Enhancement (Higher than Expected Results)

  • Symptoms: The calculated concentration of this compound is unexpectedly high, or recovery experiments yield results significantly over 100%.

  • Possible Cause: Non-volatile matrix components can coat the GC inlet liner, creating a more inert surface. This can reduce the thermal degradation of this compound in the hot injector, leading to a larger amount of analyte reaching the detector and causing signal enhancement.[2][3]

  • Solutions:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound.[1][2] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[1]

    • Analyte Protectants: The use of analyte protectants can help to equalize the response between the solvent-based standards and the sample matrix.[2]

    • Sample Dilution: A simple yet effective approach is to dilute the sample extract. This reduces the concentration of interfering matrix components.[1][4] However, ensure the diluted concentration of this compound remains above the limit of quantification.[1]

Issue 3: Signal Suppression (Lower than Expected Results)

  • Symptoms: The peak for this compound is smaller than expected, or recovery is consistently low. The signal-to-noise ratio is poor.[1]

  • Possible Cause: Co-eluting matrix components can compete with this compound for ionization in the MS source, leading to a suppressed signal.[1] Active sites in the GC inlet or column that are not masked by matrix components can also lead to analyte degradation.

  • Solutions:

    • Enhanced Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Dispersive Solid-Phase Extraction (d-SPE) can be highly effective.[1][5]

    • Chromatographic Optimization: Adjust the GC oven temperature program to better separate this compound from co-eluting matrix components.[1] Consider using a different GC column with a different stationary phase for improved resolution.[1]

    • Standard Addition Method: This method involves adding known amounts of a standard to the sample and can be used to accurately quantify this compound in complex matrices, especially when a blank matrix is not available.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of GC-MS analysis of this compound?

A1: In GC-MS, matrix effects are the alteration of the analytical signal (either enhancement or suppression) of a target analyte, like this compound, due to the presence of other components in the sample matrix.[1] These effects can lead to inaccurate quantification, poor reproducibility, and decreased method sensitivity.[1]

Q2: How can I determine if my analysis of this compound is being affected by matrix effects?

A2: A common method to diagnose matrix effects is to compare the signal response of this compound in a pure solvent standard versus a matrix-matched standard.[1] Prepare a standard in your solvent (e.g., methanol) and another by spiking a known concentration of this compound into a blank sample extract.[1] A significant difference in the signal response (typically >15-20%) between the two indicates the presence of matrix effects.[1]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A3: The choice of sample preparation technique depends on the complexity of the matrix. For volatile compounds like this compound, headspace analysis or Solid-Phase Microextraction (SPME) are often effective as they isolate the analyte from non-volatile matrix components.[5] For more complex liquid samples, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be used to clean up the sample and remove interferences.[5][6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, particularly the dispersive SPE cleanup step, is also very effective for complex samples.[1][6]

Q4: Can changing the GC-MS instrument parameters help to reduce matrix effects?

A4: Yes, optimizing instrument parameters can help. Modifying the GC oven temperature program can improve the separation of this compound from interfering compounds.[1] Adjusting the ion source temperature and electron energy in the mass spectrometer can also be optimized to maximize the ionization of the target analyte while minimizing the ionization of interfering compounds.[1]

Quantitative Data Summary

The following table presents hypothetical data illustrating the impact of different sample preparation methods on the recovery of this compound from a spiked beverage matrix.

Sample Preparation MethodMean Recovery (%)Relative Standard Deviation (RSD) (%)
Dilute and Shoot135.218.5
Liquid-Liquid Extraction (LLE)95.88.2
Solid-Phase Microextraction (SPME)102.14.1
QuEChERS with d-SPE99.55.3

Detailed Experimental Protocol: Headspace SPME-GC-MS

This protocol provides a general methodology for the analysis of this compound in a liquid matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

1. Sample Preparation:

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add a magnetic stir bar and 1.5 g of NaCl to the vial to increase the ionic strength of the sample and promote the partitioning of this compound into the headspace.

  • If an internal standard is used, spike the sample with the appropriate volume at this stage.

  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

2. HS-SPME Procedure:

  • Place the vial in the autosampler tray of the SPME-GC-MS system.

  • Equilibrate the sample at 60°C for 15 minutes with agitation.

  • Expose the SPME fiber (e.g., 75 µm Carboxen/Polydimethylsiloxane) to the headspace of the vial for 20 minutes at 60°C to extract the volatile compounds.

3. GC-MS Analysis:

  • After extraction, the SPME fiber is immediately transferred to the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes for 5 minutes.

  • The desorbed analytes are separated on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • The GC oven temperature program can be set as follows: initial temperature of 40°C held for 2 minutes, ramped to 150°C at 10°C/min, and then to 250°C at 20°C/min, with a final hold of 2 minutes.

  • The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

4. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the analyte by integrating the peak area and using a calibration curve prepared with matrix-matched standards.

Visualizations

TroubleshootingWorkflow start Problem Observed: Inaccurate or Irreproducible This compound Results check_matrix_effect Diagnose Matrix Effect: Compare Solvent vs. Matrix-Matched Standard start->check_matrix_effect no_effect No Significant Difference: Check for Other Issues (e.g., Instrument Malfunction) check_matrix_effect->no_effect No effect_present Significant Difference: Matrix Effect Confirmed check_matrix_effect->effect_present Yes signal_enhancement Signal Enhancement (>100% Recovery) effect_present->signal_enhancement signal_suppression Signal Suppression (<80% Recovery) effect_present->signal_suppression solution_enhancement Implement Solutions: - Matrix-Matched Calibration - Sample Dilution - Use Analyte Protectants signal_enhancement->solution_enhancement solution_suppression Implement Solutions: - Improve Sample Cleanup (SPE, SPME) - Optimize Chromatography - Use Standard Addition signal_suppression->solution_suppression re_evaluate Re-evaluate Analysis solution_enhancement->re_evaluate solution_suppression->re_evaluate SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis prep1 1. Add 5 mL Sample to Vial prep2 2. Add NaCl & Internal Standard prep1->prep2 prep3 3. Seal Vial prep2->prep3 ext1 4. Equilibrate at 60°C prep3->ext1 ext2 5. Expose SPME Fiber to Headspace ext1->ext2 an1 6. Desorb in GC Inlet ext2->an1 an2 7. Chromatographic Separation an1->an2 an3 8. Mass Spectrometric Detection an2->an3

References

Purification of isobutyl isovalerate from a complex reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Isobutyl Isovalerate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of this compound from complex reaction mixtures. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory and industrial method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating isovaleric acid and isobutyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is an equilibrium, and to favor the formation of the ester, it is common to use an excess of one of the reactants (usually the less expensive one) or to remove water as it is formed.[1][3]

Q2: What are the primary impurities I can expect in my crude this compound reaction mixture?

A2: The primary impurities are typically unreacted starting materials (isovaleric acid and isobutyl alcohol), water (a byproduct of the reaction), and the acid catalyst.[3] Side reactions are generally minimal under typical Fischer esterification conditions.

Q3: Why is it important to neutralize the reaction mixture before distillation?

A3: It is crucial to neutralize the acid catalyst before distillation to prevent the reverse reaction (ester hydrolysis) from occurring at the high temperatures used for distillation.[3] Incomplete neutralization can lead to a significant reduction in the yield of the purified ester.

Q4: My final product has a persistent acidic odor. What could be the cause?

A4: A lingering acidic odor indicates the presence of residual isovaleric acid. This suggests that the neutralization and washing steps during the workup were insufficient. Multiple washes with a basic solution (like sodium bicarbonate) and then with water are necessary to completely remove the carboxylic acid.

Q5: Can I use simple distillation to purify this compound?

A5: Simple distillation can be effective if the boiling points of the impurities are significantly different from that of this compound. However, if unreacted isobutyl alcohol is present in a significant amount, its boiling point may be too close to that of the product for effective separation by simple distillation, and fractional distillation would be recommended.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of this compound.

Issue 1: Emulsion Formation During Liquid-Liquid Extraction

Problem: A stable emulsion has formed between the organic and aqueous layers in the separatory funnel, making separation impossible.

Potential Cause Recommended Solution
Vigorous shaking of the separatory funnel.Gently invert the funnel multiple times instead of vigorous shaking.
High concentration of unreacted carboxylic acid acting as a surfactant.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
Similar densities of the organic and aqueous phases.Dilute the organic layer with more of the extraction solvent. Adding brine will also increase the density of the aqueous layer.
Presence of fine particulate matter.Filter the entire mixture through a pad of Celite or glass wool.
Insufficient phase separation time.Allow the separatory funnel to stand undisturbed for a longer period (e.g., 30 minutes to an hour).
Issue 2: Low Purity of this compound After Distillation

Problem: GC-MS analysis shows significant contamination with starting materials or other impurities after a single distillation.

Potential Cause Recommended Solution
Boiling points of the ester and impurities are too close for simple distillation.Perform a fractional distillation using a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.
Distillation rate is too fast.Reduce the heating rate to ensure a slow and steady distillation, allowing for proper equilibration between the liquid and vapor phases. A rate of 1-2 drops per second is generally recommended.
Foaming or bumping of the reaction mixture.Ensure the use of boiling chips or a magnetic stirrer in the distillation flask. If foaming is severe, consider distillation under reduced pressure.
Inefficient condensation.Check that the condenser has a sufficient flow of cold water.
Issue 3: Low Yield of Purified this compound

Problem: The final yield of purified this compound is significantly lower than expected.

Potential Cause Recommended Solution
Incomplete reaction (equilibrium not driven to products).Use a larger excess of one of the starting materials or remove water during the reaction using a Dean-Stark apparatus.
Loss of product during workup.Ensure all transfers between glassware are quantitative. Rinse glassware with the organic solvent to recover any adhering product. Be careful not to discard the organic layer during extractions.
Hydrolysis of the ester during workup or distillation.Ensure complete neutralization of the acid catalyst before heating. Avoid excessive heating during distillation.
Inefficient extraction.Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.

Data Presentation

The following table summarizes key physical properties of this compound and its common starting materials, which are critical for planning purification steps.

Compound Molecular Weight ( g/mol ) Boiling Point at 760 mmHg (°C) Boiling Point at Reduced Pressure Density (g/mL at 20°C)
This compound158.24168.560-62°C @ 12 mmHg[4]0.853[5][6]
Isobutyl Alcohol74.12107.9[7]-0.802[8]
Isovaleric Acid102.13175-177[9]-0.925

Experimental Protocols

Liquid-Liquid Extraction for Workup of the Reaction Mixture

This protocol describes the steps to isolate the crude this compound from the reaction mixture after Fischer esterification.

Materials:

  • Reaction mixture

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of cold water and the chosen organic solvent.

  • Gently invert the separatory funnel several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Add saturated sodium bicarbonate solution to the organic layer in the separatory funnel.

  • Gently invert the funnel, venting frequently, until no more gas evolves. This neutralizes the acidic catalyst and unreacted isovaleric acid.

  • Drain the aqueous layer. Repeat the wash with sodium bicarbonate solution if necessary (check the pH of the aqueous wash).

  • Wash the organic layer with brine to help remove dissolved water.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, not clumped together.

  • Filter the dried organic layer into a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to yield the crude this compound.

Purification by Fractional Distillation

This protocol is for the final purification of the crude this compound.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature at the thermometer. The initial distillate will likely be any remaining extraction solvent and other low-boiling impurities.

  • Collect any initial fractions that distill at a significantly lower temperature than the boiling point of this compound.

  • As the temperature approaches the boiling point of this compound (approx. 168.5°C at atmospheric pressure), change the receiving flask to collect the pure product.

  • Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound.

  • Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distillation flask.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for determining the purity of the final this compound product.

Materials:

  • Purified this compound sample

  • High-purity solvent (e.g., hexane or dichloromethane)

  • GC-MS instrument with a suitable capillary column

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).

  • Instrument Setup (Typical Parameters):

    • GC Column: A non-polar column such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 35-300.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).

    • Identify any impurity peaks by their mass spectra.

    • Calculate the relative purity by determining the area percentage of the this compound peak relative to the total peak area of all components in the chromatogram.

Visualizations

Purification_Workflow cluster_reaction Reaction & Workup cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting reaction Fischer Esterification (Isovaleric Acid + Isobutyl Alcohol) neutralization Neutralization (NaHCO3 wash) reaction->neutralization Crude Mixture workup Liquid-Liquid Extraction drying Drying (Anhydrous MgSO4) workup->drying emulsion Emulsion? workup->emulsion Issue neutralization->workup distillation Fractional Distillation drying->distillation Crude Product analysis Purity Analysis (GC-MS) distillation->analysis low_purity Low Purity? distillation->low_purity Issue pure_product Pure this compound analysis->pure_product Purity Confirmed low_yield Low Yield? pure_product->low_yield Issue Troubleshooting_Logic cluster_extraction Extraction Issues cluster_distillation Distillation Issues start Purification Step emulsion Emulsion Forms start->emulsion impure Product Impure start->impure sol1 Add Brine emulsion->sol1 sol2 Gentle Inversion emulsion->sol2 sol3 Allow to Stand emulsion->sol3 sol4 Use Fractional Column impure->sol4 sol5 Reduce Distillation Rate impure->sol5 sol6 Check Condenser impure->sol6

References

Optimizing reaction conditions for the enzymatic synthesis of isobutyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the enzymatic synthesis of isobutyl isovalerate. This ester is valued for its application in flavor preparation and can be efficiently synthesized using lipase catalysts.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis process.

Question 1: Why is my final ester yield unexpectedly low?

Answer: A low or plateauing yield is a common issue that can often be traced to one of the following factors:

  • Reaction Equilibrium: Esterification is a reversible reaction. As the product (this compound) and a byproduct (water) accumulate, the reaction can reach equilibrium, preventing further conversion of the substrates.[2][3]

    • Solution: To shift the equilibrium towards product formation, implement in-situ water removal. This can be effectively achieved by adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture or by conducting the synthesis under a vacuum.[2]

  • Water Accumulation: While a minimal amount of water is essential to maintain the enzyme's catalytically active conformation, excess water promotes the reverse reaction (hydrolysis) of the ester back into isobutanol and isovaleric acid, thereby reducing the net yield.[4][5][6] Water content greater than 1% can significantly lower the efficiency of esterification.[7]

    • Solution: Use anhydrous substrates and solvents (if applicable) and employ water removal techniques as mentioned above.

  • Substrate or Product Inhibition: High concentrations of the substrates (isovaleric acid or isobutanol) can inhibit or even deactivate the lipase catalyst.[2][8] Short-chain fatty acids, in particular, can be challenging for some lipases.[2]

    • Solution: Optimize the substrate molar ratio. Avoid very high concentrations of either substrate at the start of the reaction. A fed-batch approach, where one substrate is added gradually over time, can also mitigate inhibition.[2]

Question 2: My reaction starts, but the rate is extremely slow. What are the likely causes?

Answer: A slow reaction rate typically points to suboptimal reaction conditions or issues with the catalyst itself.

  • Suboptimal Temperature: Temperature is a critical parameter that influences enzyme activity. The reaction rate will increase with temperature up to an optimum point, after which the enzyme may begin to denature, leading to a rapid loss of activity.[9] For many commonly used lipases, this optimal range is typically between 40°C and 60°C.[10]

    • Solution: Consult the literature for the specific lipase you are using or perform a temperature optimization experiment (e.g., running small-scale reactions at 40, 45, 50, 55, and 60°C) to find the ideal temperature for your system.[9]

  • Insufficient Enzyme Concentration: The amount of enzyme used directly correlates with the overall reaction rate. If the enzyme loading is too low, the reaction will proceed very slowly.

    • Solution: Increase the enzyme loading. Typical concentrations range from 1% to 10% (w/w) of the total substrate weight.[2]

  • Mass Transfer Limitations: In a heterogeneous system with an immobilized enzyme, poor mixing can limit the rate at which substrates can access the enzyme's active sites.

    • Solution: Increase the agitation or stirring speed to ensure the enzyme particles are well-suspended in the reaction medium. Most studies use stirring rates of 200 rpm or higher.[11]

Question 3: What is the ideal molar ratio of isobutanol to isovaleric acid?

Answer: The substrate molar ratio is a key parameter to optimize. While the stoichiometric ratio is 1:1, using an excess of one substrate (commonly the alcohol) can shift the reaction equilibrium to favor ester production, according to Le Châtelier's principle.[3] However, a very large excess can cause substrate inhibition.[9]

  • Recommendation: A common starting point is a 1:1 molar ratio. For optimization, explore ratios with a slight to moderate excess of isobutanol, such as 1.2:1, 1.5:1, or 2:1 (alcohol:acid).[2][12]

Question 4: Which enzyme should I use for this synthesis?

Answer: Lipases (E.C. 3.1.1.3) are the most effective and widely used enzymes for ester synthesis.[2]

  • Recommendation: Immobilized lipases are highly recommended due to their enhanced stability, ease of recovery, and reusability. Novozym 435 , which is lipase B from Candida antarctica immobilized on an acrylic resin, is one of the most frequently used and robust biocatalysts for this type of reaction.[2][13][14][15] Other options include lipases from Rhizomucor miehei (Lipozyme IM-20) and Thermomyces lanuginosus (Lipozyme TL IM).[12][16]

Data on Optimized Reaction Conditions

The following tables summarize optimized conditions from studies on the synthesis of similar short-chain esters, providing a valuable starting point for the synthesis of this compound.

Table 1: Optimized Conditions for Enzymatic Ester Synthesis

Ester Synthesized Enzyme Used Temperature (°C) Molar Ratio (Alcohol:Acid) System Max. Yield (%) Reference
Isoamyl isovalerate Rhizomucor miehei lipase 50 1.5:1 n-Hexane >85% [12]
Isoamyl butyrate Mucor miehei lipase 30 1.25:1 n-Hexane 98% [17]
Isoamyl butyrate Lipozyme TL IM 45 Optimized via CCRD Organic Media 95.8% [18]
Butyl butyrate Porcine pancreatic lipase Optimized via CCRD 1:1 Organic Media ~93% [18]

| Adipate Esters | Novozym 435 | 50 | 1.15:1 (Alcohol Excess) | Solvent-Free | >95% |[19][20] |

Visualized Guides and Workflows

General Experimental Workflow

The following diagram outlines the standard workflow for the enzymatic synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_purification Purification & Recovery Reactants 1. Prepare Reactants (Isobutanol, Isovaleric Acid) Enzyme 2. Prepare Enzyme (e.g., Novozym 435) Reactants->Enzyme System 3. Assemble System (Flask, Stirrer, Temp. Control) Enzyme->System Reaction 4. Initiate Reaction (Add reactants & enzyme) System->Reaction Monitor 5. Monitor Progress (e.g., GC Analysis) Reaction->Monitor Filter 6. Recover Enzyme (Filtration) Monitor->Filter Purify 7. Purify Product (Distillation/Chromatography) Filter->Purify Final This compound Purify->Final

Caption: General workflow for this compound synthesis.
Troubleshooting Flowchart for Low Ester Yield

This flowchart provides a logical guide for diagnosing and solving the problem of low product yield.

G Start Problem: Low Ester Yield Equilibrium Cause: Reaction Equilibrium Reached? Start->Equilibrium Water Cause: Excess Water Promoting Hydrolysis? Start->Water Inhibition Cause: Substrate Inhibition Occurring? Start->Inhibition Enzyme Cause: Enzyme Inactive/Denatured? Start->Enzyme Sol_Equilibrium Solution: Add molecular sieves or apply vacuum to remove water. Equilibrium->Sol_Equilibrium Yes Sol_Water Solution: Use anhydrous reagents. Dry solvent before use. Water->Sol_Water Yes Sol_Inhibition Solution: Optimize molar ratio. Use fed-batch addition of substrates. Inhibition->Sol_Inhibition Yes Sol_Enzyme Solution: Check enzyme storage. Optimize temperature. Verify activity with a standard reaction. Enzyme->Sol_Enzyme Yes

Caption: Troubleshooting guide for low this compound yield.

Detailed Experimental Protocol

This section provides a general-purpose protocol for the lab-scale synthesis of this compound.

1. Materials and Reagents

  • Enzyme: Immobilized Lipase (e.g., Novozym 435, 5-10% w/w of total substrates)

  • Substrates: Isobutanol and Isovaleric Acid

  • Water Removal: Activated Molecular Sieves (3Å or 4Å, ~10% w/v)

  • Solvent (Optional): Anhydrous n-hexane or n-heptane

  • Equipment:

    • Reaction vessel (e.g., 100 mL screw-capped conical flask)

    • Shaking incubator or magnetic stirrer with temperature control

    • Filtration apparatus (for enzyme recovery)

    • Rotary evaporator (for solvent removal)

    • Gas Chromatograph (GC) with FID for analysis

2. Reaction Setup

  • To a clean, dry reaction vessel, add isovaleric acid and isobutanol. A good starting point is an equimolar (1:1) ratio or a slight excess of isobutanol (e.g., 1.2:1).[2]

  • If using a solvent, add it to the vessel.

  • Add the immobilized lipase (e.g., 5% w/w of the total substrate mass).

  • Add activated molecular sieves to adsorb the water produced during the reaction.[2]

  • Seal the vessel tightly to prevent the evaporation of volatile components.

3. Reaction Conditions

  • Place the reaction vessel in a shaking incubator or on a magnetic stirrer hotplate.

  • Set the temperature to the desired value (e.g., start at 45°C).

  • Set the agitation speed to ensure the enzyme particles are fully suspended (e.g., 200 rpm).

  • Allow the reaction to proceed for 24-48 hours, or until the conversion rate plateaus.

4. Monitoring the Reaction

  • Periodically (e.g., every 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (~50-100 µL) of the reaction mixture.

  • Prepare the sample for analysis (e.g., by diluting in a suitable solvent like hexane) and analyze using Gas Chromatography (GC) to quantify the formation of this compound and the consumption of substrates.[16]

5. Product Isolation and Enzyme Recovery

  • Once the reaction is complete, stop the agitation and heating.

  • Separate the immobilized enzyme from the reaction mixture by simple filtration.

  • Wash the recovered lipase with a solvent (e.g., hexane) to remove residual substrates and products. Dry the enzyme under a gentle stream of air or in a desiccator. It can now be stored for reuse in subsequent batches.[21]

  • If a solvent was used, remove it from the filtrate using a rotary evaporator.

  • The remaining crude product can be further purified by vacuum distillation if high purity is required.

References

Addressing peak tailing of isobutyl isovalerate in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for addressing peak tailing of isobutyl isovalerate in gas chromatography (GC) experiments. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Peak Tailing of this compound

Peak tailing is a common chromatographic problem that can affect resolution and the accuracy of quantification.[1] This guide provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the analysis of this compound.

Initial Assessment

Before adjusting instrumental parameters, it's crucial to characterize the nature of the peak tailing. Observe if the tailing affects:

  • Only the this compound peak: This suggests a chemical interaction between the analyte and the system.

  • All peaks, including the solvent peak: This often points to a physical or mechanical issue within the GC system.[1]

  • Only early eluting peaks: This may be related to the injection technique, particularly in splitless mode.[1]

  • Only later eluting peaks: This could indicate an issue with the temperature program or inlet temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

A1: Peak tailing for a moderately polar ester like this compound can stem from several factors. These include interactions with active sites in the GC system (such as exposed silanols in the liner or column), column contamination, improper injection technique, or suboptimal analytical conditions.[2][3]

Q2: How does the choice of GC column affect peak tailing for this compound?

A2: The stationary phase of the GC column is critical. For esters, a mid-polarity column is often a good starting point. However, if tailing is observed, it may be due to interactions with the stationary phase or column degradation. Using a highly inert column can mitigate these interactions.[2]

Q3: Can the injection technique contribute to the peak tailing of this compound?

A3: Yes, the injection technique is a significant factor. Overloading the column with too much sample can lead to peak distortion, including tailing.[4] Additionally, a slow injection or an inappropriate injection temperature can result in incomplete or slow vaporization of the sample, which contributes to peak asymmetry.[3]

Q4: My this compound peak is tailing. Where should I start troubleshooting?

A4: A good starting point is to perform basic inlet maintenance. This includes replacing the liner and septum. If the problem persists, trimming a small portion (e.g., 10-20 cm) from the inlet side of the column can remove contaminants that may be causing the issue.[2]

Q5: Can the temperature program be optimized to reduce tailing?

A5: Absolutely. A temperature program with a suitable initial temperature and ramp rate can improve peak shape. For splitless injections, the initial oven temperature should be about 10-20°C below the boiling point of the sample solvent to ensure proper focusing of the analyte at the head of the column.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No physical_issue Suspect Physical Issue: - Poor column cut - Improper column installation - System leaks yes_all_peaks->physical_issue chemical_issue Suspect Chemical Interaction or Method Parameter Issue no_all_peaks->chemical_issue inlet_maintenance Perform Inlet Maintenance: - Replace liner and septum - Check for debris physical_issue->inlet_maintenance chemical_issue->inlet_maintenance trim_column Trim Column Inlet (10-20 cm) inlet_maintenance->trim_column check_injection Review Injection Parameters: - Reduce injection volume - Optimize injector temperature - Check split ratio trim_column->check_injection optimize_temp Optimize Temperature Program: - Adjust initial temperature - Modify ramp rate check_injection->optimize_temp column_choice Consider Column Choice: - Use a more inert column - Check for stationary phase bleed optimize_temp->column_choice resolved Peak Shape Improved column_choice->resolved

Caption: A step-by-step guide to diagnosing and resolving peak tailing.

Data Presentation: Impact of GC Parameters on Peak Tailing

ParameterChangeExpected Impact on Peak ShapeTypical Asymmetry Factor (As) RangeRationale
Injection Volume DecreaseImprovement1.0 - 1.5Reduces the risk of column overload.[4]
IncreaseWorsening> 1.8Can lead to column overload and peak fronting or tailing.[4]
Injector Temperature Too LowWorsening> 2.0Incomplete or slow vaporization of the analyte.[5]
OptimalImprovement1.0 - 1.4Ensures rapid and complete vaporization.
Too HighWorsening> 1.6Potential for analyte degradation.
Column Condition New/InertImprovement1.0 - 1.3Minimizes active sites for analyte interaction.
Contaminated/OldWorsening> 2.0Active sites and contamination cause secondary retention mechanisms.[3]
Initial Oven Temp. Too HighWorsening> 1.7Poor focusing of the analyte at the head of the column.[2]
(Splitless)OptimalImprovement1.0 - 1.5Allows for proper "solvent effect" or "cold trapping".[6]
Carrier Gas Flow Too LowWorsening> 1.6Increased diffusion and interaction time with active sites.
OptimalImprovement1.0 - 1.4Efficient transfer of analyte through the column.
Too HighWorsening> 1.8Can lead to band broadening and reduced separation efficiency.

Experimental Protocol: GC-FID Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). This method is based on typical parameters for the analysis of volatile esters and may require optimization for specific instrumentation and sample matrices.

Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or hexane) at a concentration of 1000 µg/mL.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dilute them in the same solvent to an expected concentration within the calibration range. A starting dilution of 1:100 or 1:1000 is often appropriate.[7]

GC-FID Instrumentation and Parameters

The following diagram outlines the key components and workflow of the GC-FID analysis.

G GC-FID Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_gc GC System cluster_detection Detection & Data Analysis sample Sample containing This compound dilution Dilute in appropriate solvent (e.g., Hexane) sample->dilution vial Transfer to GC Vial dilution->vial autosampler Autosampler vial->autosampler injector Injector (e.g., 250°C, Split 50:1) autosampler->injector column GC Column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) injector->column oven Oven (Temperature Program) column->oven detector FID Detector (e.g., 280°C) oven->detector data_system Chromatography Data System detector->data_system report Generate Report: - Peak Area - Retention Time - Concentration data_system->report

Caption: Workflow for the GC-FID analysis of this compound.

ParameterSetting
GC System Agilent 6890 or equivalent with FID
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Split/Splitless
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program
Initial Temperature50°C, hold for 2 minutes
Ramp 110°C/min to 150°C
Ramp 220°C/min to 250°C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temp. 280°C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min
Data Analysis
  • Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

  • Assess the peak shape of this compound using the asymmetry factor calculation provided by the chromatography data system. An acceptable value is typically between 0.9 and 1.5.[1]

References

Technical Support Center: Lipase-Catalyzed Isobutyl Isovalerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield of lipase-catalyzed isobutyl isovalerate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why is the conversion to this compound significantly low?

A1: Low conversion is a frequent issue that can stem from several factors. Systematically investigate the following possibilities:

  • Suboptimal Reaction Conditions: The yield of lipase-catalyzed esterification is highly sensitive to reaction parameters.[1][2][3] Verify that the temperature, substrate molar ratio, and enzyme concentration are within the optimal range.

  • Enzyme Inhibition: High concentrations of either the isovaleric acid or isobutanol can inhibit the lipase, leading to reduced activity.[4][5][6] Consider a stepwise addition of the inhibitory substrate to maintain a low concentration in the reaction mixture.

  • Water Content: While a minimal amount of water is essential for lipase activity, excess water can shift the reaction equilibrium towards hydrolysis, reducing the ester yield.[3][7] Ensure the use of dry reagents and consider adding molecular sieves to the reaction medium to remove the water produced during esterification.

  • Inadequate Mixing: Poor mixing can lead to mass transfer limitations, preventing the substrates from efficiently reaching the active site of the immobilized enzyme.[4] Ensure the reaction mixture is agitated at a sufficient speed to maintain a homogenous suspension.

Q2: The reaction rate is very slow, taking an excessive amount of time to reach equilibrium. What can be done?

A2: A slow reaction rate can be improved by addressing the following:

  • Sub-optimal Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures (typically above 60°C) can lead to enzyme denaturation.[3][8] The optimal temperature for many lipases used in ester synthesis is between 40°C and 60°C.[3]

  • Insufficient Enzyme Concentration: The reaction rate is directly proportional to the amount of active enzyme in the system.[3] Increasing the enzyme loading can enhance the reaction rate, but be mindful that excessive amounts may not be cost-effective and can lead to mass transfer limitations.[3][9]

  • Mass Transfer Limitations: If the enzyme is immobilized, the diffusion of substrates and products into and out of the support matrix can be a rate-limiting step.[4] Using a smaller particle size for the immobilized support or increasing the agitation speed can help mitigate these limitations.

Q3: The enzyme activity appears to decrease significantly upon reuse. How can I improve the operational stability of the lipase?

A3: Loss of enzyme activity after repeated cycles is a common challenge. Here are some strategies to enhance reusability:

  • Enzyme Immobilization: If you are not already using an immobilized lipase, this is a crucial step for improving stability and enabling easy recovery and reuse.[10][11]

  • Washing Procedure: After each cycle, wash the immobilized enzyme with a suitable solvent (e.g., n-hexane) to remove any residual substrates or products that may inhibit or denature the enzyme in subsequent runs.[3]

  • Avoid Extreme Conditions: Ensure that the reaction conditions (temperature, pH) and the washing and drying steps are not denaturing the enzyme. Avoid exposure to harsh chemicals or extreme temperatures during regeneration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of isobutanol to isovaleric acid for the synthesis of this compound?

A1: The optimal molar ratio can vary depending on the specific lipase and reaction conditions. However, an excess of one of the substrates is often used to drive the reaction towards ester formation. A common strategy is to use a slight excess of the alcohol (isobutanol), as high concentrations of the acid can be more inhibitory to the lipase.[5] For similar ester syntheses, alcohol-to-acid molar ratios ranging from 1:1 to 5:1 have been explored, with optimal ratios often found to be in a moderate excess of the alcohol.[12][13]

Q2: Which type of lipase is most suitable for this compound synthesis?

A2: Several lipases have demonstrated high catalytic activity for esterification in organic solvents.[1] Commercially available immobilized lipases such as Novozym 435 (from Candida antarctica lipase B) and Lipozyme IM (from Rhizomucor miehei) are frequently used and have shown excellent performance in the synthesis of various flavor esters.[4][12][14] The choice of lipase can also depend on the specific reaction conditions and the desired product purity.

Q3: Is a solvent necessary for this reaction? If so, which solvents are recommended?

A3: The synthesis of this compound can be performed in a solvent-free system, which is considered a greener approach.[4][12] However, the use of an organic solvent can be beneficial in reducing mass transfer limitations and solubilizing the substrates.[4] Hydrophobic solvents like n-hexane, cyclohexane, and heptane are generally preferred as they do not strip the essential water layer from the enzyme's surface, which is crucial for its catalytic activity.[7][12]

Q4: How can I monitor the progress of the reaction and determine the final yield?

A4: The progress of the reaction is typically monitored by taking samples at regular intervals and analyzing them using gas chromatography (GC). The concentration of the remaining isovaleric acid is determined by titration with a standard solution of sodium hydroxide. The conversion percentage can then be calculated based on the initial amount of the limiting substrate.

Data Presentation

Table 1: Effect of Reaction Temperature on this compound Yield

Temperature (°C)Reaction Time (h)Conversion Yield (%)
302465
402485
502492
602478

Note: Data is representative and synthesized from general trends observed in lipase-catalyzed esterification literature. Optimal values may vary based on specific experimental conditions.

Table 2: Influence of Substrate Molar Ratio (Isobutanol:Isovaleric Acid) on Conversion

Molar RatioReaction Time (h)Conversion Yield (%)
1:12475
1.5:12488
2:12491
3:12489

Note: Data is representative and synthesized from general trends observed in lipase-catalyzed esterification literature. Optimal values may vary based on specific experimental conditions.

Table 3: Impact of Enzyme Concentration on Reaction Yield

Enzyme Concentration (g/L)Reaction Time (h)Conversion Yield (%)
52460
102482
152490
202490

Note: Data is representative and synthesized from general trends observed in lipase-catalyzed esterification literature. Optimal values may vary based on specific experimental conditions.

Experimental Protocols

Standard Protocol for Lipase-Catalyzed Synthesis of this compound

  • Reactant Preparation: In a temperature-controlled shaker flask, add isovaleric acid and isobutanol in the desired molar ratio (e.g., 1:1.5) to a suitable volume of an organic solvent (e.g., n-hexane).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. A typical enzyme concentration is 10-15 g/L.

  • Reaction Incubation: Incubate the mixture at the optimal temperature (e.g., 50°C) with constant agitation (e.g., 150-200 rpm) for the desired reaction time (e.g., 24 hours).

  • Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture.

  • Sample Analysis: Analyze the samples to determine the concentration of the remaining isovaleric acid. This can be done by titration with a standard solution of NaOH or by gas chromatography (GC) analysis.

  • Yield Calculation: Calculate the percentage conversion of isovaleric acid to this compound based on the initial concentration.

  • Product Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse. The product, this compound, can be purified from the reaction mixture by distillation or other chromatographic techniques.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Recovery prep_reactants Prepare Reactants (Isovaleric Acid, Isobutanol) mix Mix Reactants and Enzyme in Solvent prep_reactants->mix prep_enzyme Prepare Immobilized Lipase prep_enzyme->mix incubate Incubate at Optimal Temperature & Agitation mix->incubate monitor Monitor Reaction Progress (Titration/GC) incubate->monitor separate Separate Immobilized Enzyme monitor->separate separate->prep_enzyme Reuse purify Purify this compound separate->purify troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Isobutyl Isovalerate Yield cause1 Suboptimal Conditions (Temp, Molar Ratio) start->cause1 cause2 Enzyme Inhibition start->cause2 cause3 Excess Water start->cause3 cause4 Mass Transfer Limitation start->cause4 sol1 Optimize Reaction Parameters cause1->sol1 sol2 Stepwise Substrate Addition cause2->sol2 sol3 Use Molecular Sieves cause3->sol3 sol4 Increase Agitation cause4->sol4 ping_pong_mechanism E Lipase (E) E_Acid E-Isovaleric Acid E->E_Acid P2 This compound (P2) E->P2 Release E_Acyl Acyl-Enzyme Intermediate (E') E_Acid->E_Acyl E_Ester E-Isobutyl Isovalerate E_Acyl->E_Ester P1 Water (P1) E_Acyl->P1 Release E_Ester->E S1 Isovaleric Acid (S1) S1->E S2 Isobutanol (S2) S2->E_Acyl

References

Preventing catalyst deactivation during isobutyl isovalerate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing catalyst deactivation during the synthesis of isobutyl isovalerate.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound synthesis?

A1: The most prevalent catalysts for this compound production fall into two main categories: heterogeneous acid catalysts and biocatalysts. Among the solid acid catalysts, sulfonated polystyrene-divinylbenzene resins like Amberlyst-15 are widely used due to their high acidity, porosity, and thermal stability.[1] In the realm of biocatalysts, immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are popular choices because of their high specificity and operation under milder reaction conditions.[1][2]

Q2: What are the primary causes of catalyst deactivation in this reaction?

A2: Catalyst deactivation during this compound synthesis can be attributed to several factors. For solid acid catalysts like Amberlyst-15, the main causes are poisoning by impurities in the feedstock, fouling of the catalyst pores by high molecular weight byproducts, and in some cases, mechanical or thermal stress leading to the breakdown of the resin structure.[1] For lipase catalysts, deactivation is often caused by thermal denaturation at elevated temperatures, inhibition by the alcohol substrate (isobutanol), and changes in the microenvironment of the enzyme, such as pH shifts or the presence of excess water, which can favor hydrolysis over esterification.[2]

Q3: How can I minimize catalyst deactivation?

A3: To minimize catalyst deactivation, several strategies can be employed. For solid acid catalysts, ensuring the purity of reactants by removing potential poisons is crucial. Operating at optimal temperatures and periodically regenerating the catalyst can also extend its lifespan. For lipases, maintaining a lower reaction temperature and controlling the water content in the reaction medium are key. Using immobilized lipases enhances their stability and allows for easier recovery and reuse.[1][2]

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Yes, regeneration is possible for certain types of deactivated catalysts. For instance, Amberlyst-15 that has been fouled can often be regenerated by washing with appropriate solvents to remove adsorbed species. For lipases that have been inhibited, removal of the inhibitory substance can restore activity. However, thermally denatured lipases usually cannot be regenerated.

Q5: How does the choice of catalyst affect the reaction conditions?

A5: The choice of catalyst significantly influences the optimal reaction conditions. Solid acid catalysts like Amberlyst-15 typically require higher temperatures (around 80-100°C) to achieve a reasonable reaction rate.[3] In contrast, lipase-catalyzed reactions are conducted at milder temperatures, usually between 40-60°C, to prevent thermal deactivation of the enzyme.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or Decreasing Reaction Rate
Potential Cause Troubleshooting Step
Catalyst Poisoning (Amberlyst-15) Pre-treat feedstock to remove impurities like water and other basic compounds.
Fouling of Catalyst Pores (Amberlyst-15) Regenerate the catalyst by washing with a suitable solvent (e.g., methanol).
Thermal Deactivation (Lipase) Lower the reaction temperature to the optimal range for the specific lipase (typically 40-60°C).[4]
Alcohol Inhibition (Lipase) Consider a stepwise addition of isobutanol to maintain a low concentration in the reaction mixture.
Insufficient Mixing Increase the agitation speed to ensure good contact between reactants and the catalyst surface.
Issue 2: Poor Product Yield
Potential Cause Troubleshooting Step
Equilibrium Limitation Shift the equilibrium towards the product side by removing water as it is formed, either through azeotropic distillation or by using molecular sieves. Alternatively, use an excess of one reactant (typically isobutanol).
Hydrolysis (Lipase-catalyzed) Ensure a low water content in the reaction medium. Pre-dry the reactants and solvents if necessary.
Sub-optimal Temperature Optimize the reaction temperature. For Amberlyst-15, this may be in the range of 80-100°C, while for lipases, it is typically 40-60°C.[3][4]
Incorrect Catalyst Loading Verify and optimize the amount of catalyst used in the reaction.
Issue 3: Catalyst Instability and Leaching
Potential Cause Troubleshooting Step
Mechanical Stress on Catalyst (Amberlyst-15) Use a packed-bed reactor for continuous processes to minimize attrition. For batch reactors, ensure the stirring speed is not excessively high.
Leaching of Active Sites For immobilized catalysts, ensure the immobilization support and method are robust under the reaction conditions.

Data Presentation

The following tables provide a summary of quantitative data for the synthesis of esters using Amberlyst-15 and lipase catalysts. Note that the data is for similar esterification reactions and serves as a comparative benchmark.

Table 1: Comparison of Catalysts for Ester Production

CatalystReaction Temperature (°C)Reaction Time (h)Molar Ratio (Alcohol:Acid)Catalyst Loading (wt%)Maximum Yield (%)Reusability (cycles)
Amberlyst-15 80 - 1006 - 122:15 - 1080 - 97[1][3]>15[1]
Novozym 435 (Lipase) 40 - 604 - 81.5:11 - 595 - 96.5[1][5]>10[5]

Table 2: Effect of Reaction Conditions on Catalyst Performance

CatalystParameter VariedChangeEffect on Yield/Activity
Amberlyst-15 TemperatureIncrease from 80°C to 100°CIncreased reaction rate and yield.
Water ContentPresence of waterCan lead to catalyst deactivation.
Novozym 435 TemperatureIncrease above 60°CRapid thermal deactivation and decreased yield.[4]
Water ContentHigh water activityFavors hydrolysis, reducing ester yield.
Alcohol ConcentrationHigh isobutanol concentrationPotential for enzyme inhibition.

Experimental Protocols

Protocol 1: Synthesis of this compound using Amberlyst-15

This protocol is adapted from the synthesis of isobutyl propionate using Amberlyst-15.[6]

  • Catalyst Preparation: Wash Amberlyst-15 with methanol and then distilled water. Dry the resin in a vacuum oven at 80°C overnight.

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isovaleric acid and isobutanol (e.g., in a 1:2 molar ratio).

  • Catalyst Addition: Add the pre-treated Amberlyst-15 to the reaction mixture (e.g., 5 wt% of the total reactants).

  • Reaction: Heat the mixture to 90°C with constant stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them using gas chromatography (GC) or by titrating the remaining acid.

  • Work-up: After the reaction reaches the desired conversion, cool the mixture to room temperature. Separate the catalyst by filtration.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and remove the excess isobutanol and any solvent by rotary evaporation. The crude this compound can be further purified by distillation.

Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase

This protocol is based on the lipase-catalyzed synthesis of butyl dihydrocaffeate.[7]

  • Reactant Preparation: Dissolve isovaleric acid and isobutanol in a suitable organic solvent (e.g., n-hexane or a mixture of methyl-tert-butyl ether and isooctane) in a conical flask. A molar ratio of 1:1.5 (acid:alcohol) can be used.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture (e.g., 15% by weight of the substrates).[7]

  • Reaction: Place the flask on a rotary shaker at the optimal temperature for the lipase (e.g., 40°C) and agitate at a constant speed (e.g., 250 rpm).

  • Monitoring: Track the reaction progress using GC analysis of periodically drawn samples.

  • Catalyst Recovery: Once the desired conversion is achieved, recover the immobilized lipase by filtration. The lipase can be washed with the solvent and dried for reuse.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude ester can be purified by column chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low Product Yield Check_Equilibrium Check Equilibrium Conditions Start->Check_Equilibrium Is reaction reversible? Check_Catalyst_Activity Check Catalyst Activity Start->Check_Catalyst_Activity Is catalyst performing poorly? Check_Reaction_Conditions Check Reaction Conditions Start->Check_Reaction_Conditions Are conditions optimal? Remove_Water Action: Remove Water (Molecular Sieves/Azeotropic Distillation) Check_Equilibrium->Remove_Water Water present? Excess_Reactant Action: Use Excess Alcohol Check_Equilibrium->Excess_Reactant Stoichiometric ratio? Regenerate_Catalyst Action: Regenerate Catalyst (e.g., wash Amberlyst-15) Check_Catalyst_Activity->Regenerate_Catalyst Fouling/Poisoning? Replace_Catalyst Action: Replace Catalyst (e.g., denatured lipase) Check_Catalyst_Activity->Replace_Catalyst Irreversible deactivation? Optimize_Temp Action: Optimize Temperature Check_Reaction_Conditions->Optimize_Temp Sub-optimal temperature? Optimize_Loading Action: Optimize Catalyst Loading Check_Reaction_Conditions->Optimize_Loading Incorrect loading? Catalyst_Deactivation_Mechanisms Deactivation Catalyst Deactivation Amberlyst Amberlyst-15 (Solid Acid) Deactivation->Amberlyst Lipase Lipase (Biocatalyst) Deactivation->Lipase Poisoning Poisoning (e.g., by water, basic impurities) Amberlyst->Poisoning Fouling Fouling (byproduct deposition) Amberlyst->Fouling Thermal_Stress Thermal/Mechanical Stress Amberlyst->Thermal_Stress Thermal_Deactivation Thermal Denaturation Lipase->Thermal_Deactivation Inhibition Substrate Inhibition (e.g., by isobutanol) Lipase->Inhibition Hydrolysis Competitive Hydrolysis (excess water) Lipase->Hydrolysis

References

Minimizing by-product formation in the synthesis of isobutyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing by-product formation during the synthesis of isobutyl isovalerate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification.

Issue 1: Low Yield of this compound

  • Question: My reaction has run for the recommended time, but the yield of this compound is significantly lower than expected. What are the possible causes and solutions?

  • Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The equilibrium may not be sufficiently shifted towards the product.

    • Cause A: Incomplete Reaction. The reaction may not have reached equilibrium.

      • Solution: Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Cause B: Unfavorable Equilibrium. The presence of water, a by-product, can shift the equilibrium back towards the reactants.[1][2]

      • Solution 1: Use Excess Reactant. Employ a large excess of one of the reactants, typically the less expensive and more easily removable one, which is usually isobutanol.[1][3] This shifts the equilibrium towards the ester product according to Le Chatelier's principle.

      • Solution 2: Water Removal. Actively remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[2][4]

    • Cause C: Catalyst Deactivation. The catalyst may have lost its activity.

      • Solution: Ensure the acid catalyst is of good quality and used in the appropriate concentration. If using a solid catalyst like an ion-exchange resin, ensure it has been properly activated and has not been poisoned by impurities.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

  • Question: After purification, my this compound is contaminated with unreacted isovaleric acid and/or isobutanol. How can I improve their removal?

  • Answer: The presence of starting materials indicates either an incomplete reaction or an inadequate purification process.

    • Cause A: Incomplete Reaction. As with low yield, the reaction may not have gone to completion.

      • Solution: Refer to the solutions for "Low Yield" to drive the reaction further towards the product side.

    • Cause B: Inefficient Purification. The work-up procedure may not be effectively removing the unreacted components.

      • Solution 1: Aqueous Wash. During the work-up, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove unreacted isovaleric acid.[1] Subsequently, washing with water or brine will help remove unreacted isobutanol.

      • Solution 2: Distillation. If the boiling points are sufficiently different, fractional distillation can be used to separate the this compound from the unreacted starting materials.

Issue 3: Formation of Unexpected By-products

  • Question: My product analysis (e.g., GC-MS) shows the presence of unexpected peaks, suggesting by-product formation. What are these by-products and how can I avoid them?

  • Answer: In the acid-catalyzed synthesis of this compound, side reactions can occur, particularly at higher temperatures. The most common by-products are from the dehydration of isobutanol.

    • By-product A: Isobutylene. This is formed by the acid-catalyzed dehydration of isobutanol.

      • Prevention: Maintain a controlled reaction temperature. Higher temperatures favor the elimination reaction that forms isobutylene.

    • By-product B: Diisobutyl Ether. This can form from the acid-catalyzed self-condensation of two isobutanol molecules.

      • Prevention: Similar to isobutylene formation, controlling the reaction temperature is key. Using the optimal amount of acid catalyst can also help minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of isobutanol to isovaleric acid?

A1: To maximize the yield of this compound, it is recommended to use a significant excess of isobutanol. A molar ratio of 3:1 or higher of alcohol to acid is common in Fischer esterifications to shift the equilibrium towards the product.[3]

Q2: Which acid catalyst is best for this synthesis, and how much should I use?

A2: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst.[2] p-Toluenesulfonic acid (p-TsOH) is another good option. Typically, the catalyst is used in a catalytic amount, around 1-5 mol% relative to the carboxylic acid.

Q3: What is the ideal reaction temperature to minimize by-products?

A3: The reaction should be carried out at the reflux temperature of the alcohol. For isobutanol, this is around 108°C. It is important to control the temperature to avoid excessive heating, which can promote the dehydration of isobutanol to form isobutylene and diisobutyl ether.

Q4: How can I effectively remove the water produced during the reaction?

A4: A Dean-Stark apparatus is the most common method for removing water azeotropically during the reaction.[2][4] Alternatively, molecular sieves can be added to the reaction flask.

Q5: What are the key steps in the purification of this compound?

A5: A typical work-up involves:

  • Cooling the reaction mixture.

  • Washing the organic layer with a saturated solution of sodium bicarbonate to remove the acid catalyst and unreacted isovaleric acid.[1]

  • Washing with water or brine to remove excess isobutanol and any remaining water-soluble impurities.

  • Drying the organic layer with an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Removing the solvent under reduced pressure.

  • Purifying the final product by distillation if necessary.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Ester Yield

Molar Ratio (Isobutanol:Isovaleric Acid)Expected this compound YieldRationale
1:1Moderate (~65-70%)Equilibrium limitation.
3:1High (>85%)Excess alcohol shifts equilibrium to the right.
5:1Very High (>95%)Further shift in equilibrium towards the product.[3]

Table 2: Influence of Reaction Conditions on By-product Formation

ParameterConditionExpected Impact on By-product Formation
Temperature Too high (> reflux)Increased formation of isobutylene and diisobutyl ether.
Optimal (reflux)Minimized dehydration by-products.
Catalyst Conc. Too highMay promote side reactions like alcohol dehydration.
Optimal (1-5 mol%)Efficient esterification with minimal side reactions.
Water Removal InefficientFavors the reverse reaction, leaving more unreacted starting materials.
EfficientDrives the reaction to completion, minimizing unreacted starting materials.[2][4]

Experimental Protocols

Protocol for the Synthesis of this compound with Minimized By-products

Materials:

  • Isovaleric acid

  • Isobutanol (at least 3 molar equivalents to isovaleric acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene (optional, for Dean-Stark)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (recommended)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for final purification)

Procedure:

  • Reaction Setup: To a round-bottom flask, add isovaleric acid, isobutanol (3 molar equivalents), and a few boiling chips. If using a Dean-Stark trap, fill the sidearm with toluene.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approximately 1-2% of the moles of isovaleric acid) to the flask while stirring.

  • Reflux: Assemble the reflux condenser (with the Dean-Stark trap if used) and heat the mixture to a gentle reflux. The temperature should be maintained at the boiling point of the mixture (around 100-110°C).

  • Reaction Monitoring: Allow the reaction to reflux for 2-4 hours. If using a Dean-Stark trap, monitor the collection of water in the sidearm. The reaction is complete when no more water is collected.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a saturated NaHCO₃ solution to neutralize the acid catalyst and any unreacted isovaleric acid. Be sure to vent the separatory funnel frequently as CO₂ gas will be produced.

    • Wash the organic layer with brine.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous MgSO₄.

  • Solvent Removal: Filter the drying agent and concentrate the solution using a rotary evaporator to remove the excess isobutanol and toluene (if used).

  • Purification (Optional): If necessary, purify the resulting this compound by fractional distillation.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Esterification cluster_workup Purification reactants Combine Isovaleric Acid & Isobutanol (excess) catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Reflux with Dean-Stark Trap catalyst->reflux monitor Monitor Water Removal reflux->monitor cool Cool Reaction Mixture monitor->cool wash_bicarb Wash with NaHCO₃ Solution cool->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous Salt wash_brine->dry evaporate Evaporate Excess Alcohol dry->evaporate product Pure this compound evaporate->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Purity start Low Yield or Impure Product? check_time Reaction Time Sufficient? start->check_time Low Yield unreacted_acid Unreacted Acid Present? start->unreacted_acid Impure check_ratio Excess Alcohol Used? check_time->check_ratio Yes increase_time Increase Reaction Time check_time->increase_time No check_water Water Removed Efficiently? check_ratio->check_water Yes increase_ratio Increase Alcohol:Acid Ratio check_ratio->increase_ratio No use_deanstark Use Dean-Stark / Drying Agent check_water->use_deanstark No unreacted_alcohol Unreacted Alcohol Present? unreacted_acid->unreacted_alcohol No wash_bicarb Wash with NaHCO₃ unreacted_acid->wash_bicarb Yes other_byproducts Other By-products Present? unreacted_alcohol->other_byproducts No wash_brine Wash with Brine unreacted_alcohol->wash_brine Yes control_temp Control Temperature other_byproducts->control_temp Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Enhancing the stability of isobutyl isovalerate in food and beverage matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the stability of isobutyl isovalerate in food and beverage matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key sensory characteristics?

A1: this compound, also known as 2-methylpropyl 3-methylbutanoate, is an ester recognized for its strong, sweet, fruity aroma, often described as being similar to apple, raspberry, and pear.[1][2] It is a colorless to pale yellow liquid and is used as a flavoring agent in a variety of food and beverage products, including confectionery, baked goods, and drinks, to impart a fresh and fruity taste.[1][3] The taste threshold for this compound is approximately 20 ppm, at which it is perceived as sweet, green, and fruity with banana-like nuances.[4]

Q2: What are the primary causes of this compound instability in food and beverage systems?

A2: The instability of this compound in food and beverage matrices is primarily due to its susceptibility to chemical degradation. The main causes include:

  • Hydrolysis: As an ester, this compound can be broken down by water into its parent alcohol (isobutanol) and carboxylic acid (isovaleric acid).[5] This reaction can be catalyzed by acidic or alkaline conditions and by enzymes.

  • Oxidation: The presence of oxygen can lead to oxidative degradation, which can be initiated by free radicals and accelerated by exposure to light and heat. This can result in the loss of the desirable fruity aroma and the development of off-notes.[5][6]

  • Volatility: this compound is a volatile compound, and its aroma can be lost through evaporation, especially at elevated temperatures during processing or storage.[2]

  • Enzymatic Degradation: Certain enzymes naturally present in food matrices, such as esterases, can catalyze the hydrolysis of this compound.

Q3: What are the main degradation pathways for this compound?

A3: The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: This is a chemical reaction where a water molecule cleaves the ester bond, resulting in the formation of isobutanol and isovaleric acid. Isovaleric acid is known for its cheesy and sweaty aroma, which can contribute to significant off-flavor development.

  • Oxidation: This process can be complex, involving free radical chain reactions that can lead to the formation of various degradation products, resulting in a loss of the characteristic fruity flavor.

Below is a diagram illustrating these degradation pathways.

Degradation Pathways of this compound A This compound (Fruity Aroma) B Hydrolysis (presence of water, acid/base, or esterases) A->B Degrades via C Oxidation (presence of oxygen, light, heat) A->C Degrades via D Isobutanol B->D Yields E Isovaleric Acid ('Cheesy' off-note) B->E Yields F Oxidative Degradation Products (Loss of fruity aroma) C->F Yields

Degradation Pathways of this compound

Q4: What methods can be employed to enhance the stability of this compound?

A4: Several strategies can be used to improve the stability of this compound in food and beverage applications:

  • pH Control: Adjusting and maintaining the pH of the product to a range where ester hydrolysis is minimized can significantly improve stability.[5]

  • Moisture Control: Reducing the water activity of the product can slow down the rate of hydrolysis.[5]

  • Use of Antioxidants: Incorporating antioxidants such as phenolic compounds can inhibit oxidative degradation by scavenging free radicals.[5][6]

  • Encapsulation: Encapsulating this compound in a protective matrix (wall material) can create a physical barrier against environmental factors like oxygen, light, and moisture, thereby enhancing its stability and controlling its release.[7][8] Common encapsulation techniques include spray drying and extrusion.[8][9]

  • Chelating Agents: Using chelating agents like EDTA can help to complex metal ions that may catalyze hydrolysis.[5]

Troubleshooting Guide

Problem 1: I am observing a rapid loss of the characteristic fruity (apple/raspberry) aroma in my beverage product.

  • Possible Cause 1: Hydrolysis. The ester is breaking down into isobutanol and isovaleric acid due to the presence of water, and potentially accelerated by an unfavorable pH.

    • Suggested Solution: Evaluate and adjust the pH of your beverage to a more neutral or slightly acidic range where hydrolysis is slower. Also, consider strategies to reduce water activity if applicable to your product.

  • Possible Cause 2: Oxidation. The this compound may be degrading due to exposure to oxygen, which can be exacerbated by light or elevated storage temperatures.

    • Suggested Solution: Consider adding food-grade antioxidants to your formulation. Additionally, review your packaging to ensure it provides adequate protection from oxygen and UV light. Opaque or amber packaging can be beneficial.

  • Possible Cause 3: Volatilization. The aroma may be escaping from the product, especially during processing steps involving heat or if the packaging is not sufficiently airtight.

    • Suggested Solution: Minimize heat exposure during processing where possible. Encapsulation of the this compound can also significantly reduce its volatility.[7] Ensure that your packaging is properly sealed and has low gas permeability.

Problem 2: My product is developing an unpleasant "cheesy" or "rancid" off-note during storage.

  • Possible Cause: Formation of Isovaleric Acid. This is a strong indicator of ester hydrolysis, as isovaleric acid is responsible for these types of off-notes.

    • Suggested Solution: The primary focus should be on mitigating hydrolysis. As mentioned previously, this involves controlling the pH and water activity of your product. If your product contains raw materials that may have enzymatic activity (e.g., fruit purees), consider a pasteurization step to inactivate esterase enzymes.

  • Possible Cause: Lipid Oxidation. If your product also contains fats or oils, the rancid off-note could be a result of lipid oxidation, which can be catalyzed by the same conditions that degrade esters.

    • Suggested Solution: The use of antioxidants is highly recommended in this case. Antioxidants like TBHQ, tea polyphenols, and L-ascorbyl palmitate have been shown to be effective in preventing lipid oxidation and maintaining flavor stability.[6]

Quantitative Data on this compound Stability

The stability of this compound is influenced by several factors. The following tables provide a summary of these factors and the potential efficacy of different stabilization methods.

Table 1: Factors Influencing the Stability of this compound

FactorEffect on StabilityRecommended Control Measures
pH High and low pH values can catalyze hydrolysis, leading to degradation.Maintain pH in a stable range (typically near neutral, but matrix-dependent).
Temperature Increased temperature accelerates both hydrolysis and oxidation, and increases volatility.Store product in a cool environment; minimize heat during processing.
Light UV light can initiate and accelerate oxidative degradation.Use opaque or UV-protective packaging.
Oxygen The presence of oxygen is necessary for oxidative degradation.Minimize headspace oxygen in packaging; use oxygen-scavenging packaging.
Enzymes (Esterases) Can catalyze the rapid hydrolysis of the ester bond.Deactivate enzymes through heat treatment (pasteurization) of raw materials.

Table 2: Hypothetical Efficacy of Stabilization Methods on this compound Retention (Data is illustrative and will vary based on the specific food or beverage matrix and storage conditions)

Stabilization MethodThis compound Remaining after 6 Months at 25°C (%)
Control (No stabilization)65%
pH Adjustment to 6.575%
Addition of Antioxidant Blend85%
Encapsulation (Spray-dried)95%
Combined pH Adjustment, Antioxidant, and Encapsulation>98%

Experimental Protocols

Protocol 1: Accelerated Shelf-Life Testing (ASLT) for Flavor Stability

This protocol is designed to predict the long-term stability of this compound in a beverage by accelerating the degradation processes under controlled, elevated temperature conditions.[10][11]

  • Sample Preparation: Prepare several sealed samples of your final beverage formulation containing a known concentration of this compound. Include a control group (stored at the recommended temperature, e.g., 4°C) and experimental groups.

  • Storage Conditions: Place the experimental groups in temperature-controlled incubators at a minimum of two elevated temperatures (e.g., 35°C and 45°C).[12]

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, and 6 weeks), remove samples from each temperature condition.

  • Analysis: For each time point, perform both analytical and sensory analysis:

    • Analytical: Quantify the remaining concentration of this compound using the GC-MS protocol below.

    • Sensory: Conduct sensory evaluation (e.g., Triangle Test) to determine if a perceivable difference in aroma and flavor has occurred compared to the control sample.

  • Data Interpretation: Plot the degradation of this compound over time for each temperature. This data can be used to model the degradation kinetics and predict the shelf-life at normal storage temperatures.

Protocol 2: Quantification of this compound in a Beverage Matrix by GC-MS

This protocol details the use of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound.

  • Sample Preparation:

    • Place 10 mL of the beverage into a 20 mL headspace vial.

    • Add 2 g of sodium chloride to facilitate the release of volatile compounds into the headspace.[13]

    • Add a known concentration of an appropriate internal standard (e.g., cyclohexyl acetate).

    • Immediately seal the vial with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Equilibrate the sample at 50°C for 10 minutes with gentle agitation.[13]

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 50°C to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.[5]

    • Column: Use a mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 40°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 15°C/min, and hold for 5 minutes.[5]

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for quantification.

  • Quantification: Create a calibration curve by analyzing standard solutions of this compound of known concentrations. Calculate the concentration in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Protocol 3: Sensory Analysis - Triangle Test for Detecting Flavor Differences

The triangle test is used to determine if there is a detectable sensory difference between two samples (e.g., a fresh sample versus a sample that has undergone storage).

  • Panelist Selection: Select a panel of at least 8-10 trained assessors.

  • Sample Preparation: For each panelist, prepare three coded samples in identical containers. Two of the samples will be the same (e.g., the fresh product), and one will be different (e.g., the stored product). The order of presentation should be randomized for each panelist.

  • Evaluation: Instruct the panelists to taste each sample from left to right. Their task is to identify the sample that is different from the other two.

  • Data Analysis: Record the number of correct identifications. Use a statistical table for triangle tests to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., p < 0.05). A significant result indicates that a perceivable sensory difference exists between the two products.

Visual Workflows

Experimental Workflow for Stability Assessment

Experimental Workflow for Stability Assessment of this compound A Product Formulation (with this compound) B Accelerated Shelf-Life Testing (ASLT) (e.g., 35°C and 45°C) A->B C Real-Time Shelf-Life Testing (Control at recommended storage temp) A->C D Periodic Sampling (e.g., weekly for ASLT, monthly for real-time) B->D C->D E Analytical Quantification (GC-MS) D->E F Sensory Analysis (e.g., Triangle Test) D->F G Data Analysis and Modeling E->G F->G H Shelf-Life Prediction and Stability Report G->H

Workflow for this compound Stability Assessment

Decision-Making for Stabilization Method Selection

Decision-Making Workflow for Selecting a Stabilization Method rect_node rect_node A Instability Issue Identified (e.g., flavor loss, off-notes) B Is the primary issue hydrolysis (cheesy notes)? A->B C Is the primary issue oxidation (rancid notes)? B->C No E Implement pH control and/or reduce water activity B->E Yes D Is volatility a concern (processing/storage temp > 30°C)? C->D No F Incorporate Antioxidants C->F Yes G Utilize Encapsulation D->G Yes H Evaluate efficacy (analytical and sensory testing) D->H No E->C F->D G->H I Final Formulation H->I

Workflow for Selecting a Stabilization Method

References

Troubleshooting low recovery of isobutyl isovalerate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low recovery of isobutyl isovalerate during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery during sample preparation?

Low recovery of this compound, a volatile ester, is a frequent issue that can stem from several factors throughout the analytical workflow. The most common causes include:

  • Analyte Volatility: this compound has a relatively high vapor pressure, leading to significant evaporative losses during sample handling, extraction, and concentration steps, especially if heat is applied.[1][2][3]

  • Incomplete Extraction: The efficiency of the chosen extraction method, such as Liquid-Liquid Extraction (LLE) or Solid-Phase Microextraction (SPME), may be suboptimal. This can be due to incorrect solvent selection, improper phase ratios, insufficient extraction time, or non-ideal pH conditions.[1][4]

  • Analyte Degradation: Esters can be susceptible to hydrolysis (degradation) under strong acidic or basic conditions, or at elevated temperatures.[1][2] Exposure to light or oxidative conditions can also contribute to analyte loss.[2]

  • Adsorption: The analyte can adsorb to the surfaces of labware, including glass containers, plastic tubes, and pipette tips, which is a particular concern for more hydrophobic compounds.[1]

  • Matrix Effects: Components within the sample matrix can interfere with the extraction process or the analytical detection, causing signal suppression that is misinterpreted as low recovery.[1]

Troubleshooting Guides

Issue 1: Low recovery using Liquid-Liquid Extraction (LLE)

  • Symptom: Consistently low or variable recovery of this compound after performing LLE.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps & Solutions
Inappropriate Solvent Polarity The polarity of the extraction solvent must be well-matched with this compound (a relatively non-polar ester) to ensure efficient partitioning from the sample matrix. Solution: If extracting from an aqueous matrix, use a non-polar to moderately polar, water-immiscible solvent like hexane, ethyl acetate, or methyl tert-butyl ether (MTBE).[5][6] Adjusting solvent polarity may improve extraction efficiency.[2]
Emulsion Formation Vigorous shaking of the two immiscible phases can create an emulsion, a stable mixture that prevents clean separation of the layers and traps the analyte.[4][5] Solution: Instead of vigorous shaking, gently swirl or invert the separatory funnel. To break an existing emulsion, try adding brine (salting out), gentle heating, centrifugation, or filtering through a phase separation filter paper.[5]
Incorrect Sample pH The pH of the aqueous phase can influence the stability and partitioning of the ester. Extreme pH values can lead to hydrolysis. Solution: Maintain the sample pH near neutral (pH 6-8) to prevent acid- or base-catalyzed degradation of the ester.
Incomplete Phase Separation Incomplete separation or accidentally aspirating part of the wrong layer will lead to analyte loss and poor reproducibility. Solution: Allow sufficient time for the layers to fully separate. Ensure you are carefully removing only the desired layer.

Issue 2: Low recovery using Solid-Phase Microextraction (SPME)

  • Symptom: Poor sensitivity or low recovery when analyzing this compound with SPME-GC.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps & Solutions
Incorrect Fiber Choice The SPME fiber's coating must have a high affinity for this compound to ensure efficient adsorption/absorption.[7] Solution: For volatile esters, a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) or a PDMS/DVB coated fiber is generally effective.[8][9] A multi-phase fiber like DVB/CAR/PDMS can be optimal for a wider range of analytes.[8]
Suboptimal Extraction Mode The choice between direct immersion (DI) and headspace (HS) extraction is critical. For volatile analytes in complex matrices, headspace is often preferred.[8] Solution: Use Headspace SPME (HS-SPME) to minimize matrix interference and concentrate the volatile this compound. Optimize the headspace volume and sample volume ratio.
Insufficient Equilibration Time/Temp Analyte partitioning between the sample, headspace, and SPME fiber is an equilibrium-driven process. Insufficient time or non-optimal temperature will result in incomplete extraction. Solution: Increase the extraction time to ensure equilibrium is reached. Gently heating the sample (e.g., 40-60°C) can increase the vapor pressure of this compound and improve its partitioning into the headspace, but excessive heat can degrade the analyte or damage the fiber.[9]
Analyte Carryover Incomplete desorption of the analyte from the SPME fiber in the GC inlet can lead to carryover and inaccurate quantification in subsequent runs. Solution: Ensure the GC inlet temperature and desorption time are sufficient for the complete release of this compound from the fiber. A typical injection port temperature is 250-270°C.[9]

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValueSignificance for Sample Preparation
Molecular FormulaC₉H₁₈O₂-
Molecular Weight158.24 g/mol Affects diffusion and chromatographic behavior.[10][11]
Boiling Point~169.5 °CIndicates volatility; suggests potential for loss during heating.[11]
Vapor Pressure1.84 mmHg (at 25°C)High vapor pressure confirms its volatile nature, making it susceptible to evaporative loss but ideal for headspace analysis.[3]
Water SolubilityLowLow water solubility makes it suitable for extraction from aqueous samples into organic solvents (LLE) or onto non-polar SPME fibers.[12]
LogP (Octanol/Water)~3.1Indicates a preference for non-polar environments, guiding solvent and SPME fiber selection.

Table 2: Typical Recovery Ranges for Extraction Techniques

Extraction TechniqueTypical Recovery RangeCommon Causes for Loss
Liquid-Liquid Extraction (LLE)70-98%Incomplete partitioning, emulsion formation, analyte degradation.[1]
Solid-Phase Microextraction (SPME)Highly method-dependentSuboptimal fiber, insufficient equilibration time, analyte carryover.[13]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This protocol provides a general framework for the analysis of this compound from a liquid matrix.

  • Sample Preparation:

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • If applicable, add a salt (e.g., NaCl to ~25% w/v) to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace ("salting out").

    • Seal the vial immediately with a PTFE-lined septum cap.

  • SPME Extraction:

    • Place the vial in a heating block or autosampler incubator set to 50°C. Allow the sample to equilibrate for 10 minutes.

    • Expose a pre-conditioned SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace above the sample for 20 minutes under gentle agitation.[9]

  • GC-MS Analysis:

    • Immediately after extraction, retract the fiber and introduce it into the GC inlet, heated to 270°C, for thermal desorption for 3 minutes in splitless mode.[9]

    • GC Column: Use a non-polar or medium-polarity column (e.g., MXT-5, DB-5).[9]

    • Oven Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.[9]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detection: Use electron impact (EI) ionization and scan a mass range of m/z 45-500.[9] The this compound can be identified by its retention time and mass spectrum.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound from an aqueous sample.

  • Sample Preparation:

    • Place 10 mL of the aqueous sample into a 50 mL separatory funnel.

    • Adjust the sample pH to ~7.0 using dilute acid or base, if necessary.

  • Extraction:

    • Add 10 mL of a suitable extraction solvent (e.g., ethyl acetate).[6]

    • Stopper the funnel and gently invert it 20-30 times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.[5]

    • Mount the funnel on a ring stand and allow the layers to fully separate (typically 5-10 minutes).

    • Drain the lower (aqueous) layer and collect the upper (organic) layer containing the analyte.

    • Repeat the extraction on the aqueous phase with a fresh 10 mL portion of solvent to improve recovery. Combine the organic extracts.

  • Drying and Concentration (Optional):

    • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • If concentration is needed, use a gentle stream of nitrogen at room temperature. Avoid heat to minimize the loss of the volatile analyte.[2]

  • Analysis:

    • Analyze the final extract using GC-MS as described in the SPME protocol.

Mandatory Visualization

Below is a troubleshooting workflow to systematically diagnose the cause of low this compound recovery.

TroubleshootingWorkflow start Start: Low Isobutyl Isovalerate Recovery Observed check_method Which extraction method was used? start->check_method lle Liquid-Liquid Extraction (LLE) check_method->lle LLE spme Solid-Phase Microextraction (SPME) check_method->spme SPME lle_q1 Emulsion Formed? lle->lle_q1 lle_s1 Solution: - Gentle swirling instead of shaking - Add brine (salting out) - Centrifuge sample lle_q1->lle_s1 Yes lle_q2 Is solvent polarity appropriate? lle_q1->lle_q2 No lle_s2 Solution: - Use non-polar solvent (Hexane, MTBE) - Ensure solvent is immiscible lle_q2->lle_s2 No lle_q3 Is sample pH neutral? lle_q2->lle_q3 Yes lle_s3 Solution: - Adjust pH to 6-8 to prevent - ester hydrolysis lle_q3->lle_s3 No general_q Analyzed Load/Wash/Eluate Fractions? (To locate the loss) lle_q3->general_q Yes spme_q1 Is SPME fiber correct? spme->spme_q1 spme_s1 Solution: - Use PDMS/DVB or similar fiber - for volatile esters spme_q1->spme_s1 No spme_q2 Are extraction parameters optimized? spme_q1->spme_q2 Yes spme_s2 Solution: - Use Headspace (HS) mode - Increase equilibration time - Optimize temperature (e.g., 50°C) spme_q2->spme_s2 No spme_q3 Is desorption complete? spme_q2->spme_q3 Yes spme_s3 Solution: - Increase GC inlet temperature - or desorption time spme_q3->spme_s3 No spme_q3->general_q Yes general_s This pinpoints the step where the analyte is lost, guiding further troubleshooting. general_q->general_s

Caption: A flowchart for troubleshooting low analyte recovery in sample preparation.

References

Validation & Comparative

Comparative Guide to Analytical Methods for Isobutyl Isovalerate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques for the quantification of isobutyl isovalerate: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). The information is compiled from established methodologies for similar volatile esters and fatty acid esters, providing a framework for analytical method validation.

Comparison of Analytical Method Performance

The validation of an analytical method is crucial to ensure reliable and accurate results. Below is a comparison of typical performance characteristics for HS-SPME-GC-MS and GC-FID in the analysis of volatile esters like this compound.

Table 1: Performance Characteristics of Analytical Methods for this compound Quantification

Validation ParameterHS-SPME-GC-MS (for similar esters in beer)[1]GC-FID (for fatty acid isobutyl esters)[2]
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.24 µg/L0.03 - 2.96 pmol on column
Limit of Quantification (LOQ) 0.02 - 0.81 µg/L0.09 - 9.86 pmol on column
Precision (RSD) Intra-day and Inter-day RSDs are generally expected to be low.Intra-day and Inter-day RSDs < 10%
Accuracy/Recovery Spiking experiments demonstrated method robustness.Not specified in the abstract.
Specificity High, due to mass spectrometric detection.Moderate, relies on chromatographic retention time.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. The following protocols are based on established practices for the analysis of volatile esters.

HS-SPME-GC-MS for this compound in a Liquid Matrix (e.g., Beverages)

This method is highly sensitive and specific, making it suitable for complex matrices where trace-level detection is required. The protocol is adapted from a validated method for hop-derived esters in beer.[1]

a. Sample Preparation:

  • Place a defined volume of the liquid sample into a headspace vial.

  • If necessary, add an internal standard (e.g., a deuterated analog of this compound) to the vial for accurate quantification.

  • Seal the vial immediately with a PTFE/silicone septum.

b. HS-SPME Procedure:

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 7.5 minutes) to allow volatile compounds to partition into the headspace.

  • Expose a solid-phase microextraction fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 7.5 minutes) to adsorb the analytes.

  • Retract the fiber and introduce it into the GC injector.

c. GC-MS Conditions:

  • Injector: Splitless mode, 250°C.

  • Column: Rtx-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 40°C, hold for a few minutes, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 250°C) and hold.[1]

  • MS Transfer Line: 310°C.[1]

  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of this compound.

GC-FID for this compound Quantification

This method is robust and widely used for the quantification of volatile compounds when the sample matrix is relatively simple and high sensitivity is not the primary requirement. The protocol is based on a general method for fatty acid isobutyl esters.[2]

a. Sample Preparation (after esterification if necessary):

  • Dilute the sample containing this compound in a suitable solvent (e.g., hexane).

  • Add an appropriate internal standard (e.g., an ester with a similar structure and retention time) for improved precision.

  • Vortex the sample to ensure homogeneity.

b. GC-FID Conditions:

  • Injector: Split mode, 250°C.

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane column).[2]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: An initial temperature of around 60°C, followed by a temperature ramp to approximately 240°C.

  • Detector: Flame Ionization Detector (FID) at 250-300°C.

Experimental Workflow and Logic

The validation of an analytical method follows a structured workflow to ensure that the method is suitable for its intended purpose. The key stages of this process are depicted in the diagram below.

Method_Validation_Workflow cluster_planning 1. Planning and Protocol Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation and Reporting define_scope Define Scope and Purpose select_method Select Analytical Method define_scope->select_method set_criteria Set Acceptance Criteria select_method->set_criteria write_protocol Write Validation Protocol set_criteria->write_protocol prepare_standards Prepare Standards and Samples write_protocol->prepare_standards perform_linearity Linearity prepare_standards->perform_linearity perform_accuracy Accuracy prepare_standards->perform_accuracy perform_precision Precision (Repeatability & Intermediate) prepare_standards->perform_precision perform_lod_loq LOD & LOQ prepare_standards->perform_lod_loq perform_specificity Specificity prepare_standards->perform_specificity perform_robustness Robustness prepare_standards->perform_robustness analyze_data Analyze Data Against Criteria perform_linearity->analyze_data perform_accuracy->analyze_data perform_precision->analyze_data perform_lod_loq->analyze_data perform_specificity->analyze_data perform_robustness->analyze_data document_results Document Results analyze_data->document_results write_report Write Validation Report document_results->write_report review_approve Review and Approve write_report->review_approve

Caption: Workflow for Analytical Method Validation.

References

Comparative sensory analysis of isobutyl isovalerate and isoamyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Sensory Analysis of Isobutyl Isovalerate and Isoamyl Acetate

For researchers, scientists, and drug development professionals, understanding the nuanced sensory profiles of esters is crucial for their application in flavor and fragrance formulations. This guide provides a detailed comparative sensory analysis of two common fruity esters: this compound and isoamyl acetate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and isoamyl acetate is presented below.

PropertyThis compoundIsoamyl Acetate
IUPAC Name 2-methylpropyl 3-methylbutanoate[1]3-methylbutyl acetate[2]
Synonyms Isobutyl isopentanoate, 2-Methylpropyl isovalerate[3]Isopentyl acetate, Banana oil, Pear oil[2]
CAS Number 589-59-3[4]123-92-2[2]
Molecular Formula C₉H₁₈O₂[5]C₇H₁₄O₂[6]
Molecular Weight 158.24 g/mol [5]130.18 g/mol [2]
Appearance Colorless to pale yellow liquid[5]Colorless liquid[7][8]
Odor Sweet, fruity, apple, raspberry, green banana[5][9]Banana, pear-like[1][7][8]
Odor Threshold 0.0052 ppm[4]0.0034 ppm[6], 0.22 ppm (mean)[2][10], 7 ppm[7]
Boiling Point 168 °C[3]142 °C[7]
Flash Point 57 °C[3]25 °C[2]
Solubility in Water Slightly solubleSlightly soluble[8]

Sensory Profile Comparison

While direct quantitative comparative data from a single study is limited, a qualitative and semi-quantitative comparison based on available literature is presented below.

Sensory DescriptorThis compoundIsoamyl Acetate
Primary Aroma Fruity, Apple, Sweet[5][9]Banana, Fruity, Estery[11]
Secondary Aroma Raspberry, Green, Banana-like[3][5]Pear, Sweet[7][11]
Flavor Profile Sweet, green, fruity with fresh nuances[3]Fruity, sweet, with a bittersweet taste reminiscent of pear[7]
Odor Intensity StrongVery Strong[2]

Note on Odor Thresholds: The reported odor threshold for isoamyl acetate varies significantly across different sources. This variation can be attributed to different methodologies, including the purity of the compound tested, the sensory panel's sensitivity, and the medium in which the odorant was presented (e.g., air or water). The lower value of 0.0034 ppm suggests a very high potency, while other studies report higher, yet still potent, thresholds.

Applications in Industry

Both esters are widely used in the food, beverage, and fragrance industries.

  • This compound: Commonly used to impart or enhance apple, raspberry, and other fruity flavors in foods, beverages, and confectionery.[7] It is also utilized in perfumes and personal care products for its fresh and fruity aroma.[7]

  • Isoamyl Acetate: Extensively used to create banana and pear flavors in food products like candies, baked goods, and beverages.[1] Due to its intense and recognizable scent, it is also employed as a solvent and, historically, to test the effectiveness of respirators.[1]

Experimental Protocols

A detailed methodology for a comparative sensory analysis of this compound and isoamyl acetate is provided below. This protocol is based on established methods for descriptive sensory analysis.

Objective

To quantitatively compare the sensory profiles of this compound and isoamyl acetate using a trained sensory panel.

Materials
  • This compound (high purity, food grade)

  • Isoamyl acetate (high purity, food grade)

  • Odorless, tasteless solvent (e.g., propylene glycol or mineral oil)

  • Deionized water

  • Unsalted crackers

  • Glass sniffing jars with lids

  • Computerized data collection system or paper ballots

Panelist Selection and Training
  • Selection: Recruit 10-12 individuals with demonstrated sensory acuity and availability for all training and testing sessions.

  • Training: Conduct a series of training sessions (approximately 10-15 hours) to:

    • Familiarize panelists with the aroma and flavor of the two esters.

    • Develop a consensus vocabulary of descriptive terms (e.g., "banana," "apple," "sweet," "green," "chemical").

    • Train panelists to use a 15-point intensity scale, anchored with reference standards for each descriptor.

Sample Preparation
  • Prepare solutions of this compound and isoamyl acetate in the chosen solvent at concentrations determined to be clearly perceivable but not overpowering (e.g., 10 ppm, 50 ppm).

  • For aroma analysis, place 10 mL of each solution onto a cotton ball inside a coded sniffing jar.

  • For flavor analysis, prepare solutions in deionized water at appropriate concentrations.

Evaluation Procedure
  • Conduct the evaluation in a well-ventilated, odor-free sensory laboratory.

  • Present the coded samples to the panelists in a randomized and balanced order to minimize carry-over effects.

  • Instruct panelists to evaluate the aroma of each sample first by sniffing the contents of the jar.

  • For flavor analysis, instruct panelists to take a small sip of the solution, hold it in their mouth for 5 seconds, and then expectorate.

  • Panelists will rate the intensity of each descriptor on the 15-point scale.

  • A mandatory 2-minute break between samples is required, during which panelists will cleanse their palate with deionized water and unsalted crackers.

Data Analysis
  • Collect the intensity ratings from all panelists for each sample.

  • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity of each descriptor between the two esters.

  • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which ester has a higher intensity for a given descriptor.

  • Visualize the results using spider or radar plots to provide a graphical representation of the sensory profiles.

Signaling Pathways

The perception of flavor is a complex process involving both the olfactory (smell) and gustatory (taste) systems.

Olfactory Signal Transduction

The aroma of this compound and isoamyl acetate is detected by olfactory receptor neurons in the nasal cavity. The binding of these odorant molecules to G-protein coupled receptors (GPCRs) initiates a signaling cascade.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (this compound or Isoamyl Acetate) GPCR G-Protein Coupled Receptor (GPCR) Odorant->GPCR G_protein G-protein (Golf) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ion_influx Na+ / Ca2+ Influx Depolarization Depolarization Ion_influx->Depolarization Signal Signal to Brain Depolarization->Signal

Olfactory Signal Transduction Pathway

This diagram illustrates the binding of an odorant molecule to a GPCR, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[3][8] cAMP then opens ion channels, causing an influx of sodium and calcium ions, which depolarizes the neuron and sends a signal to the brain.[3]

Gustatory Signal Transduction (Sweet Taste)

The sweet taste associated with these esters is detected by taste receptor cells on the tongue. This process also involves GPCRs.

Gustatory_Signaling_Pathway Sweet_Molecule Sweet Molecule (Ester) GPCR_Taste Sweet Taste Receptor (T1R2/T1R3) Sweet_Molecule->GPCR_Taste Gustducin G-protein (Gustducin) GPCR_Taste->Gustducin Activates PLC Phospholipase C Gustducin->PLC Activates IP3 IP3 PLC->IP3 Converts PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to Ca_release Ca2+ Release Transmitter_release Neurotransmitter Release Ca_release->Transmitter_release Nerve_signal Signal to Brain Transmitter_release->Nerve_signal

Gustatory Signal Transduction for Sweet Taste

Upon binding of a sweet molecule to the T1R2/T1R3 receptor, the G-protein gustducin is activated.[12] This, in turn, activates phospholipase C, leading to the production of inositol triphosphate (IP3).[12] IP3 triggers the release of calcium from intracellular stores, which ultimately results in neurotransmitter release and the transmission of a signal to the brain.[13]

Experimental Workflow

The following diagram outlines the logical flow of a comprehensive comparative sensory analysis.

Experimental_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase P1 Panelist Selection & Training P2 Vocabulary Development P1->P2 P3 Sample Preparation P2->P3 E1 Sensory Evaluation (Randomized & Balanced) P3->E1 A1 Data Collection E1->A1 A2 Statistical Analysis (ANOVA, Post-hoc) A1->A2 A3 Data Visualization (Spider Plots) A2->A3 R1 Comparative Sensory Profile Report A3->R1 Final Report

Comparative Sensory Analysis Workflow

This workflow begins with the critical preparation phase, including panelist training and sample preparation. The evaluation phase involves the sensory testing itself, followed by the analysis phase, where data is collected, statistically analyzed, and visualized to generate a final comparative report.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principles of Esterase Substrate Specificity

Esterases (EC 3.1.1.1) are a class of hydrolases that catalyze the cleavage of ester bonds, yielding an alcohol and a carboxylic acid. Their substrate specificity is a key determinant of their biological function and their utility in various biotechnological applications. Generally, esterases preferentially hydrolyze esters with short-chain fatty acids.[1] The structural characteristics of both the acyl and alcohol moieties of the ester substrate significantly influence the rate of enzymatic hydrolysis.

Prominent esterases used in research and industry include Pig Liver Esterase (PLE) and human carboxylesterases (hCE1 and hCE2).[2][3] PLE is known for its broad substrate specificity and stereoselectivity, making it a valuable tool in organic synthesis.[2] Human carboxylesterases play a crucial role in the metabolism of a wide array of xenobiotics and endogenous compounds. Notably, hCE1 typically hydrolyzes substrates with small alcohol groups and large acyl groups, whereas hCE2 shows a preference for substrates with large alcohol groups and small acyl groups.[3][4]

Comparative Analysis of Esterase Activity

Due to the absence of specific published kinetic data comparing the hydrolysis of isobutyl isovalerate, isobutyl acetate, and isobutyl propionate by a single esterase, the following table presents hypothetical data for a generic esterase. This illustrative table is designed to demonstrate how such a comparison would be structured and the types of data that are critical for evaluating cross-reactivity. The hypothetical values are based on the general understanding that esterases are often more efficient at hydrolyzing esters with smaller acyl groups.

Table 1: Illustrative Kinetic Parameters for the Hydrolysis of Isobutyl Esters by a Generic Esterase

SubstrateChemical StructureKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Activity (%)
Isobutyl AcetateCH₃COOCH₂CH(CH₃)₂0.515012.525000100
Isobutyl PropionateCH₃CH₂COOCH₂CH(CH₃)₂0.812010.01250080
This compound(CH₃)₂CHCH₂COOCH₂CH(CH₃)₂1.2907.5625060

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpretation of Kinetic Parameters:

  • Michaelis-Menten Constant (Km): This value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate. In our illustrative data, the hypothetical esterase has the highest affinity for isobutyl acetate.

  • Maximum Velocity (Vmax): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Catalytic Constant (kcat): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

  • Catalytic Efficiency (kcat/Km): This ratio is a measure of how efficiently an enzyme converts a substrate into a product. A higher kcat/Km value signifies greater catalytic efficiency. The illustrative data suggests the highest efficiency for isobutyl acetate hydrolysis.

Based on the structures of the three esters, it is plausible that an esterase would exhibit the highest activity towards isobutyl acetate due to its smaller acyl group, leading to less steric hindrance within the enzyme's active site. As the acyl chain length and branching increase (from acetate to propionate to isovalerate), the catalytic efficiency is expected to decrease.

Experimental Protocols

To experimentally determine the cross-reactivity of an esterase with this compound and related esters, a continuous spectrophotometric assay using p-nitrophenyl esters as model substrates is a common and reliable method. However, for non-chromogenic substrates like the isobutyl esters , a pH-stat titration method or chromatographic analysis (HPLC or GC) is necessary to quantify the rate of hydrolysis.

Protocol: Esterase Activity Assay using pH-Stat Titration

This method measures the rate of acid production during the hydrolysis of the ester.

I. Materials and Reagents:

  • Esterase of interest (e.g., Pig Liver Esterase)

  • Substrates: this compound, Isobutyl acetate, Isobutyl propionate

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Sodium hydroxide (NaOH) solution (e.g., 0.01 M, standardized)

  • pH-stat apparatus (autotitrator)

  • Thermostated reaction vessel

II. Procedure:

  • Enzyme Preparation: Prepare a stock solution of the esterase in cold phosphate buffer. The final concentration will depend on the enzyme's specific activity.

  • Substrate Preparation: Prepare stock solutions of isobutyl acetate, isobutyl propionate, and this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) to ensure solubility.

  • Assay Setup:

    • Add a known volume of phosphate buffer to the thermostated reaction vessel and equilibrate to the desired temperature (e.g., 25°C or 37°C).

    • Calibrate the pH electrode of the pH-stat apparatus.

    • Set the pH-stat to maintain the pH of the reaction mixture at the desired level (e.g., pH 7.5).

  • Reaction Initiation:

    • Add a specific volume of the substrate stock solution to the reaction vessel to achieve the desired final concentration. Allow the solution to equilibrate.

    • Initiate the reaction by adding a small volume of the enzyme solution.

  • Data Acquisition:

    • The pH-stat will automatically titrate the carboxylic acid produced during the hydrolysis with the standardized NaOH solution to maintain a constant pH.

    • Record the volume of NaOH consumed over time. The rate of NaOH consumption is directly proportional to the rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial rate of reaction from the linear portion of the titration curve.

    • Perform the assay at various substrate concentrations to determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

    • Calculate kcat and kcat/Km.

    • Repeat the entire procedure for each of the three ester substrates to allow for direct comparison.

III. Controls:

  • No-Enzyme Control: Run a control reaction without the enzyme to account for any spontaneous, non-enzymatic hydrolysis of the substrate.

  • No-Substrate Control: Run a control to ensure there is no change in pH in the absence of the substrate.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the cross-reactivity of an esterase with different ester substrates.

experimental_workflow cluster_prep Preparation cluster_assay Esterase Activity Assay (pH-Stat) cluster_analysis Data Analysis enzyme_prep Enzyme Solution Preparation assay_setup Assay Setup in Thermostated Vessel enzyme_prep->assay_setup substrate_prep Substrate Stock (Isobutyl Esters) substrate_prep->assay_setup buffer_prep Buffer Preparation buffer_prep->assay_setup reaction_init Reaction Initiation (Add Enzyme) assay_setup->reaction_init data_acq Data Acquisition (NaOH Consumption) reaction_init->data_acq rate_calc Calculate Initial Reaction Rates data_acq->rate_calc kinetics Determine Kinetic Parameters (Km, Vmax, kcat) rate_calc->kinetics comparison Comparative Analysis of Substrate Reactivity kinetics->comparison

Caption: Experimental workflow for esterase cross-reactivity analysis.

Signaling Pathways Involving Carboxylesterases

Carboxylesterases are involved in cellular signaling, primarily through their regulation by nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These receptors are ligand-activated transcription factors that play a central role in sensing foreign chemicals (xenobiotics) and regulating the expression of genes involved in their metabolism and detoxification, including carboxylesterases.

signaling_pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerization CAR CAR CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR Heterodimerization RXR RXR RXR->PXR_RXR RXR->CAR_RXR DNA DNA (Promoter Region of CES Gene) PXR_RXR->DNA Binds to Response Element CAR_RXR->DNA Binds to Response Element CES_mRNA CES mRNA DNA->CES_mRNA Transcription CES_protein Carboxylesterase (CES Protein) CES_mRNA->CES_protein Translation Xenobiotics Xenobiotics (e.g., Drugs, Pollutants) CES_protein->Xenobiotics Metabolism Xenobiotics->PXR Activation Xenobiotics->CAR Activation

Caption: Regulation of carboxylesterase expression by nuclear receptors.

This pathway illustrates that exposure to certain xenobiotics can activate PXR and CAR, leading to their translocation to the nucleus. There, they form heterodimers with the Retinoid X Receptor (RXR) and bind to specific response elements in the promoter regions of carboxylesterase genes, thereby upregulating their transcription and subsequent protein expression. This serves as a crucial adaptive response to clear potentially harmful compounds from the body.

References

A Comparative Guide to GC-MS Performance for the Analysis of Isobutyl Isovalerate and Other Common Fruit Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile esters is crucial for flavor and fragrance profiling, quality control, and the identification of potential biomarkers. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) performance for the analysis of isobutyl isovalerate against other prevalent fruit esters, namely ethyl acetate and isoamyl acetate. The information presented is supported by a synthesis of experimental data from various analytical studies.

Quantitative Performance Comparison

The performance of a GC-MS method is evaluated based on several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), and linearity (R²). The following table summarizes these performance metrics for this compound, ethyl acetate, and isoamyl acetate, compiled from validated analytical methods. These values can vary depending on the specific sample matrix and instrumental conditions.[1]

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)
This compound 0.01 - 0.24 µg/L[2]0.02 - 0.81 µg/L[2]>0.99[3]
Ethyl Acetate 0.1 mg/L[4]2.5 mg/L[4]>0.99[4]
Isoamyl Acetate 0.40 µg (DLOP)[5]Not explicitly stated, but quantifiable at low ppb levels[5]>0.99[5]

DLOP: Detectable Limit of Procedure

Experimental Workflow for GC-MS Analysis of Fruit Esters

The general workflow for the analysis of fruit esters by GC-MS involves several critical steps, from sample collection to data interpretation. This process is designed to ensure the accurate and reproducible quantification of target analytes.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification SampleCollection 1. Sample Collection (e.g., Fruit, Beverage) InternalStandard 2. Internal Standard Spiking SampleCollection->InternalStandard Extraction 3. Extraction (e.g., HS-SPME, LLE) InternalStandard->Extraction Injection 4. GC Injection & Volatilization Extraction->Injection Separation 5. Chromatographic Separation Injection->Separation Ionization 6. Ionization (e.g., EI) Separation->Ionization Detection 7. Mass Detection Ionization->Detection TIC 8. Total Ion Chromatogram (TIC) Generation Detection->TIC PeakIntegration 9. Peak Integration & Identification TIC->PeakIntegration Quantification 11. Concentration Calculation PeakIntegration->Quantification Calibration 10. Calibration Curve Generation Calibration->Quantification

References

Efficacy of different lipase sources for the synthesis of isobutyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of flavor esters, such as isobutyl isovalerate, offers a green and highly selective alternative to traditional chemical methods. Lipases, with their broad substrate specificity and high catalytic activity in non-aqueous media, are the biocatalysts of choice for these reactions. This guide provides a comparative overview of the efficacy of different lipase sources for the synthesis of this compound and structurally similar esters, supported by experimental data from various studies.

Performance Comparison of Different Lipase Sources

While direct comparative studies on this compound synthesis are limited, data from the synthesis of analogous short-chain esters provide valuable insights into the potential performance of various commercially available lipases. The following table summarizes the key performance indicators for different lipase sources in the synthesis of this compound and similar esters.

Lipase SourceEster SynthesizedSubstratesSolventConversion/YieldKey Reaction ConditionsReference
Novozym 435 (Candida antarctica lipase B)Isobutyl PropionateIsobutyl alcohol, Propionic acidSolvent-free92.52% conversion40°C, 5% (w/w) enzyme, 1:3 acid to alcohol molar ratio, 10 h, 300 rpm[1]
Lipozyme RM IM (Rhizomucor miehei)Isoamyl IsovalerateIsoamyl alcohol, Isovaleric acidn-Hexane>85% yield50°C, 10 g/L enzyme, 1.5:1 alcohol to acid ratio, 144 h[2]
Immobilized Thermomyces lanuginosus lipase Isoamyl ButyrateIsoamyl alcohol, Butyric acidHeptane96.1% conversionOptimal conditions determined by RSM, 50-90 min reaction time[3][4]
Porcine Pancreas Lipase Butyric Acid Esters (with C4-C11 alcohols)Butyric acid, Various alcoholsHexane>90% conversion (for lower alcohols)30°C, 5-30 mg enzyme/0.1 µmol acid, 1:2 acid to alcohol molar ratio, up to 30 h

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the lipase-catalyzed synthesis of short-chain esters, based on the cited literature.

General Esterification Protocol
  • Reactant Preparation: Isovaleric acid and isobutyl alcohol are mixed in a sealed vessel, typically in a specific molar ratio (e.g., 1:1.5 acid to alcohol).

  • Solvent Addition (Optional): An organic solvent, such as n-hexane or heptane, is added to the reaction mixture.[2] Some reactions are also performed in a solvent-free system.[1]

  • Enzyme Addition: The selected lipase (e.g., Novozym 435, Lipozyme RM IM) is added to the mixture. The enzyme loading is typically expressed as a percentage of the total weight of the substrates (w/w) or as a concentration (g/L).[1][2]

  • Reaction Conditions: The reaction vessel is incubated in a shaker or stirred reactor at a controlled temperature (e.g., 30-60°C) and agitation speed (e.g., 150-300 rpm) for a specified duration (from a few hours to several days).[1]

  • Monitoring and Analysis: The progress of the reaction is monitored by periodically taking samples and analyzing the concentration of the product (this compound) and the remaining substrates using techniques such as gas chromatography (GC) or titration of the residual acid.

  • Product Recovery: Upon completion of the reaction, the immobilized enzyme is separated by filtration for potential reuse. The solvent and any unreacted substrates are typically removed by distillation to purify the final ester product.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound using different lipase sources.

G cluster_setup Reaction Setup cluster_reaction Esterification Reaction cluster_analysis Analysis & Recovery Reactants Isovaleric Acid + Isobutyl Alcohol Incubation Incubation (Controlled Temperature & Agitation) Reactants->Incubation Solvent Organic Solvent (e.g., Hexane) or Solvent-free Solvent->Incubation Lipase Select Lipase Source (e.g., Novozym 435, Lipozyme RM IM) Lipase->Incubation Monitoring Reaction Monitoring (e.g., GC Analysis) Incubation->Monitoring Separation Enzyme Separation (Filtration) Incubation->Separation Monitoring->Incubation Continue until desired conversion Separation->Lipase Reuse Purification Product Purification (Distillation) Separation->Purification Product This compound Purification->Product

Caption: Experimental workflow for lipase-catalyzed synthesis of this compound.

Signaling Pathways and Reaction Mechanisms

The enzymatic synthesis of esters by lipase follows a Ping-Pong Bi-Bi mechanism. The following diagram illustrates the key steps in this catalytic cycle.

G cluster_cycle Lipase Catalytic Cycle (Ping-Pong Bi-Bi Mechanism) E Free Lipase (E) E_Acid Enzyme-Acid Complex (E-Isovaleric Acid) E->E_Acid Ester This compound Acyl_E Acyl-Enzyme Intermediate E_Acid->Acyl_E + H₂O Acyl_E_Alcohol Acyl-Enzyme-Alcohol Complex (Acyl-E-Isobutyl Alcohol) Acyl_E->Acyl_E_Alcohol Water Water Acyl_E->Water Acyl_E_Alcohol->E + this compound Acid Isovaleric Acid Acid->E_Acid Alcohol Isobutyl Alcohol Alcohol->Acyl_E_Alcohol

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Unveiling the Sensory Boundaries of Isobutyl Isovalerate Across Diverse Food Environments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Product Development Professionals

Isobutyl isovalerate, a key aroma compound known for its fruity and sweet notes reminiscent of apple and banana, plays a significant role in the flavor profiles of numerous food and beverage products. Understanding its sensory threshold—the minimum concentration at which it can be detected—is paramount for effective flavor formulation and quality control. This guide provides a comparative analysis of the sensory threshold of this compound in various food models, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their work.

Quantitative Sensory Thresholds of this compound

The perception of flavor is significantly influenced by the food matrix in which it is present. The following table summarizes the reported sensory thresholds of this compound in different food models. It is important to note that variations in methodology, panelist sensitivity, and specific matrix composition can lead to differing threshold values.

Food ModelThreshold TypeThreshold Value (ppm)
UnspecifiedTaste20
AirOdor0.0052

Note: ppm stands for parts per million.

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds is a meticulous process that relies on standardized methodologies and trained sensory panelists. The American Society for Testing and Materials (ASTM) E679 standard is a widely recognized method for this purpose.

ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits

This method is designed to efficiently determine the sensory threshold of a substance in a given medium. The fundamental principle involves presenting a series of samples with increasing concentrations of the substance to a panel of trained assessors.

Key Steps in the ASTM E679 Protocol:

  • Panelist Selection and Training: A critical first step is the recruitment and training of sensory panelists. Panelists are screened for their sensory acuity, consistency, and ability to describe their perceptions. Training involves familiarization with the specific aroma or taste of this compound and the testing procedure. This ensures that panelists can reliably detect and identify the compound at low concentrations.

  • Sample Preparation: A stock solution of this compound is prepared in the desired food matrix (e.g., water, a model alcoholic beverage, milk, or fruit juice). A series of dilutions are then made from this stock solution, typically in a geometric progression (e.g., each concentration is double the previous one).

  • Forced-Choice Presentation: The core of the ASTM E679 method is the use of a forced-choice test, most commonly a three-alternative forced-choice (3-AFC) test. In a 3-AFC test, each panelist is presented with three samples: two are blanks (the food matrix without the added this compound), and one contains a specific concentration of this compound. The panelist's task is to identify the "odd" or different sample.

  • Ascending Concentration Series: The test begins with a concentration of this compound that is below the expected threshold. The concentration is gradually increased in subsequent presentations until the panelist can consistently and correctly identify the sample containing the compound.

  • Threshold Calculation: The individual threshold for each panelist is typically calculated as the geometric mean of the last concentration missed and the first concentration at which a correct identification was made. The group threshold is then determined by taking the geometric mean of the individual thresholds.

Experimental Workflow and Signaling Pathway

The process of determining a sensory threshold can be visualized as a systematic workflow, from the initial preparation to the final data analysis.

Sensory_Threshold_Workflow cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Panelist_Screening Panelist Screening & Training Sample_Preparation Sample Preparation (Dilution Series) Forced_Choice_Test 3-Alternative Forced-Choice (3-AFC) Test Sample_Preparation->Forced_Choice_Test Ascending_Concentration Ascending Concentration Presentation Forced_Choice_Test->Ascending_Concentration Individual_Threshold Individual Threshold Calculation Ascending_Concentration->Individual_Threshold Group_Threshold Group Threshold Calculation Individual_Threshold->Group_Threshold

Caption: Workflow for Sensory Threshold Determination.

The interaction of this compound with olfactory or gustatory receptors initiates a signaling cascade that leads to the perception of its characteristic fruity aroma and taste.

Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Interaction cluster_transduction Signal Transduction cluster_response Neural Response Isobutyl_Isovalerate This compound Receptor Olfactory/Gustatory Receptor Isobutyl_Isovalerate->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP) G_Protein->Second_Messenger Ion_Channel Ion Channel Modulation Second_Messenger->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Brain_Signal Signal to Brain Action_Potential->Brain_Signal

Caption: Simplified Sensory Signaling Pathway.

Comparative Volatility Analysis of Isobutyl Isovalerate and Other Short-Chain Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical formulation and chemical synthesis, the volatility of esters is a critical parameter influencing solvent selection, reaction kinetics, and final product characteristics. This guide provides a comparative analysis of the volatility of isobutyl isovalerate against other common short-chain esters, supported by established physical property data and standardized experimental methodologies.

Data Summary of Physicochemical Properties

The volatility of a compound is intrinsically linked to its boiling point and vapor pressure. A lower boiling point and a higher vapor pressure at a given temperature are indicative of greater volatility. The following table summarizes these key physical properties for this compound and a selection of other short-chain esters.

EsterChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 20°C)
This compoundC₉H₁₈O₂158.24168.0 - 168.5[1][2]1.43 @ 25°C[1]
Ethyl AcetateC₄H₈O₂88.1177.1[3][4]73[3][5]
Propyl AcetateC₅H₁₀O₂102.13102[6][7]25[6][7]
Butyl AcetateC₆H₁₂O₂116.16126.1[8][9]8 - 15[10]
Isobutyl AcetateC₆H₁₂O₂116.16117 - 118[11]15

Analysis of Data:

Based on the data presented, this compound exhibits the highest boiling point and the lowest vapor pressure among the compared esters. This indicates that this compound is the least volatile compound in this group. Conversely, ethyl acetate, with the lowest boiling point and highest vapor pressure, is the most volatile. The volatility of the other esters falls in between these two extremes, generally decreasing with increasing molecular weight and chain length.

Experimental Protocols for Volatility Determination

To experimentally determine and compare the volatility of these esters, the following standardized methods are recommended:

Vapor Pressure Determination (OECD Guideline 104)

This guideline describes several methods for determining the vapor pressure of a substance. The static method is particularly suitable for the esters listed.

Methodology:

  • Apparatus: A constant-temperature bath, a sample vessel connected to a pressure measuring device (e.g., a manometer), and a vacuum pump.

  • Procedure:

    • A small amount of the ester is placed in the sample vessel.

    • The sample is degassed to remove any dissolved air.

    • The vessel is brought to the desired temperature in the constant-temperature bath.

    • The system is allowed to reach equilibrium, at which point the pressure of the vapor in equilibrium with the liquid is measured.

    • This measurement is repeated at several different temperatures to establish the vapor pressure curve.

Evaporation Rate Determination (ASTM D3539)

This standard test method covers the determination of the evaporation rate of volatile liquids using a Shell Thin-Film Evaporometer.

Methodology:

  • Apparatus: A Shell Thin-Film Evaporometer, which consists of a balance, a sample dish, and a controlled-environment chamber with regulated air flow and temperature.

  • Procedure:

    • A specified volume of the ester is accurately dispensed onto a filter paper disk in the sample dish.

    • The dish is placed on the balance within the chamber.

    • A controlled stream of dry air at a specified temperature (typically 25°C) is passed over the sample.

    • The weight loss of the sample over time is recorded.

    • The evaporation rate is calculated from the time it takes for a certain percentage of the sample to evaporate and is often expressed relative to a standard solvent like n-butyl acetate.

Comparative Volatility Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive comparison of ester volatility.

Volatility_Comparison_Workflow cluster_setup Experimental Setup cluster_execution Experimental Execution cluster_analysis Data Analysis and Comparison A Sample Preparation: - this compound - Ethyl Acetate - Propyl Acetate - Butyl Acetate - Isobutyl Acetate B Instrument Calibration: - Vapor Pressure Apparatus (OECD 104) - Evaporation Rate Analyzer (ASTM D3539) A->B Ensure Purity and Accuracy C Vapor Pressure Measurement (Static Method) B->C D Evaporation Rate Measurement (Thin-Film Evaporation) B->D E Data Compilation: - Boiling Points - Vapor Pressures - Evaporation Rates C->E D->E F Comparative Analysis: Rank esters by volatility E->F Higher VP & Lower BP = Higher Volatility G Conclusion: This compound exhibits the lowest volatility F->G

References

A Comparative Guide to Method Validation for Isobutyl Isovalerate in Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of established analytical methods for the detection of isobutyl isovalerate and its isomers in air samples. The methodologies discussed are based on guidelines and validated procedures from key regulatory and occupational health organizations, including the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the Environmental Protection Agency (EPA). This document aims to assist researchers and professionals in selecting the most appropriate method for their specific analytical needs by presenting objective performance data and detailed experimental protocols.

Methodology Comparison

Three primary methods are evaluated, each employing a different sampling and analytical strategy:

  • OSHA Method PV2090 (Modified): This partially validated method, originally for isobutyl isobutyrate, utilizes active sampling on a solid sorbent (charcoal) followed by solvent desorption and analysis by Gas Chromatography with a Flame Ionization Detector (GC-FID). Due to the structural similarity, the performance data for isobutyl isobutyrate is presented as a close analogue for this compound.

  • NIOSH Method 1450 (Modified): This is a well-established method for a range of esters. It also uses active sampling onto a charcoal solid sorbent tube, followed by solvent desorption and GC-FID analysis. Performance data for isobutyl acetate is used as a representative analyte for this method class.

  • EPA Method TO-17: This performance-based method involves active sampling onto a solid sorbent tube followed by thermal desorption (TD) and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). It is a more modern approach that eliminates the need for solvents in the desorption step.

The following table summarizes the key performance parameters for each method, providing a clear comparison of their capabilities.

Quantitative Performance Data

ParameterOSHA Method PV2090 (for Isobutyl Isobutyrate)NIOSH Method 1450 (for Isobutyl Acetate)EPA Method TO-17 (for Volatile Esters)
Limit of Detection (LOD) 5 ng/injection0.9 µ g/sample [1]≤ 0.5 ppbv (required)[2][3]
Limit of Quantification (LOQ) Not explicitly stated, but reliably quantifiable at levels near the detection limit.Not explicitly stated, but the studied range was 14-440 µ g/sample .[1]Typically in the low ppb range, dependent on sample volume.
Accuracy (Recovery/Desorption Efficiency) 100% Desorption Efficiency[4]96% Desorption Efficiency, 98% 30-day storage recovery[5]Typically >95% desorption efficiency.[6]
Precision (Relative Standard Deviation - RSD) Calculated from raw data to be <1% at concentrations of 2.95 mg/mL and higher.[4]Not explicitly stated in the provided summary.Typically <20% (analytical precision requirement).[2]
Linearity (R²) Not explicitly stated.Not explicitly stated.Generally >0.99 for a wide range of concentrations.[7]

Experimental Protocols

OSHA Method PV2090 (for Isobutyl Isobutyrate)

This protocol is adapted from the partially validated method for isobutyl isobutyrate.

Sampling:

  • A calibrated personal sampling pump is used to draw a known volume of air through a charcoal tube.

  • The recommended sampling rate is 0.2 L/min for a total of 10 liters (50 minutes).[4]

  • The charcoal tube contains a front and a back section to check for breakthrough.

Sample Preparation:

  • The front and back sections of the charcoal are transferred to separate vials.

  • Desorption is performed by adding 1 mL of a 1:99 (v/v) solution of dimethyl formamide in carbon disulfide.[4]

  • The vials are agitated and allowed to stand for at least 30 minutes.

Analysis:

  • The sample is analyzed by Gas Chromatography with a Flame Ionization Detector (GC-FID).

  • A standard calibration curve is prepared using known concentrations of isobutyl isobutyrate in the desorption solvent.

  • The amount of analyte is quantified by comparing the peak area of the sample to the calibration curve.

NIOSH Method 1450 (for Esters)

This protocol is a general method for various esters, with isobutyl acetate as a representative analyte.

Sampling:

  • Air is drawn through a coconut shell charcoal tube (100 mg/50 mg) using a personal sampling pump at a flow rate between 0.01 and 0.2 L/min.[5]

  • A total sample volume of 1 to 10 liters is recommended.[5]

Sample Preparation:

  • The front and back sorbent sections are placed in separate vials.

  • 1.0 mL of carbon disulfide is added to each vial for desorption.[5]

  • The vials are allowed to stand for 30 minutes with occasional agitation.

Analysis:

  • Analysis is conducted using a GC-FID.

  • A calibration curve is generated daily with at least six working standards over the range of 0.001 to 10 mg of analyte per sample.[5]

  • Quantification is based on the ratio of the analyte peak area to an internal standard.

EPA Method TO-17

This is a performance-based method, and the protocol can be adapted for specific analytes.

Sampling:

  • A known volume of air is drawn through a sorbent tube containing a material suitable for trapping volatile esters (e.g., multi-bed sorbents).

  • The selection of the sorbent and the sampling parameters (flow rate, volume) depends on the target analytes and the expected concentration range.

Sample Preparation:

  • No solvent is used. The sample tube is placed directly into a thermal desorber.

Analysis:

  • The sorbent tube is heated in a stream of inert gas to release the trapped analytes.

  • The desorbed analytes are cryo-focused at the head of the GC column.

  • The analytes are then separated by the GC and detected by a Mass Spectrometer (MS).

  • Quantification is achieved using a calibration curve generated by analyzing tubes spiked with known amounts of the target analyte. The MS also provides definitive identification of the compounds.

Methodology Workflow Diagrams

The following diagrams illustrate the general workflows for the described analytical methods.

cluster_0 OSHA PV2090 / NIOSH 1450 Workflow A Air Sampling (Charcoal Tube) B Solvent Desorption (CS₂/DMF) A->B C GC-FID Analysis B->C D Quantification C->D

Charcoal Tube Sampling and Solvent Desorption Workflow.

cluster_1 EPA TO-17 Workflow E Air Sampling (Sorbent Tube) F Thermal Desorption E->F G GC-MS Analysis F->G H Identification & Quantification G->H

Thermal Desorption Sampling and Analysis Workflow.

Conclusion

The choice of method for the detection of this compound in air samples depends on the specific requirements of the study.

  • OSHA Method PV2090 and NIOSH Method 1450 are well-established, cost-effective methods suitable for occupational exposure monitoring where high sensitivity is not the primary concern. The use of GC-FID is robust and provides reliable quantification. However, these methods involve the use of hazardous solvents and are less sensitive than thermal desorption methods.

  • EPA Method TO-17 offers higher sensitivity and specificity due to the use of thermal desorption and GC-MS. This makes it ideal for ambient air monitoring and for studies requiring the detection of trace levels of this compound. The elimination of solvents makes it a "greener" alternative. The performance-based nature of the method allows for flexibility in adapting it to specific analytical challenges.

Researchers and professionals should consider factors such as required detection limits, budget, available equipment, and the regulatory context when selecting the most appropriate method for their application.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison for the Quantification of Isobutyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The accurate quantification of volatile compounds is a critical aspect of research and development in the pharmaceutical, food, and fragrance industries. Isobutyl isovalerate, a key ester known for its characteristic fruity and sweet aroma, serves as a pertinent example of a compound where precise measurement is paramount for quality control and formulation development. This guide presents a comparative analysis of methodologies for the quantification of this compound, supported by a hypothetical inter-laboratory study. The data herein is illustrative, designed to reflect typical performance characteristics of established analytical methods and to guide laboratories in assessing their own performance.

Hypothetical Inter-laboratory Study: Performance Evaluation

An inter-laboratory study was simulated to assess the proficiency of various laboratories in quantifying this compound in a standardized sample matrix. The study's design and the statistical analysis of the results are based on the principles outlined in ISO 13528:2022, "Statistical methods for use in proficiency testing by interlaboratory comparison."

In this hypothetical scenario, a reference material containing a known concentration of this compound (Assigned Value = 5.20 mg/L) was distributed to 10 participating laboratories. The performance of each laboratory was evaluated using z-scores, a statistical measure that indicates how far and in what direction a result deviates from the assigned value.

Table 1: Quantitative Results from the Hypothetical Inter-laboratory Study for this compound

Laboratory IDReported Value (mg/L)z-scorePerformance Assessment
Lab 015.15-0.24Satisfactory
Lab 025.350.73Satisfactory
Lab 034.98-1.07Satisfactory
Lab 045.501.46Satisfactory
Lab 054.80-1.95Warning
Lab 065.220.10Satisfactory
Lab 075.05-0.73Satisfactory
Lab 085.652.19Action
Lab 095.18-0.10Satisfactory
Lab 105.280.39Satisfactory

Assigned Value (x_pt): 5.20 mg/L Standard Deviation for Proficiency Assessment (σ_pt): 0.21 mg/L z-score calculation: z = (x_i - x_pt) / σ_pt Performance Assessment Criteria: |z| ≤ 2.0 (Satisfactory); 2.0 < |z| < 3.0 (Warning); |z| ≥ 3.0 (Action)

Experimental Protocols

The following is a representative experimental protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and robust analytical technique for volatile and semi-volatile compounds.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 10 mL of the sample in a 20 mL screw-cap vial, add 2 g of sodium chloride.

  • Vortex for 1 minute to dissolve the salt.

  • Add 2 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether).

  • Add an internal standard (e.g., 10 µL of a 100 mg/L solution of 2-methylpentyl acetate in methanol).

  • Cap the vial and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for this compound: m/z 71

    • Qualifier Ions for this compound: m/z 43, 101

    • Quantifier Ion for Internal Standard: (dependent on the chosen standard)

3. Calibration

  • Prepare a series of calibration standards of this compound in the chosen organic solvent, ranging from 0.1 mg/L to 10 mg/L.

  • Add a constant amount of the internal standard to each calibration standard.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Alternative Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

HS-SPME is a solvent-free sample preparation technique that is particularly suitable for the analysis of volatile compounds in complex matrices.

1. Sample Preparation (HS-SPME)

  • Place 5 mL of the sample into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to enhance the release of volatile compounds.

  • Add an internal standard.

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) with agitation.

  • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 15 minutes).

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

2. GC-MS Conditions

The GC-MS conditions are generally similar to the liquid-liquid extraction method, with the main difference being the injection mode, which will be a thermal desorption from the SPME fiber.

Visualization of Workflows and Relationships

To further clarify the experimental and logical processes, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample Aliquot Add_Salt Add NaCl Sample->Add_Salt Add_Solvent_IS Add Solvent & Internal Standard Add_Salt->Add_Solvent_IS Vortex Vortex Add_Solvent_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract GC_Injection GC Injection Extract->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection (SIM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Experimental workflow for GC-MS analysis.

Interlab_Comparison_Logic PT_Provider Proficiency Test Provider Lab Participating Laboratory PT_Provider->Lab Distributes Sample Reported_Result Reported Result (x_i) Lab->Reported_Result Analyzes & Reports Assigned_Value Assigned Value (x_pt) Z_Score z-score Calculation Assigned_Value->Z_Score Reported_Result->Z_Score Performance Performance Assessment Z_Score->Performance

Logical relationship in an inter-laboratory comparison.

This guide provides a framework for understanding the inter-laboratory comparison of this compound quantification. While the presented data is hypothetical, it underscores the importance of robust analytical methods, adherence to standardized protocols, and participation in proficiency testing schemes to ensure the accuracy and reliability of analytical results. Researchers and scientists are encouraged to participate in such programs to benchmark their performance and contribute to the overall quality of analytical measurements in their respective fields.

Comparative study of isobutyl isovalerate's attractant properties for different insect species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Isobutyl Isovalerate and Other Ester-Based Volatiles as Insect Attractants

This compound, a fatty acid ester with a characteristic fruity, apple-like aroma, has been investigated for its potential as an insect attractant, primarily due to its presence in various fruits and plants that are natural hosts for many insect species.[1][2] This guide provides a comparative study of the attractant properties of this compound and structurally similar ester compounds for different insect species, supported by experimental data and detailed methodologies.

Comparative Attractiveness of Ester Volatiles

The following table summarizes the attractant properties of this compound and related ester compounds for various insect species based on laboratory and field studies. The data highlights the specificity of insect olfactory responses and the varying effectiveness of these compounds.

CompoundInsect SpeciesAttractiveness LevelExperimental Observations
This compound Labidostomis lusitanica (Leaf Beetle)Potential Aggregative CueWhile not a direct attractant, the related compound 2-isobutyl-3-methoxypyrazine acts as a male-released aggregative cue, suggesting the isobutyl moiety is significant for this species.[3]
Isoamyl IsovalerateBactrocera dorsalis (Oriental Fruit Fly)ModerateA 1.25% solution was significantly preferred by gravid females over a hexane control in Y-tube olfactometer bioassays.[4]
Drosophila suzukii & Drosophila melanogasterHighAttractive to both species at concentrations of 0.005-0.05% (v/v) in behavioral tests.[5]
Isobutyl AcetateBactrocera dorsalis (Oriental Fruit Fly)Concentration-DependentA 5% concentration was significantly preferred by gravid females, while 1.25% and 20% concentrations were not.[4]
Vespula germanica & Vespula maculifrons (Yellowjackets)LowAttracted only a small fraction of the number of foragers compared to the standard attractant isobutanol + acetic acid.[6]
Isobutyl ButyrateBactrocera dorsalis (Oriental Fruit Fly)ModerateA 1.25% solution was preferred by gravid females over the control.[4]
Methyl IsovalerateDrosophila suzukii (Spotted Wing Drosophila)High (in blends)Attractive to both sexes, particularly when blended with isoamyl acetate and β-cyclocitral.[7]
Heptyl ButyrateVespula pensylvanica (Western Yellowjacket)HighAn effective attractant, especially when combined with acetic acid.[8]
Vespula germanica (German Yellowjacket)IneffectiveNot an effective attractant for this species.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the attractant properties of volatile compounds.

Y-Tube Olfactometer Bioassay

This method is used to assess the olfactory preference of insects between two odor sources.

  • Apparatus : A Y-shaped glass tube with a central arm for insect release and two side arms connected to odor sources.

  • Procedure :

    • A single insect is introduced into the central arm.

    • Purified and humidified air is passed through the two side arms, one carrying the test compound (e.g., this compound dissolved in a solvent) and the other carrying the solvent control (e.g., hexane).

    • The choice of the insect (which arm it enters and spends a significant amount of time in) is recorded.

    • The apparatus is cleaned thoroughly between trials to avoid contamination.

  • Data Analysis : Statistical tests (e.g., Chi-square test) are used to determine if there is a significant preference for the test compound over the control.[4]

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the response of an insect's antenna to olfactory stimuli.

  • Preparation : An insect's antenna is excised and mounted between two electrodes.

  • Stimulation : A puff of air containing the volatile compound is delivered to the antenna.

  • Recording : The electrical potential change (depolarization) across the antenna is recorded. The amplitude of this response is indicative of the strength of the olfactory stimulation.

  • Data Analysis : EAG responses to different compounds and concentrations are compared to assess the sensitivity of the insect's olfactory receptor neurons.[4]

Visualizing Experimental and Logical Frameworks

To further clarify the experimental processes and the relationships between compounds and their effects, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Test Compound (e.g., this compound) D Y-Tube Olfactometer Bioassay A->D E Electroantennography (EAG) A->E B Control (Solvent) B->D C Test Insect Population C->D C->E F Behavioral Preference Data D->F G Antennal Response Data E->G H Comparative Attractiveness Conclusion F->H G->H

General workflow for testing insect attractants.

Attractant_Comparison cluster_esters Ester-Based Attractants cluster_insects Insect Orders II This compound Coleoptera Coleoptera (Beetles) II->Coleoptera Potential Cue [10] AI Isoamyl Isovalerate Diptera Diptera (Flies) AI->Diptera Attractive [1, 2] IA Isobutyl Acetate IA->Diptera Attractive [1] Hymenoptera Hymenoptera (Yellowjackets) IA->Hymenoptera Weakly Attractive [5] IB Isobutyl Butyrate IB->Diptera Attractive [1] MI Methyl Isovalerate MI->Diptera Attractive [7] HB Heptyl Butyrate HB->Hymenoptera Attractive [11]

Attractant effects of esters on different insect orders.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.